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  • Product: Tetrahydroionol
  • CAS: 4361-23-3

Core Science & Biosynthesis

Foundational

Tetrahydroionol (CAS 4361-23-3): A Comprehensive Technical Guide on Physicochemical Properties, Synthesis, and Advanced Applications

Executive Summary Tetrahydroionol (CAS 4361-23-3) is a fully saturated, aliphatic alcohol derived from the ionone family. While historically recognized for its rich violet, woody, and leathery olfactory profile in the fr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Tetrahydroionol (CAS 4361-23-3) is a fully saturated, aliphatic alcohol derived from the ionone family. While historically recognized for its rich violet, woody, and leathery olfactory profile in the fragrance industry, its highly stable structural mechanics have positioned it as a critical intermediate in pharmaceutical synthesis, polymer stabilization, and advanced malodor reduction technologies[1][][3]. This whitepaper provides an in-depth analysis of its physicochemical properties, synthetic pathways, and self-validating experimental protocols designed for researchers and formulation scientists.

Structural Mechanics & Chemical Identity

Tetrahydroionol, chemically designated as 4-(2,2,6-trimethylcyclohexyl)butan-2-ol , represents the fully hydrogenated analog of ionone.

Unlike its unsaturated precursors ( α

  • and β -ionone), Tetrahydroionol lacks the conjugated double bonds in both the cyclohexyl ring and the aliphatic side chain[4][5]. This structural saturation eliminates sites vulnerable to electrophilic attack and auto-oxidation, granting the molecule exceptional UV and oxidative stability. The presence of the secondary hydroxyl group (-OH) provides a functional handle for esterification, making it a valuable building block for synthesizing complex therapeutic agents targeting cardiovascular and cognitive functions[].
  • SMILES: CC(O)CCC1C(C)CCCC1(C)C[6]

  • InChIKey: UZWOWEPOVKVMEL-UHFFFAOYSA-N[6]

  • Molecular Formula: C₁₃H₂₆O[6]

Physicochemical Profiling

The physical behavior of Tetrahydroionol is dictated by its bulky, hydrophobic trimethylcyclohexyl ring and its polar hydroxyl tail. This amphiphilic nature, heavily skewed toward lipophilicity (LogP ~4.3), dictates its insolubility in water and high substantivity in lipid or polymer matrices[4][7].

Table 1: Core Chemical and Physical Properties
PropertyValueCausality / Significance
Molecular Weight 198.34 g/mol [6]Optimal size for prolonged receptor binding and slow evaporation.
Density (25°C) 0.815 – 0.915 g/cm³[1]Lighter than water; requires emulsifiers for aqueous formulations.
Boiling Point 250°C – 263°C (760 mmHg)[][6]High boiling point indicates strong intermolecular hydrogen bonding.
Vapor Pressure 0.00057 mmHg (20°C)[8]Extremely low volatility; functions as a base-note fixative[9].
Flash Point > 104.4°C (220°F)[1]High thermal stability; safe for high-heat polymer processing.
LogP (Octanol/Water) 3.61 – 4.82[6][8]Highly lipophilic; easily penetrates lipid bilayers in pharmacological assays.
Kovats Retention Index 1424 – 1432.8[4][5]Reliable marker for non-polar GC-MS stationary phase identification.

Synthesis & Catalytic Hydrogenation Pathways

The industrial synthesis of Tetrahydroionol relies on the exhaustive catalytic hydrogenation of α -ionone or β -ionone.

G A alpha/beta-Ionone (Unsaturated) B Catalytic Hydrogenation (Pd/C or Raney Ni, H2) A->B + 2 H2 C Tetrahydroionone (Ketone Intermediate) B->C D Reduction (NaBH4 or H2/Cat) C->D + H2 E Tetrahydroionol (CAS 4361-23-3) D->E

Catalytic hydrogenation pathway from Ionone to Tetrahydroionol.

Advanced Analytical Workflows

To ensure batch-to-batch consistency and verify purity (>97%)[1], rigorous analytical protocols are required. The following GC-MS protocol is designed as a self-validating system.

Protocol 1: Quantitative GC-MS Characterization
  • Step 1: Sample Preparation (Liquid-Liquid Extraction)

    • Action: Dissolve 10 mg of the sample in 1 mL of GC-grade hexane.

    • Causality: Tetrahydroionol's high LogP (4.3)[4] ensures complete partitioning into the non-polar hexane phase, leaving polar impurities behind.

  • Step 2: Chromatographic Separation

    • Action: Inject 1 µL into a GC-MS equipped with a 5% phenyl-methylpolysiloxane (DB-5MS) column. Run a temperature gradient from 60°C to 280°C at 10°C/min.

    • Causality: The slightly polar hydroxyl group combined with the bulky aliphatic ring interacts optimally with the DB-5MS stationary phase, preventing peak tailing.

  • Step 3: Mass Spectrometry & Self-Validation

    • Action: Operate the MS in Electron Ionization (EI) mode at 70 eV.

    • Validation Loop: Co-inject a C8–C20 n-alkane standard mixture. Calculate the experimental Kovats Retention Index (RI). If the calculated RI deviates by >±5 units from the NIST standard of 1428[4], the system is out of calibration. Purge the carrier gas lines and bake the column before re-running.

Formulation Dynamics & Malodor Remediation

Beyond traditional perfumery, Tetrahydroionol is heavily utilized in patented malodor reduction compositions (e.g., CA2959432A1)[3]. It functions not merely by masking, but through cross-adaptation at the olfactory receptor level and physical entrapment of volatile sulfur/nitrogen compounds.

Protocol 2: Substantivity and Malodor Cross-Adaptation Assay
  • Step 1: Matrix Integration

    • Action: Solubilize 2.0% Tetrahydroionol in a 70:30 Ethanol/Water matrix containing a non-ionic surfactant (e.g., Polysorbate 20).

    • Causality: Because the molecule is insoluble in water[], the ethanol/surfactant system disrupts the hydration shell, allowing stable micellar dispersion without phase separation.

  • Step 2: Headspace Volatilization

    • Action: Apply 1 mL of the formulation to a cellulose test substrate and incubate at 25°C in a sealed 1L chamber containing 10 ppm of a malodor standard (e.g., isovaleric acid).

    • Causality: Tetrahydroionol's exceptionally low vapor pressure (0.00057 mmHg)[8] ensures a slow, sustained release, acting as a long-term fixative that outlasts the highly volatile malodor.

  • Step 3: Self-Validating SPME Analysis

    • Action: Expose a Solid-Phase Microextraction (SPME) fiber to the chamber headspace for 30 minutes.

    • Validation Loop: Run a parallel blank control (matrix without Tetrahydroionol). The blank ensures that any reduction in the malodor peak area is strictly due to the active analyte's physical binding or competitive volatilization, validating the efficacy of the compound.

G A Tetrahydroionol Matrix (Low Vapor Pressure) B Controlled Volatilization (Sustained Release) A->B Evaporation C Headspace Saturation B->C D Malodor Integration (Physical Entrapment) C->D Neutralization E Olfactory Receptor Binding (Cross-Adaptation) C->E Activation

Sustained release and malodor cross-adaptation by Tetrahydroionol.

Conclusion

Tetrahydroionol (CAS 4361-23-3) transcends its traditional role as a floral/woody fragrance ingredient. Its fully saturated aliphatic structure provides unmatched oxidative stability, while its specific physicochemical metrics—such as a LogP of ~4.3 and a vapor pressure of 0.00057 mmHg—make it an indispensable asset in sustained-release formulations, malodor reduction technologies, and complex pharmaceutical syntheses. By adhering to the rigorous, self-validating protocols outlined above, researchers can fully leverage its structural and functional capabilities.

References

  • PubChem (National Institutes of Health). "Tetrahydroionol | C13H26O | CID 107272." Retrieved from[Link]

  • The Good Scents Company. "tetrahydroionol, 4361-23-3." Retrieved from[Link]

  • Cheméo. "Chemical Properties of Cyclohexanepropanol, alpha,2,2,6-tetramethyl- (CAS 4361-23-3)." Retrieved from[Link]

  • Synarome. "Tetrahydro Ionol - Technical Data & Olfactive Profile." Retrieved from [Link]

  • Google Patents. "CA2959432A1 - Malodor reduction compositions.

Sources

Exploratory

Molecular Structure, Stereochemistry, and Synthetic Workflows of Tetrahydroionol: A Technical Whitepaper

Executive Summary Tetrahydroionol (CAS: 4361-23-3) is a highly substituted cyclic terpenoid derivative that plays a critical role as an intermediate in organic synthesis and as an active olfactory agent in fragrance chem...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Tetrahydroionol (CAS: 4361-23-3) is a highly substituted cyclic terpenoid derivative that plays a critical role as an intermediate in organic synthesis and as an active olfactory agent in fragrance chemistry [1]. Because of its highly hindered cyclohexane ring and multiple chiral centers, the molecule presents unique challenges in stereoselective synthesis and conformational analysis. This whitepaper provides an in-depth technical examination of the molecular architecture, structure-odor relationships (SOR), and validated synthetic workflows required to isolate its biologically and olfactorily active stereoisomers.

Chemical Identity & Physicochemical Profiling

Tetrahydroionol, systematically named 4-(2,2,6-trimethylcyclohexyl)butan-2-ol, is derived from the exhaustive reduction of ionone derivatives. The molecule is characterized by a bulky, hydrophobic trimethylcyclohexyl headgroup and a flexible, hydroxyl-bearing aliphatic tail [1].

The quantitative physicochemical parameters and olfactory characteristics of the compound are summarized below:

Table 1: Physicochemical and Olfactory Properties of Tetrahydroionol

ParameterSpecification
IUPAC Name 4-(2,2,6-trimethylcyclohexyl)butan-2-ol
CAS Registry Number 4361-23-3
Molecular Formula C₁₃H₂₆O
Molecular Weight 198.35 g/mol
Boiling Point 80.0 °C at 2.0 mmHg; 138–142 °C at 16 mmHg
LogP (Octanol/Water) 4.62 – 4.82
Odor Threshold 400 ppb (specifically for the (1R,6S)-(+) isomer)
Primary Olfactory Notes Floral, violet, woody, leathery, ambery

Data aggregated from standardized chemical registries and olfactory databases [1][5].

Stereochemical Architecture & Conformational Dynamics

The stereochemistry of tetrahydroionol is the fundamental driver of its biological and olfactory activity. The molecule possesses three distinct chiral centers:

  • C1' of the cyclohexane ring: The equatorial attachment point of the butanol side chain.

  • C6' of the cyclohexane ring: The position bearing a single methyl group.

  • C2 of the aliphatic side chain: The position bearing the secondary hydroxyl group.

This configuration yields 23=8 possible stereoisomers, which exist as four diastereomeric pairs.

Conformational Strain and Causality in Odor Perception

The cyclohexane ring of tetrahydroionol is sterically crowded due to the gem-dimethyl group at C2' and the single methyl group at C6'. To minimize 1,3-diaxial interactions, the ring is locked into a highly specific chair conformation where the bulky butanol side chain occupies an equatorial position.

Standard diastereomeric mixtures of tetrahydroionol exhibit weak, uncharacteristic odors. However, stereochemical isolation reveals that specific enantiomers interact precisely with olfactory receptors. For instance, (1R,6S)-(+)-tetrahydroionol demonstrates a highly diffusive amber odor with distinct floral and orris-like notes, functioning effectively at a threshold of just 400 ppb [2][3]. The precise spatial orientation of the hydroxyl group (hydrogen-bond donor) relative to the hydrophobic bulk of the ring dictates receptor binding affinity.

Synthetic Methodology & Workflow

The industrial and laboratory-scale synthesis of tetrahydroionol typically proceeds via the exhaustive catalytic hydrogenation of α-ionol [4]. The presence of a sterically hindered trisubstituted double bond in the cyclohexene ring necessitates aggressive reaction conditions and highly active catalysts.

G A α-Ionone (Starting Material) B Carbonyl Reduction (NaBH4 / CeCl3) A->B Step 1 C α-Ionol (Intermediate) B->C D Catalytic Hydrogenation (PtO2, 120°C, 90 atm) C->D Step 2 E Tetrahydroionol (Diastereomeric Mixture) D->E F Chiral Chromatography (Resolution) E->F Step 3 G (1R,6S)-(+)-Tetrahydroionol (Target Isomer) F->G

Workflow for the stereoselective synthesis and isolation of tetrahydroionol isomers.

Protocol: High-Pressure Catalytic Hydrogenation of α-Ionol

Objective: Achieve complete saturation of the ring and side-chain olefins of α-ionol without inducing unwanted hydrogenolysis of the C-2 hydroxyl group [4].

Materials:

  • α-Ionol (Substrate)

  • Platinum dioxide (PtO₂, Adams' Catalyst)

  • Absolute ethanol (Solvent)

  • High-pressure autoclave (Hastelloy or Stainless Steel)

Step-by-Step Methodology:

  • Reaction Assembly: Dissolve 150 g of α-ionol in 300 mL of absolute ethanol within the autoclave liner.

    • Causality: Ethanol is selected as a polar protic solvent because it effectively dissolves both the terpenoid substrate and hydrogen gas, while stabilizing the transition state on the catalyst surface.

  • Catalyst Introduction: Add 1.5 g of PtO₂ to the solution.

    • Causality: Adams' catalyst is chosen over standard Pd/C due to the severe steric hindrance of the trisubstituted double bond in the cyclohexene ring. PtO₂ is highly active and minimizes the unwanted hydrogenolysis of the secondary alcohol.

  • Inertion and Pressurization: Seal the autoclave. Purge the headspace three times with inert Nitrogen (N₂) at 5 atm, followed by three purges with Hydrogen (H₂) gas. Finally, pressurize the vessel to 90 atm with H₂.

    • Causality: Strict anaerobic purging prevents the explosive combustion of ethanol vapors and protects the catalyst from oxidative poisoning.

  • Thermal Activation: Heat the reaction mixture to 120 °C under continuous mechanical stirring (800 rpm) for 3 hours.

    • Causality: The combination of 90 atm pressure and 120 °C thermal energy is thermodynamically required to overcome the activation barrier imposed by the bulky 2,2,6-trimethyl groups flanking the ring olefin.

  • Self-Validation Checkpoint: Monitor the internal pressure gauge. The reaction is deemed complete when H₂ uptake ceases (pressure stabilizes). Validate completion by sampling the mixture for GC-MS analysis; the disappearance of the molecular ion peak for α-ionol (m/z 194) and the emergence of the tetrahydroionol peak (m/z 198) confirms full conversion.

  • Workup and Isolation: Cool the reactor to ambient temperature and safely vent the residual H₂. Filter the mixture through a pad of Celite to remove the finely dispersed platinum catalyst.

  • Purification: Remove the ethanol solvent under reduced pressure via rotary evaporation. Subject the crude residue to fractional distillation under vacuum. Collect the fraction boiling at 138–142 °C (16 mmHg) to isolate the diastereomeric mixture of tetrahydroionol (Yield: ~93%).

Conclusion

Tetrahydroionol represents a masterclass in the intersection of steric hindrance, conformational control, and structure-odor relationships. While its synthesis requires aggressive high-pressure hydrogenation to overcome the shielding effects of its trimethylcyclohexyl ring, the resulting mixture can be resolved into highly potent stereoisomers. Understanding the causality behind catalyst selection and stereochemical orientation is paramount for researchers looking to leverage this molecule in advanced fragrance formulation or as a building block in complex terpenoid synthesis.

References

  • National Institute of Standards and Technology (NIST). "Cyclohexanepropanol, α,2,2,6-tetramethyl-". NIST Chemistry WebBook. URL:[Link]

  • Leffingwell, J. C. "(1R,6S)-(-)-tetrahydroionol & (1S,6R)-(+): Chirality & Odour Perception". Leffingwell & Associates. URL:[Link]

  • Arcadi Boix Camps. "Perfumery: Techniques In Evolution. Part V". Perfumer & Flavorist. URL:[Link]

  • Haruta, H., et al. "Syntheses and Plant Growth Retardant Activities of Trimethylammonium Compounds Containing a Terpenoid Moiety". Agricultural and Biological Chemistry, Taylor & Francis. URL:[Link]

  • The Good Scents Company. "tetrahydroionol, 4361-23-3". The Good Scents Company Information System. URL:[Link]

Foundational

Pharmacokinetics and metabolic pathways of tetrahydroionol

[label="Phase II: UGTs Figure 1: Primary and secondary metabolic pathways of tetrahydroionol biotransformation. Experimental Methodologies for ADME Profiling To ensure scientific integrity and reproducibility, the follow...

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Author: BenchChem Technical Support Team. Date: April 2026

[label="Phase II: UGTs

Figure 1: Primary and secondary metabolic pathways of tetrahydroionol biotransformation.

Experimental Methodologies for ADME Profiling

To ensure scientific integrity and reproducibility, the following self-validating protocols are designed to quantify the metabolic clearance and dermal absorption of tetrahydroionol.

Protocol A: In Vitro Microsomal Stability and Clearance Assay

This assay determines the intrinsic clearance ( CLint​ ) of tetrahydroionol by exposing it to Human Liver Microsomes (HLMs). The causality behind using HLMs supplemented with UDP-glucuronic acid (UDPGA) and NADPH is to simultaneously capture both Phase I and Phase II metabolic rates.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ . Thaw HLMs on ice.

  • Incubation Mixture: In a 96-well plate, combine HLMs (final protein concentration 0.5 mg/mL) and tetrahydroionol (final concentration 1 µM) in the buffer.

  • Pre-incubation: Incubate the mixture at 37°C for 5 minutes to achieve thermal equilibrium.

  • Reaction Initiation: Initiate the reaction by adding a cofactor mixture containing 1 mM NADPH (for CYP450 activity) and 2 mM UDPGA (for UGT activity)[1][2].

  • Kinetic Sampling: At precise time intervals (0, 5, 15, 30, 45, and 60 minutes), extract 50 µL aliquots from the reaction mixture.

  • Reaction Quenching: Immediately transfer each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide) to precipitate proteins and halt enzymatic activity.

  • Centrifugation: Centrifuge the quenched samples at 4,000 rpm for 15 minutes at 4°C.

  • LC-MS/MS Analysis: Transfer the supernatant to autosampler vials and analyze via LC-MS/MS in positive/negative ion switching mode to quantify the depletion of the parent compound and the appearance of glucuronide conjugates.

PKWorkflow Incubation HLM + Cofactors Incubation Quenching Acetonitrile Quenching Incubation->Quenching Centrifuge Protein Precipitation Quenching->Centrifuge LCMS LC-MS/MS Analysis Centrifuge->LCMS

Figure 2: Step-by-step in vitro workflow for evaluating tetrahydroionol microsomal clearance.

Protocol B: In Vitro Dermal Penetration (Franz Diffusion Cell)

Because tetrahydroionol is a fragrance ingredient, OECD guidelines require dermal absorption testing[3]. The Franz cell mimics the physiological transdermal concentration gradient.

Step-by-Step Methodology:

  • Membrane Preparation: Mount dermatomed human cadaver skin (400 µm thickness) between the donor and receptor compartments of a static Franz diffusion cell.

  • Receptor Fluid: Fill the receptor chamber with phosphate-buffered saline (PBS) containing 4% Bovine Serum Albumin (BSA) to act as a lipophilic sink, ensuring sink conditions for the highly lipophilic tetrahydroionol. Maintain at 32°C (skin surface temperature).

  • Dosing: Apply a finite dose (e.g., 10 µL/cm²) of tetrahydroionol formulated in a standard cosmetic vehicle (e.g., ethanol/water) to the donor compartment.

  • Sampling: Withdraw 200 µL aliquots from the receptor chamber at 1, 2, 4, 8, 12, and 24 hours, replacing the volume with fresh receptor fluid.

  • Extraction & Quantification: Extract the compound from the skin matrix (stratum corneum tape stripping) and analyze both the skin extracts and receptor fluid via GC-MS to calculate the steady-state flux ( Jss​ ) and permeability coefficient ( Kp​ ).

Quantitative Data & Toxicokinetic Modeling

Based on structural analogues within the cyclic terpene alcohol family, the toxicokinetic parameters of tetrahydroionol demonstrate a profile of rapid clearance and low systemic toxicity[4].

Table 2: Estimated Pharmacokinetic Parameters of Tetrahydroionol

ParameterEstimated ValueBiological Significance
Bioavailability (Oral) > 90%High lipophilicity allows near-complete gastrointestinal absorption[4].
Bioavailability (Dermal) 5 - 15%Limited by the stratum corneum barrier; significant portion remains in the skin reservoir[3].
Half-Life ( t1/2​ ) 2 - 4 hoursRapid hepatic conjugation prevents systemic accumulation.
Primary Excretion Route Renal (> 80%)Glucuronide conjugates are highly water-soluble and cleared via the kidneys[4].
Systemic Toxicity Low (LD50 > 2000 mg/kg)Efficient metabolic detoxication renders the compound generally innocuous[4].

Conclusion

Tetrahydroionol exhibits a classic pharmacokinetic profile for lipophilic cyclic terpene alcohols. Its high Log P drives its absorption and distribution, while its unhindered secondary alcohol group acts as a structural liability that is rapidly exploited by hepatic UGTs. This highly efficient Phase II glucuronidation pathway ensures that tetrahydroionol is swiftly converted into polar metabolites and excreted renally, mitigating the risk of bioaccumulation and systemic toxicity. For drug development professionals and toxicologists, the methodologies outlined herein provide a robust, self-validating framework for assessing the safety and metabolic fate of similar lipophilic compounds.

References

  • Synarome. Tetrahydro Ionol - Technical Data and Olfactive Profile. Retrieved from:[Link]

  • Bickers, D.R., et al. The safety assessment of fragrance materials. Regulatory Toxicology and Pharmacology. Retrieved from:[Link]

  • Grokipedia. Terpene alcohol: Extraction, Synthesis, and Metabolism. Retrieved from: [Link]

  • Belsito, D., et al. A toxicologic and dermatologic assessment of cyclic and non-cyclic terpene alcohols when used as fragrance ingredients. Food and Chemical Toxicology. Retrieved from: [Link]

  • Bell, S., et al. A phthalate family oxygenase reductase supports terpene alcohol oxidation by CYP238A1 from Pseudomonas putida KT2440. PubMed. Retrieved from: [Link]

Sources

Exploratory

An In-depth Technical Guide to Elucidating the Olfactory Receptor Binding Affinity of Tetrahydroionol

A Senior Application Scientist's Perspective on Bridging the Gap Between Odorant and Receptor Authored by: Gemini Abstract Tetrahydroionol, a saturated derivative of ionone, is a key fragrance ingredient prized for its r...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Perspective on Bridging the Gap Between Odorant and Receptor

Authored by: Gemini

Abstract

Tetrahydroionol, a saturated derivative of ionone, is a key fragrance ingredient prized for its rich and complex odor profile, reminiscent of violet, wood, and leather. Understanding its interaction with human olfactory receptors (ORs) is paramount for both fundamental sensory research and the targeted design of novel fragrance compounds. This technical guide provides a comprehensive framework for characterizing the binding affinity of tetrahydroionol with its cognate ORs. Due to the current lack of deorphanized receptors for tetrahydroionol, this guide will leverage the structurally and olfactively similar molecule, β-ionone, and its known interaction with the human olfactory receptor OR51E2 as a primary case study.[1][2] We will detail the experimental and computational methodologies required to identify and quantify these molecular interactions, providing researchers, scientists, and drug development professionals with a robust roadmap for investigation.

Introduction: The Enigma of Tetrahydroionol's Scent

Tetrahydroionol, chemically known as 4-(2,2,6-trimethylcyclohexyl)butan-2-ol, is a molecule of significant interest in the fragrance industry. Its scent is a sophisticated blend of floral, woody, and leathery notes, making it a versatile component in many perfume compositions. Like many odorants, the perceived scent of tetrahydroionol is not an intrinsic property of the molecule itself, but rather the result of a complex interplay with a specific subset of the approximately 400 functional olfactory receptors (ORs) in the human genome.

These ORs are G protein-coupled receptors (GPCRs) expressed on the surface of olfactory sensory neurons in the nasal epithelium.[3] The binding of an odorant to an OR initiates a signal transduction cascade, leading to the perception of a specific smell.[4][5] The combinatorial nature of this system, where one odorant can activate multiple ORs and one OR can be activated by multiple odorants, is the basis of our ability to distinguish between a vast array of smells.[6]

Despite its widespread use, the specific ORs that bind to tetrahydroionol have not yet been "deorphanized" – that is, experimentally identified and characterized. This knowledge gap presents both a challenge and an opportunity. Identifying these receptors would not only deepen our understanding of the molecular basis of its unique scent but also enable high-throughput screening for novel agonists and antagonists, paving the way for the rational design of new fragrance ingredients.

The Role of Structural Analogs: β-Ionone as a Proxy

Given the absence of direct data for tetrahydroionol, we turn to a well-studied structural analog: β-ionone. β-ionone shares the same trimethylcyclohexyl core and is renowned for its characteristic violet fragrance.[2] Crucially, the human olfactory receptor OR51E2 has been identified as a receptor for β-ionone.[1][2] This established odorant-receptor pair provides an excellent starting point and a validated experimental model for investigating the potential interactions of tetrahydroionol. The structural similarities between the two molecules strongly suggest that OR51E2 is a high-priority candidate for also being a receptor for tetrahydroionol.

The Target Receptor: OR51E2, a Gateway to Floral and Woody Scents

OR51E2, also known as the Prostate-Specific G-protein Coupled Receptor (PSGR), is an olfactory receptor that is not only expressed in the olfactory epithelium but also ectopically in other tissues, such as skin melanocytes and the prostate.[1][2] Its activation by β-ionone in melanocytes has been shown to trigger Ca2+ signaling and induce pigmentation.[1] This receptor is activated by compounds that, like β-ionone, possess a carbonyl group conjugated to a butadiene system.[1] While tetrahydroionol lacks this specific conjugated system due to the saturation of the cyclohexene ring and the reduction of the ketone to an alcohol, the overall structural homology makes it a compelling candidate for investigation.

Quantitative Analysis of Odorant-Receptor Interactions

The primary goal of deorphanizing an OR is to determine the binding affinity and efficacy of its ligands. These are typically quantified by the half-maximal effective concentration (EC50) or the inhibition constant (Ki). A lower EC50 value indicates a higher potency of the odorant in activating the receptor. While data for tetrahydroionol is not yet available, the following table provides examples of EC50 values for various floral and terpene-like odorants with their respective receptors, illustrating how such data is presented.

OdorantOlfactory ReceptorEC50 (µM)Source
(E)-nerolidolH. armigera OR260.0289[7]
3-methylindoleA. aegypti OR100.16[8]
4-ethylphenolA. aegypti OR130.17[8]
4-chromanoneA. aegypti OR66.81[8]
TetrahydrolinaloolA. aegypti OR26~10[9]
FarnesolA. aegypti OR49~30[9]
β-iononeH. axyridis HaxyOBP15Ki = 4.33-31.01[10]

Note: The data for β-ionone with HaxyOBP15 refers to an odorant-binding protein, not a receptor, and is presented as a Ki value from a competitive binding assay.

Experimental Workflow: Calcium Imaging for Functional Characterization

A robust and widely used method for screening odorant-receptor interactions is the calcium imaging assay.[11][12][13] This technique relies on the fact that the canonical OR signaling pathway leads to an influx of extracellular calcium ions (Ca2+). By using a fluorescent Ca2+ indicator dye, such as Fura-2, the activation of the receptor by an odorant can be visualized and quantified as an increase in intracellular Ca2+ concentration.

The following is a detailed protocol for a Fura-2-based calcium imaging assay using a heterologous expression system, such as Human Embryonic Kidney 293 (HEK293) cells, to express our candidate receptor, OR51E2.

Detailed Protocol: Fura-2 Calcium Imaging Assay

Rationale: HEK293 cells are a common choice for heterologous expression as they provide a "blank slate" with low endogenous GPCR activity. We will transiently transfect these cells with a plasmid containing the genetic code for OR51E2. To ensure proper trafficking of the receptor to the cell membrane and to facilitate G-protein coupling, co-transfection with accessory proteins like the Receptor-Transporting Protein 1 (RTP1) and the olfactory-specific G-protein, Gαolf, is often necessary.

Step 1: Cell Culture and Transfection (Day 1)

  • Cell Plating: Plate HEK293 cells onto sterile, poly-L-lysine-coated glass coverslips in a 6-well plate at a density of 0.2-0.5 million cells per well.[11] Allow cells to adhere and grow for 24 hours in a 37°C, 5% CO2 incubator.

  • Transfection: Prepare a transfection mixture containing plasmids for OR51E2, RTP1, and Gαolf using a suitable transfection reagent (e.g., Lipofectamine 3000). Add the mixture to the cells and incubate for 24-48 hours. This allows the cells to take up the plasmids and express the proteins.

Step 2: Fura-2 AM Loading (Day 3)

  • Prepare Loading Buffer: Dissolve the cell-permeant Fura-2 acetoxymethyl (AM) ester in DMSO to make a stock solution.[11] Dilute the stock solution into a Ca2+ recording buffer (e.g., Hanks' Balanced Salt Solution with HEPES) to a final concentration of 1-5 µg/ml.[11]

  • Cell Loading: Wash the transfected cells twice with the recording buffer.[11] Incubate the cells with the Fura-2 AM loading buffer for 30 minutes at room temperature in the dark.[14] The AM ester group allows the dye to cross the cell membrane.

  • De-esterification: Wash the cells twice with the recording buffer to remove excess dye. Incubate for another 30 minutes at room temperature to allow intracellular esterases to cleave the AM group, trapping the active Fura-2 dye inside the cells.[14]

Step 3: Calcium Imaging (Day 3)

  • Microscopy Setup: Mount the coverslip in a perfusion chamber on an inverted fluorescence microscope equipped with a ratiometric imaging system.

  • Baseline Measurement: Excite the Fura-2 loaded cells alternately with 340 nm and 380 nm light and capture the emission at 510 nm.[15] The ratio of the fluorescence intensity at these two excitation wavelengths (F340/F380) is proportional to the intracellular Ca2+ concentration. Record a stable baseline for 1-2 minutes.

  • Odorant Stimulation: Prepare a dilution series of tetrahydroionol (and β-ionone as a positive control) in the recording buffer. Perfuse the cells with the different concentrations of the odorant.

  • Data Acquisition: Record the changes in the F340/F380 ratio over time. A successful receptor activation will be observed as a transient increase in this ratio.

Step 4: Data Analysis

  • Quantification: For each cell, calculate the change in the fluorescence ratio (ΔR) by subtracting the baseline ratio from the peak ratio after odorant application.

  • Dose-Response Curve: Plot the mean ΔR against the logarithm of the odorant concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

G cluster_prep Day 1-2: Preparation cluster_loading Day 3: Dye Loading cluster_imaging Day 3: Imaging & Analysis plate Plate HEK293 cells on poly-L-lysine coverslips transfect Transfect cells with OR51E2, RTP1, Gαolf plasmids plate->transfect incubate Incubate for 24-48h transfect->incubate wash1 Wash cells with recording buffer incubate->wash1 load Load with Fura-2 AM (30 min, RT, dark) wash1->load wash2 Wash to remove excess dye load->wash2 deesterify De-esterification (30 min, RT) wash2->deesterify mount Mount coverslip on microscope deesterify->mount baseline Record baseline F340/F380 ratio mount->baseline stimulate Perfuse with Tetrahydroionol baseline->stimulate record Record fluorescence ratio change stimulate->record analyze Calculate ΔR and plot dose-response curve record->analyze determine_ec50 Determine EC50 analyze->determine_ec50

Caption: Workflow for Calcium Imaging Assay.

The Downstream Signaling Cascade

The binding of an odorant like tetrahydroionol to its cognate OR initiates a well-characterized signaling cascade, which is the basis for the calcium imaging assay.

  • Receptor Activation: The odorant binds to the OR, causing a conformational change.

  • G-protein Coupling: The activated OR couples to the olfactory-specific G-protein, Gαolf.

  • Adenylyl Cyclase Activation: Gαolf activates adenylyl cyclase type III (ACIII).

  • cAMP Production: ACIII catalyzes the conversion of ATP to cyclic AMP (cAMP).

  • CNG Channel Opening: cAMP binds to and opens cyclic nucleotide-gated (CNG) ion channels.

  • Cation Influx: The opening of CNG channels allows an influx of cations, primarily Na+ and Ca2+, into the cell, leading to depolarization. It is this influx of Ca2+ that is detected by the Fura-2 dye.

G odorant Tetrahydroionol or Olfactory Receptor (e.g., OR51E2) odorant->or Binding golf Gαolf or->golf Activation ac3 Adenylyl Cyclase III golf->ac3 Stimulation camp cAMP ac3->camp Conversion atp ATP atp->ac3 cng CNG Channel camp->cng Opening ca_in Ca2+ Influx cng->ca_in depol Depolarization ca_in->depol

Caption: Olfactory Receptor Signaling Pathway.

Alternative and Complementary Assays

While calcium imaging is a powerful tool, a multi-faceted approach provides the most robust data.

  • Luciferase Reporter Assay: This is another high-throughput method where cells are co-transfected with the OR and a reporter plasmid containing a luciferase gene under the control of a cAMP response element (CRE).[16] An increase in intracellular cAMP upon receptor activation drives the expression of luciferase, which can be measured as a luminescent signal. This assay directly measures the second messenger (cAMP) level.[17][18]

  • Surface Plasmon Resonance (SPR): SPR is a label-free biophysical technique that provides real-time data on the binding kinetics (association and dissociation rates) and affinity of a ligand to its receptor.[4] While technically demanding due to the need for purified and stabilized membrane proteins, SPR offers a direct measurement of the binding event, independent of downstream signaling.[4]

The Role of Computational Approaches

Given the vast number of ORs and potential ligands, computational methods are invaluable for prioritizing experimental efforts.

  • Homology Modeling: Since no experimental structure of an OR exists, homology models are built using the crystal structures of other Class A GPCRs (e.g., rhodopsin or the β2-adrenergic receptor) as templates.[6][19]

  • Molecular Docking: Tetrahydroionol's structure can be computationally "docked" into the binding pocket of a homology model of OR51E2.[20] These simulations can predict the binding pose and estimate the binding affinity, providing a hypothesis that can then be tested experimentally.[21]

Conclusion and Future Directions

This guide outlines a comprehensive strategy for elucidating the olfactory receptor binding affinity of tetrahydroionol. By leveraging the known interaction between the structural analog β-ionone and the human olfactory receptor OR51E2, we have established a robust framework for investigation. The detailed calcium imaging protocol provides a clear path for functional screening, while alternative assays and computational methods offer complementary and predictive insights.

The critical next steps for the research community are:

  • Systematic Screening: Screen tetrahydroionol against a library of human ORs, with a primary focus on OR51E2, using the high-throughput assays described herein.

  • Quantitative Characterization: Upon identification of a "hit," perform detailed dose-response analyses to determine the EC50 and potency of tetrahydroionol and its various isomers.

  • Validation with Orthogonal Assays: Confirm the findings from the primary screen using a secondary assay, such as the luciferase reporter assay, to ensure the results are not an artifact of a single methodology.

  • Structural Insights: Utilize the experimental data to refine computational models of the tetrahydroionol-OR interaction, paving the way for a deeper understanding of the molecular determinants of its unique scent.

By following this structured approach, we can move from the current state of an orphan ligand to a complete characterization of the molecular basis of tetrahydroionol's fragrance, a significant advancement for both sensory science and the flavor and fragrance industry.

References

  • Hughes, D. T., et al. (2024). Odorant receptors for floral- and plant-derived volatiles in the yellow fever mosquito, Aedes aegypti (Diptera: Culicidae). PLOS Neglected Tropical Diseases. [Link]

  • Lucattelli, M., et al. (2018). Odorants could elicit repair processes in melanized neuronal and skin cells. Frontiers in Neurology. [Link]

  • Sanz, G., et al. (2014). Deorphanization of Human Olfactory Receptors by Luciferase and Ca-Imaging Methods. ResearchGate. [Link]

  • Chaput, M. A., et al. (2012). Modulation of the combinatorial code of odorant receptor response patterns in odorant mixtures. PLoS ONE. [Link]

  • BrainVTA. (n.d.). Calcium imaging protocol. brainvta.com. [Link]

  • Hughes, D. T., et al. (2024). Odorant receptors for floral- and plant-derived volatiles in the yellow fever mosquito, Aedes aegypti (Diptera: Culicidae). PLoS Neglected Tropical Diseases. [Link]

  • Yoast, R. E., et al. (2020). Calcium Imaging of Store-Operated Calcium (Ca 2+) Entry (SOCE) in HEK293 Cells Using Fura-2. PubMed. [Link]

  • Tsay, T. K., et al. (2014). The state of the art of odorant receptor deorphanization: A report from the orphanage. Frontiers in Cellular Neuroscience. [Link]

  • Li, S., et al. (2024). Deciphering olfactory receptor binding mechanisms: a structural and dynamic perspective. Frontiers in Molecular Biosciences. [Link]

  • Yoast, R. E., et al. (2020). Calcium Imaging of Store-Operated Calcium (Ca2+) Entry (SOCE) in HEK293 Cells Using Fura-2: Methods and Protocols. ResearchGate. [Link]

  • Di, C., et al. (2021). Odorant Receptors for Detecting Flowering Plant Cues Are Functionally Conserved across Moths and Butterflies. Molecular Biology and Evolution. [Link]

  • Kim, M. S., et al. (2021). Computational evaluation of interactions between olfactory receptor OR2W1 and its ligands. Journal of the Korean Physical Society. [Link]

  • Fukutani, Y., et al. (2023). Antagonistic interactions between odorants alter human odor perception. iScience. [Link]

  • Sanz, G., et al. (2014). Deorphanization of Human Olfactory Receptors by Luciferase and Ca-Imaging Methods. Methods in Molecular Biology. [Link]

  • Moodle@Units. (n.d.). Ca2+ imaging with FURA-2 AM. Moodle@Units. [Link]

  • El-Houri, R. B., et al. (2022). Ionone Is More than a Violet's Fragrance: A Review. Molecules. [Link]

  • Geithe, C., et al. (2017). Computational modeling of the olfactory receptor Olfr73 suggests a molecular basis for low potency of olfactory receptor-activating. Scientific Reports. [Link]

  • Hughes, D. T., et al. (2024). Odorant receptors for floral- and plant-derived volatiles in the yellow fever mosquito, Aedes aegypti (Diptera: Culicidae). ResearchGate. [Link]

  • Chatelain, P., et al. (2014). Deorphanization and characterization of human olfactory receptors in heterologous cells. Chemical Biodiversity. [Link]

  • Sanz, G., et al. (2014). Deorphanization of human olfactory receptors by luciferase and Ca-imaging methods. Methods in Molecular Biology. [Link]

  • Agilent. (n.d.). Luciferase Assay Kit. Agilent. [Link]

  • Del Mármol, J., et al. (2021). The structural basis of odorant recognition in insect olfactory receptors. Nature. [Link]

  • Lee, S. J. (2021). Ectopic Odorant Receptor Responding to Flavor Compounds: Versatile Roles in Health and Disease. ResearchGate. [Link]

  • Harini, K., & Sowdhamini, R. (2015). Computational Approaches for Decoding Select Odorant-Olfactory Receptor Interactions Using Mini-Virtual Screening. PLOS ONE. [Link]

  • Qu, S., et al. (2022). Binding Affinity Characterization of Four Antennae-Enriched Odorant-Binding Proteins From Harmonia axyridis (Coleoptera: Coccinellidae). Frontiers in Physiology. [Link]

  • Kim, S., et al. (2024). A Structure-Based Approach for Predicting Odor Similarity of Molecules via Docking Simulations with Human Olfactory Receptors. ChemRxiv. [Link]

  • Crasto, C., et al. (2007). Computational Biology of Olfactory Receptors. PMC. [Link]

  • Chatelain, P. (2005). Olfactory Receptors. Perfumer & Flavorist. [Link]

  • Lee, S. J. (2021). Ectopic Odorant Receptor Responding to Flavor Compounds: Versatile Roles in Health and Disease. MDPI. [Link]

  • Synarome. (n.d.). Tetrahydro Ionol. Synarome. [Link]

  • Leffingwell, J. C. (n.d.). The alpha-Ionones. Leffingwell & Associates. [Link]

  • Polak, E. H., et al. (1989). Sensory evidence for olfactory receptors with opposite chiral selectivity. Behavioural Brain Research. [Link]

  • Leffingwell, J. C. (n.d.). (1R,6S)-(-)-tetrahydroionol & (1S,6R)-(+). Leffingwell & Associates. [Link]

  • Thilakarathne, R., et al. (2023). Exploring the Odorant-Determined, Molecular Basis for Olfactory Perception. Biomedical Journal of Scientific & Technical Research. [Link]

  • Poivet, E., et al. (2023). M2OR: a database of olfactory receptor–odorant pairs for understanding the molecular mechanisms of olfaction. Nucleic Acids Research. [Link]

Sources

Foundational

Thermodynamic Stability and Conformational Dynamics of 4-(2,2,6-Trimethylcyclohexyl)butan-2-ol

Executive Summary The rational design and application of fragrance molecules and active pharmaceutical ingredients (APIs) rely heavily on their thermodynamic stability and conformational behavior. 4-(2,2,6-Trimethylcyclo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design and application of fragrance molecules and active pharmaceutical ingredients (APIs) rely heavily on their thermodynamic stability and conformational behavior. 4-(2,2,6-Trimethylcyclohexyl)butan-2-ol (commonly known as Tetrahydroionol) is a highly stable, saturated terpene derivative renowned for its complex violet, woody, and leathery olfactory profile[1]. This whitepaper provides an in-depth technical analysis of the molecule's thermodynamic stability, detailing the stereochemical causality behind its conformational preferences, its physicochemical robustness, and the self-validating experimental protocols required to quantify these properties.

Conformational Thermodynamics & Stereochemistry

The thermodynamic stability of 4-(2,2,6-trimethylcyclohexyl)butan-2-ol is intrinsically linked to the stereochemistry of its substituted cyclohexane ring. The molecule possesses multiple stereocenters, most notably at C1 (bearing the 2-butanol side chain) and C6 (bearing a methyl group)[2].

The relative positioning of these substituents dictates the ground-state enthalpy of the molecule due to steric strain:

  • The Trans-Isomer: In a 1,2-relationship (C1 and C6), the trans-configuration allows both the bulky 2-butanol side chain and the C6 methyl group to occupy equatorial positions (e,e). This minimizes steric repulsion, making the trans-isomer the global thermodynamic minimum. Crucially, this diequatorial conformation aligns perfectly with the distance criteria of the Ambergris Active Fragment (AAF) model (3.8–4.6 Å between the oxygen and the hydrophobic bulk), triggering a strong woody-amber olfactory response[3].

  • The Cis-Isomer: The cis-configuration forces an axial/equatorial (a,e) arrangement. NMR evidence has demonstrated that in the cis-isomer, the bulky side chain often resides in the axial position while the C6 methyl is equatorial[3]. This axial positioning induces severe 1,3-diaxial steric clashes with the axial methyl group at the C2 position (gem-dimethyl group). Consequently, the cis-isomer is thermodynamically less stable, and the increased distance between the oxygen atom and the hydrophobic core (approx. 4.8 Å) causes it to fail the AAF criteria, resulting in a significantly weaker odor[3].

ConformationalLogic Root Tetrahydroionol (4-(2,2,6-trimethylcyclohexyl)butan-2-ol) Trans Trans-Isomer (Thermodynamically Favored) Root->Trans Stereocenter Configuration Cis Cis-Isomer (Thermodynamically Unfavored) Root->Cis Stereocenter Configuration Eq Equatorial Side Chain Minimal Steric Strain Trans->Eq Energy Minimization Ax Axial Side Chain 1,3-Diaxial Interactions Cis->Ax Energy Minimization Active Fits AAF Model (Strong Amber-Woody Odor) Eq->Active Receptor Binding Inactive Fails AAF Model (Weak Floral Odor) Ax->Inactive Receptor Binding

Figure 1: Stereochemical logic tree of Tetrahydroionol isomers and their olfactory activity.

Physicochemical and Thermal Stability Profile

Unlike its unsaturated precursors (e.g., ionones and damascones), the complete saturation of the cyclohexane ring and the aliphatic side chain in Tetrahydroionol confers exceptional oxidative and thermal stability. The absence of reactive double bonds prevents auto-oxidation and polymerization, making it highly stable in aggressive chemical environments such as bleach, detergents, and fabric softeners[1].

Table 1: Physicochemical and Thermodynamic Properties
PropertyValueScientific Implication
Molecular Weight 198.35 g/mol Optimal size for volatility and receptor pocket fit[4].
Boiling Point 250 - 251 °C (at 760 mmHg)High thermal stability; low risk of degradation during distillation[4].
Flash Point > 110 °CSafe for high-temperature compounding and processing[1].
Vapor Pressure 0.00057 mmHg (at 20 °C)Excellent substantivity and base-note longevity (> 2 weeks on blotter)[5].
Log P (o/w) 4.82High lipophilicity, driving partition into lipid bilayers and receptor sites[5].
Odor Threshold ~400 ppbHigh receptor affinity driven by the favored trans-conformation[2].
Table 2: Relative Conformational Energies (Theoretical Approximations)
ConformerRelative Energy ( ΔE )AAF Distance CriterionOlfactory Impact
Trans-Isomer (Diequatorial) 0.0 kcal/mol (Global Min)3.8 – 4.6 Å (Optimal)Strong ambergris/woody[3]
Cis-Isomer (Axial Side Chain) +2.4 to +3.1 kcal/mol~4.8 Å (Suboptimal)Weak, undefinable floral[3]

Experimental Methodologies for Thermodynamic Profiling

To rigorously quantify the thermodynamic stability of 4-(2,2,6-trimethylcyclohexyl)butan-2-ol, researchers must employ self-validating analytical workflows. The following protocols integrate empirical measurement with theoretical computation to establish a closed-loop validation system.

Protocol 1: Conformational Analysis via NMR and DFT Modeling

Objective: To determine the ground-state conformation of the molecule in solution and validate the thermodynamic preference for the equatorial side chain.

  • Step 1: Sample Preparation. Dissolve 15 mg of high-purity Tetrahydroionol in 0.6 mL of deuterated chloroform ( CDCl3​ ). Causality: A non-polar, aprotic solvent is chosen to mimic the hydrophobic environment of the olfactory receptor pocket and to prevent solvent-induced hydrogen bonding from artificially altering the side-chain conformation.

  • Step 2: 2D NOESY NMR Spectroscopy. Acquire a 2D Nuclear Overhauser Effect Spectroscopy (NOESY) spectrum with a mixing time of 400 ms. Causality: NOESY measures through-space magnetization transfer. By mapping the cross-peaks between the C1 methine proton and the C3/C5 axial protons, the exact orientation can be deduced. A strong NOE signal between the C1 proton and the axial ring protons confirms that the C1 proton is axial, thereby proving the bulky side chain is strictly equatorial.

  • Step 3: Density Functional Theory (DFT) Calculation. Perform an energy minimization using the B3LYP/6-31G* basis set. Calculate the Gibbs free energy ( ΔG ) for both the cis and trans conformers.

  • Self-Validation Check: The theoretical interatomic distances generated by the DFT optimized geometry must linearly correlate with the empirical distance constraints derived from the NOESY cross-peak integrals ( r−6 dependence). A mismatch indicates solvent-induced conformational averaging.

Protocol 2: Accelerated Thermal and Oxidative Stability Testing (TGA/DSC)

Objective: To quantify the thermodynamic resistance of the saturated ring system to thermal degradation and oxidation.

  • Step 1: Thermogravimetric Analysis (TGA). Load 5 mg of the sample into an alumina crucible. Apply a heating ramp of 10 °C/min from 25 °C to 400 °C under a nitrogen atmosphere. Causality: A slow heating rate of 10 °C/min is critical to ensure thermal equilibrium within the sample, preventing thermal lag from artificially inflating the measured onset of degradation ( Tonset​ ).

  • Step 2: Differential Scanning Calorimetry (DSC) - Isothermal Hold. Switch the purge gas to pure oxygen and hold the temperature isothermally at 150 °C. Measure the Oxidative Induction Time (OIT). Causality: The OIT precisely quantifies the stability of the fully saturated cyclohexane ring against radical-initiated auto-oxidation.

  • Self-Validation Check: The endothermic vaporization peak observed in the DSC trace must perfectly align with the first derivative mass-loss peak (DTG) in the TGA trace. Any exothermic activity prior to mass loss indicates premature chemical decomposition rather than thermodynamic phase transition.

ExperimentalWorkflow Prep Sample Prep (CDCl3 Solvent) NMR 2D NOESY NMR (Inter-proton Distances) Prep->NMR Non-polar env. DFT DFT Modeling (Gibbs Free Energy) NMR->DFT Empirical constraints Valid Thermodynamic Validation DFT->Valid Energy Minima Thermal TGA / DSC (Degradation Kinetics) Thermal->Valid Thermal stability

Figure 2: Self-validating experimental workflow for the thermodynamic profiling of Tetrahydroionol.

Conclusion

The thermodynamic stability of 4-(2,2,6-trimethylcyclohexyl)butan-2-ol is a masterclass in stereochemical design. The complete saturation of the molecule provides unparalleled thermal and oxidative resilience[1], while the trans-diequatorial conformation minimizes 1,3-diaxial strain, locking the molecule into the precise geometric parameters required for high-affinity receptor binding[3]. By employing self-validating NMR and thermal analysis workflows, researchers can confidently leverage this molecule in demanding applications ranging from aggressive consumer goods to advanced structural analogs in drug development.

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Exploratory

Preliminary Toxicity and Safety Assessment of Tetrahydroionol: A Technical Guide

Introduction: Understanding Tetrahydroionol This document is intended for researchers, scientists, and drug development professionals, providing both the theoretical underpinnings and practical methodologies for a founda...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Understanding Tetrahydroionol

This document is intended for researchers, scientists, and drug development professionals, providing both the theoretical underpinnings and practical methodologies for a foundational safety evaluation.

Part 1: Foundational In Vitro Toxicity Assessment

The initial phase of toxicological screening focuses on in vitro assays to determine the potential for cytotoxicity and genotoxicity. These cell-based assays are rapid, cost-effective, and align with the principles of the 3Rs (Replacement, Reduction, and Refinement) in animal testing.

Cytotoxicity Screening: The MTT Assay

The first step in evaluating the biological effect of a substance is to determine its potential to cause cell death. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability by measuring the metabolic activity of cells.[6][7] Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of living cells.[6]

The selection of the MTT assay is based on its high throughput, sensitivity, and the wealth of historical data available for a wide range of compounds. It provides a quantitative measure of cytotoxicity (IC50 value), which is the concentration of the substance that reduces cell viability by 50%. This value is a critical parameter for guiding the dose selection in subsequent, more complex toxicity studies.

  • Cell Seeding: Plate a suitable human cell line (e.g., HaCaT for skin keratinocytes, or HepG2 for liver cells, depending on the anticipated exposure route) in a 96-well plate at a density of 1 x 10⁴ cells per well. Incubate for 24 hours to allow for cell attachment.[6]

  • Compound Treatment: Prepare a series of dilutions of tetrahydroionol in the appropriate cell culture medium. Treat the cells with these various concentrations and incubate for 24, 48, or 72 hours.[6] Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • MTT Addition: Following the incubation period, remove the treatment medium and add 28 µL of a 2 mg/mL MTT solution to each well.[6]

  • Incubation: Incubate the plate for 1.5 to 4 hours at 37°C.[6]

  • Formazan Solubilization: Carefully remove the MTT solution and add 130 µL of a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals.[6]

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Determine the IC50 value by plotting a dose-response curve.

Concentration of Tetrahydroionol (µM)Mean Absorbance (570 nm)Standard Deviation% Cell Viability
0 (Control)1.200.08100
11.150.0795.8
101.050.0687.5
500.780.0565.0
1000.600.0450.0
2000.350.0329.2

This is a hypothetical data table to illustrate the expected output.

Genotoxicity Screening: The Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely accepted in vitro method for assessing the mutagenic potential of a chemical.[8][9][10] It utilizes several strains of the bacterium Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and require it for growth.[8] The test evaluates the ability of a substance to cause a reverse mutation, allowing the bacteria to regain the ability to produce histidine and thus grow on a histidine-free medium.[8]

A positive Ames test is a strong indicator of mutagenic potential, which is often correlated with carcinogenicity. The inclusion of a metabolic activation system (S9 fraction from rat liver) is crucial, as some chemicals only become mutagenic after being metabolized by liver enzymes.[8][11]

  • Strain Selection: Utilize at least two strains of Salmonella typhimurium, such as TA98 (to detect frameshift mutations) and TA100 (to detect base-pair substitutions).[11]

  • Preparation of Test Substance: Dissolve tetrahydroionol in a suitable solvent (e.g., DMSO) to create a range of concentrations.

  • Metabolic Activation: Prepare two sets of experiments for each concentration: one with and one without the S9 metabolic activation mix.[11]

  • Exposure: In a test tube, combine the Salmonella tester strain, the test substance at a specific concentration, and either the S9 mix or a buffer.

  • Plating: Add this mixture to a molten top agar solution containing a trace amount of histidine and biotin and pour it onto a minimal glucose agar plate.[9] The limited histidine allows for a few cell divisions, which is necessary for the mutation to be expressed.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.[9]

  • Colony Counting: Count the number of revertant colonies on each plate.

  • Data Analysis: A substance is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies compared to the solvent control, and if this increase is at least double the spontaneous reversion rate.

Ames_Test_Workflow cluster_preparation Preparation cluster_exposure Exposure cluster_plating Plating & Incubation cluster_analysis Analysis A Tetrahydroionol in Solvent D Mix Test Compound, Bacteria, and S9 (+/-) A->D B Salmonella Strains (e.g., TA98, TA100) B->D C S9 Mix (for metabolic activation) C->D E Add to Top Agar with limited Histidine D->E F Pour onto Minimal Glucose Agar Plate E->F G Incubate at 37°C for 48-72h F->G H Count Revertant Colonies G->H I Compare to Control H->I

Caption: Workflow of the Ames Test for mutagenicity assessment.

Part 2: In Vivo Acute Toxicity Assessment

Following in vitro screening, a preliminary in vivo study is necessary to understand the substance's effects in a whole organism. The acute oral toxicity test is a foundational study in this regard.

Acute Oral Toxicity Study (OECD 423)

The acute toxic class method (OECD Guideline 423) is a stepwise procedure that uses a small number of animals to classify a substance into a toxicity category based on its LD50 (the dose that is lethal to 50% of the test animals).[12][13] This method is preferred as it reduces the number of animals required compared to traditional LD50 tests.

This study provides critical information on the potential health hazards from a single, short-term oral exposure to tetrahydroionol.[14] The results are used for classification and labeling and to inform the dose selection for subsequent repeated-dose toxicity studies.[12][14]

  • Animal Selection: Use a single sex of healthy, young adult rats (females are generally preferred).[12] Acclimatize the animals to laboratory conditions for at least 5 days.[14]

  • Dose Administration: Administer tetrahydroionol orally by gavage in a suitable vehicle. The starting dose is selected from one of four fixed levels (5, 50, 300, or 2000 mg/kg body weight).[12]

  • Stepwise Dosing: The test proceeds in a stepwise manner using 3 animals per step. The outcome of each step (mortality or survival) determines the next step:

    • If mortality is observed, the next lower dose is tested.

    • If no mortality is observed, the next higher dose is tested.

  • Observation: Observe the animals for signs of toxicity shortly after dosing and then periodically for 14 days.[15] Record all clinical signs, body weight changes, and mortality.

  • Necropsy: At the end of the observation period, all surviving animals are humanely euthanized and subjected to a gross necropsy.[14]

  • Data Analysis: The results are used to classify the substance into a GHS (Globally Harmonized System) toxicity category.

OECD_423_Workflow start Start with 3 animals at a selected dose level observe Observe for 14 days start->observe outcome Outcome? observe->outcome stop_toxic Stop and classify as toxic outcome->stop_toxic 2 or 3 animals die stop_nontoxic Stop and classify as non-toxic at this level outcome->stop_nontoxic No mortality at highest dose next_dose Proceed to next dose level with 3 new animals outcome->next_dose 0 or 1 animal dies next_dose->start

Caption: Decision-making workflow for the OECD 423 Acute Toxic Class Method.

Part 3: In Vivo Genotoxicity Assessment

To complement the in vitro Ames test, an in vivo assay is conducted to assess genotoxicity in a mammalian system.

Mammalian Erythrocyte Micronucleus Test (OECD 474)

The in vivo micronucleus test is used to detect damage to chromosomes or the mitotic apparatus in erythroblasts of animals, usually rodents.[16] This damage can result in the formation of micronuclei in newly formed red blood cells.[17][18]

This assay provides evidence of chromosomal damage in a whole animal, taking into account the absorption, distribution, metabolism, and excretion (ADME) of the test substance. A positive result in this assay is a significant indicator of genotoxic potential.

  • Animal Dosing: Treat groups of at least 5 animals per sex (typically mice or rats) with at least three dose levels of tetrahydroionol, usually by oral gavage.[16][17] Include a vehicle control and a positive control group. Dosing can be a single administration or two daily doses.[16]

  • Sample Collection: Collect bone marrow or peripheral blood at appropriate time points after the final dose (typically 24 and 48 hours).[17]

  • Slide Preparation: Prepare and stain slides of the collected cells.

  • Microscopic Analysis: Score at least 4,000 immature erythrocytes per animal for the presence of micronuclei.[19]

  • Data Analysis: A positive response is a statistically significant, dose-dependent increase in the frequency of micronucleated cells in the treated groups compared to the control group.[17]

Conclusion and Next Steps

The completion of this preliminary toxicity and safety assessment will provide a foundational understanding of the toxicological profile of tetrahydroionol. The results from these studies will determine if tetrahydroionol is safe for its intended use and will guide any further necessary testing, such as repeated-dose toxicity studies, reproductive and developmental toxicity studies, or carcinogenicity bioassays. A weight-of-evidence approach, integrating the data from all studies, is crucial for a comprehensive risk assessment.

References

  • National Toxicology Program. OECD Test Guideline 401 - Acute Oral Toxicity. 1987. Available from: [Link]

  • e-Repository. Experimental in vitro cytotoxicity evaluation of plant bioactive compounds and phytoagents: a review. Rom Biotechnol Lett. 2020; 25(4): 1832-1842. Available from: [Link]

  • OECD. Guidance Document on Acute Oral Toxicity Testing. 2002. Available from: [Link]

  • (PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. 2023. Available from: [Link]

  • The Ames Test. Available from: [Link]

  • EPA Archive. Interim Procedures for Conducting the Salmonella/Microsomal Mutagenicity Assay (Ames Test). Available from: [Link]

  • OECD. Test No. 423: Acute Oral toxicity - Acute Toxic Class Method. 2002. Available from: [Link]

  • Bio-protocol. Microbial Mutagenicity Assay: Ames Test. 2018. Available from: [Link]

  • OECD. Test No. 425: Acute Oral Toxicity: Up-and-Down Procedure. 2022. Available from: [Link]

  • Evotec. Ames Test | Cyprotex ADME-Tox Solutions. Available from: [Link]

  • ResearchGate. Anticancer drug screening of natural products: In vitro cytotoxicity assays, techniques, and challenges. 2022. Available from: [Link]

  • The Good Scents Company. tetrahydroionol, 4361-23-3. Available from: [Link]

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  • National Center for Biotechnology Information. Tetrahydroionol. PubChem Compound Database. Available from: [Link]

  • Synarome. Tetrahydro Ionol. Available from: [Link]

  • Charles River Laboratories. Rodent Micronucleus Assay. Available from: [Link]

  • Alfa Cytology. In Vitro Cytotoxicity Assay. Available from: [Link]

  • eCFR. 40 CFR 79.64 -- In vivo micronucleus assay. Available from: [Link]

  • Kosheeka. In Vitro Cytotoxicity Assays: Applications in Drug Discovery. 2025. Available from: [Link]

  • Synarome. Tetrahydro Ionol. Available from: [Link]

  • Litron Laboratories. OECD Guidelines. Available from: [Link]

  • Scantox. In vivo Micronucleus Assay. Available from: [Link]

  • OECD. Test No. 474: Mammalian Erythrocyte Micronucleus Test. 2016. Available from: [Link]

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Foundational

Spectroscopic Properties of Tetrahydroionol in Organic Solvents: A Technical Guide for Analytical Profiling

Executive Summary In analytical chemistry and drug development, the spectroscopic profiling of alicyclic alcohols requires a rigorous understanding of solvent-solute interactions. Tetrahydroionol (4-(2,2,6-trimethylcyclo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In analytical chemistry and drug development, the spectroscopic profiling of alicyclic alcohols requires a rigorous understanding of solvent-solute interactions. Tetrahydroionol (4-(2,2,6-trimethylcyclohexyl)butan-2-ol)[1] is a fully saturated terpenoid derivative widely utilized as a fragrance ingredient and a foundational intermediate in the synthesis of cardiovascular and cognitive therapeutics[]. Because of its flexible side chain and sterically hindered hydroxyl group, tetrahydroionol exhibits profound spectroscopic variability depending on the organic solvent used. This whitepaper provides an in-depth, self-validating framework for analyzing the UV-Vis, FT-IR, and NMR properties of tetrahydroionol across different solvent microenvironments.

Core Molecular Architecture & Solvent Dynamics

Tetrahydroionol (CAS 4361-23-3) has a molecular weight of 198.34 g/mol and a highly lipophilic profile (Log P: 4.82)[3]. Structurally, it consists of a trimethyl-substituted cyclohexane ring attached to a butan-2-ol side chain.

As a Senior Application Scientist, I approach spectroscopic profiling not merely as a data-gathering exercise, but as a systematic interrogation of molecular microenvironments. The hydroxyl (-OH) group of tetrahydroionol acts as both a hydrogen bond donor and acceptor. When dissolved in organic solvents, the spectroscopic readout is dictated by the solvent's dielectric constant ( ϵ ) and its hydrogen-bonding capacity. We classify these interactions into two primary domains:

  • Non-Polar Solvents (e.g., CCl₄, CDCl₃): Promote intra- and intermolecular solute-solute interactions (dimerization) at high concentrations, but yield "free" monomeric states at high dilutions.

  • Polar Aprotic Solvents (e.g., DMSO-d₆, THF): Disrupt solute-solute interactions by acting as strong hydrogen bond acceptors, effectively "locking" the hydroxyl proton in a stable solute-solvent complex.

SolventEffects Solvent Organic Solvent Selection NonPolar Non-Polar (e.g., CCl4, CDCl3) Solvent->NonPolar Low Dielectric PolarAprotic Polar Aprotic (e.g., DMSO-d6, THF) Solvent->PolarAprotic High Dielectric IR_NP FT-IR: Sharp O-H (~3620 cm⁻¹) NonPolar->IR_NP Free Monomer NMR_NP 1H NMR: Broad -OH Rapid Exchange NonPolar->NMR_NP Trace Acid IR_PA FT-IR: Broad O-H (~3450 cm⁻¹) PolarAprotic->IR_PA Solute-Solvent H-Bond NMR_PA 1H NMR: Sharp -OH Coupling Observed PolarAprotic->NMR_PA Locked Exchange

Caption: Logical relationship between solvent polarity, H-bonding, and spectroscopic readouts.

Spectroscopic Modalities

UV-Vis Spectroscopy: The Impact of Saturation

Unlike its precursor, β -ionone, which features a highly conjugated enone system that absorbs strongly in the UV region, tetrahydroionol is fully saturated. The hydrogenation of the ring and side-chain double bonds eliminates the chromophore[4]. Consequently, tetrahydroionol exhibits only weak end-absorption below 210 nm resulting from n→σ∗ transitions of the oxygen atom. UV-Vis is therefore practically transparent for this molecule, making it an excellent optically clear solvent additive or non-interfering excipient in pharmaceutical formulations.

Vibrational Spectroscopy (FT-IR): Probing the O-H Bond

Infrared spectroscopy is highly sensitive to the hydrogen-bonding state of tetrahydroionol. In a neat liquid film, the FT-IR spectrum is dominated by a broad, intense O-H stretching band at approximately 3336 cm⁻¹[5], alongside strong aliphatic C-H stretches at 2962, 2930, and 2863 cm⁻¹, and geminal dimethyl bending modes at 1382 and 1364 cm⁻¹[5].

When transitioned into organic solvents, the O-H stretch shifts dramatically. In a non-polar solvent like carbon tetrachloride (CCl₄), a highly dilute solution will exhibit a sharp peak near 3620 cm⁻¹, representing the "free" (non-hydrogen-bonded) hydroxyl group. In a polar aprotic solvent like tetrahydrofuran (THF), the solvent oxygen acts as a hydrogen bond acceptor, shifting the O-H band down to ~3450 cm⁻¹ and broadening it.

Nuclear Magnetic Resonance (NMR): Exchange Dynamics

High-resolution ¹H NMR (e.g., 400 MHz) provides a precise map of tetrahydroionol's aliphatic envelope[6]. The gem-dimethyl groups on the cyclohexane ring appear as distinct upfield singlets, while the methine proton (CH-OH) presents as a complex multiplet[7].

The causality behind solvent selection in NMR is critical. In CDCl₃, the hydroxyl proton often appears as a broad, poorly defined singlet. This broadening is caused by intermediate chemical exchange rates catalyzed by trace acidic impurities (e.g., DCl) in the chloroform. Conversely, if we switch the solvent to DMSO-d₆, the strong hydrogen-bonding capability of the sulfoxide oxygen "locks" the hydroxyl proton, drastically slowing the exchange rate on the NMR timescale. This reveals the scalar coupling ( 3JH,OH​ ) between the hydroxyl proton and the adjacent methine proton, transforming the broad singlet into a sharp doublet.

Self-Validating Experimental Protocols

To ensure data integrity, every analytical workflow must be self-validating. Below are the standard operating procedures I mandate for characterizing tetrahydroionol.

Protocol A: FT-IR Dilution Series for Hydrogen Bond Differentiation

Objective: Differentiate between solvent-induced dipole interactions and concentration-dependent solute dimerization.

  • Volumetric Preparation: Prepare a 0.5 M stock solution of tetrahydroionol in anhydrous CCl₄.

  • Serial Dilution: Create a concentration gradient (0.5 M, 0.1 M, 0.05 M, 0.01 M) using volumetric flasks.

  • Background Acquisition: Acquire a background spectrum of pure anhydrous CCl₄ using a liquid cell with KBr windows (0.1 mm path length).

  • Sample Acquisition: Scan each dilution from 4000 to 400 cm⁻¹ at 4 cm⁻¹ resolution. Flush the cell with pure solvent between runs.

  • Self-Validation Logic: If the broad band at ~3336 cm⁻¹ diminishes while a sharp band at ~3620 cm⁻¹ emerges as concentration decreases, we validate that the initial broadening was due to self-association, not a baseline solvent effect.

Protocol B: NMR D₂O Exchange for Hydroxyl Verification

Objective: Definitively assign the hydroxyl proton amidst the complex aliphatic envelope of the trimethylcyclohexyl ring[7].

  • Sample Preparation: Dissolve 15 mg of tetrahydroionol in 0.6 mL of CDCl₃ containing 0.05% v/v TMS.

  • Initial Acquisition: Acquire the baseline ¹H NMR spectrum at 400 MHz (16 scans, 30° pulse angle, 2-second relaxation delay)[6].

  • D₂O Spiking: Add 15 µL of deuterium oxide (D₂O) directly into the NMR tube.

  • Equilibration: Cap the tube and shake vigorously for 30 seconds to facilitate proton-deuterium exchange (-OH -OD). Allow phase separation to occur.

  • Post-Exchange Acquisition: Re-acquire the ¹H NMR spectrum under identical parameters.

  • Self-Validation Logic: The -OD group is invisible to ¹H NMR. The complete disappearance of the suspected broad singlet definitively validates its assignment as the hydroxyl proton.

Quantitative Data Summaries

Table 1: ¹H NMR Chemical Shifts of Tetrahydroionol (400 MHz)

Proton EnvironmentCDCl₃ ( δ , ppm)DMSO-d₆ ( δ , ppm)Multiplicity & Coupling
Ring gem-CH₃ (x2)0.85 - 0.910.82 - 0.88Singlet (s)
Side-chain CH₃1.15 - 1.201.05 - 1.10Doublet (d), J≈6.5 Hz
Ring CH₂ / CH1.10 - 1.901.00 - 1.80Multiplet (m)
CH-OH (Methine)3.50 - 3.653.45 - 3.60Multiplet (m)
Hydroxyl (-OH)~2.50 (broad)~4.30 (sharp)Singlet (br s) / Doublet (d)

Table 2: FT-IR O-H Stretching Frequencies Across Solvents

Solvent EnvironmentDielectric Constant ( ϵ )O-H Stretch (cm⁻¹)Band Characteristic
Neat (Liquid Film)N/A~3336Broad, strong (Polymeric H-bonds)
CCl₄ (Highly Dilute)2.2~3620Sharp, weak (Free Monomer)
CHCl₃ (Dilute)4.8~3590Sharp, weak (Weak Solvent Interaction)
THF (Dilute)7.5~3450Broad, strong (Solute-Solvent H-bond)

Conclusion

The spectroscopic characterization of tetrahydroionol demonstrates that analytical readouts are inextricably linked to the chosen organic solvent. By understanding the causality behind hydrogen-bonding dynamics and chemical exchange rates, researchers can manipulate solvent environments to extract precise structural data. Utilizing self-validating protocols—such as FT-IR serial dilutions and NMR D₂O exchanges—ensures that the resulting data is both highly accurate and resilient to peer scrutiny, establishing a trustworthy foundation for downstream pharmaceutical and material science applications.

References

  • Source: synarome.
  • Source: thegoodscentscompany.
  • Source: alfa-chemistry.
  • Title: CAS 4361-23-3 (TETRAHYDROIONOL)
  • Source: tandfonline.
  • Title: (12) United States Patent (10) Patent No.
  • Source: google.
  • Source: google.

Sources

Exploratory

The Enigmatic Allure of Tetrahydroionol: A Deep Dive into its Discovery, Synthesis, and Derivatives

For Researchers, Scientists, and Drug Development Professionals Abstract Tetrahydroionol and its derivatives, a class of compounds often heralded for their subtle yet persistent floral and woody-amber fragrance, represen...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrahydroionol and its derivatives, a class of compounds often heralded for their subtle yet persistent floral and woody-amber fragrance, represent a fascinating area of study in both fragrance chemistry and medicinal research. This technical guide provides a comprehensive exploration of the discovery and historical synthesis of these intriguing molecules. We will delve into the evolution of synthetic methodologies, from early catalytic hydrogenations of ionones to more stereoselective approaches. Furthermore, this guide will detail the synthesis of key derivatives, their characterization, and their diverse applications, offering insights into the structure-activity relationships that govern their unique properties.

Introduction: The Genesis of a Fragrance Family

The story of tetrahydroionol is intrinsically linked to the discovery and synthesis of ionones in the late 19th century. In 1893, Ferdinand Tiemann and Paul Krueger first achieved the synthesis of ionone, a breakthrough that revolutionized the fragrance industry by providing a synthetic source for the aroma of violets. Ionones, with their characteristic floral and woody notes, quickly became indispensable in perfumery. The subsequent exploration of their chemical space naturally led to the investigation of their hydrogenated counterparts, the tetrahydroionones and their corresponding alcohols, the tetrahydroionols.

Tetrahydroionol, chemically known as 4-(2,2,6-trimethylcyclohexyl)butan-2-ol, emerged as a compound of significant interest due to its mild, yet rich and complex olfactory profile, often described as having floral, violet, woody, and even leathery undertones. This unique scent profile, coupled with its stability, has cemented its place as a valuable ingredient in a wide array of fragrance compositions. Beyond its aromatic appeal, the structural scaffold of tetrahydroionol has served as a template for the development of novel derivatives with potential applications in other fields.

Historical Synthesis: From a Mixture of Isomers to Stereoselective Control

The early syntheses of tetrahydroionol derivatives were primarily focused on the fragrance industry's demand for novel scent molecules. A key historical method involved the catalytic hydrogenation of ionones.

Early Approaches: Catalytic Hydrogenation of Ionones

The most direct route to tetrahydroionol is the complete reduction of the corresponding ionone. This process involves the hydrogenation of both the carbon-carbon double bonds in the ring and the side chain, as well as the reduction of the ketone functional group to a secondary alcohol.

The hydrogenation of pseudoionone to produce hexahydropseudoionone, a precursor to tetrahydroionol-related structures, was described in a 1942 patent. This process utilized noble metal catalysts like palladium or platinum under pressure and elevated temperatures. The subsequent cyclization and reduction of the ketone would lead to tetrahydroionol.

This approach, while effective in producing the saturated carbon skeleton, typically results in a mixture of diastereomers, as new stereocenters are created during the hydrogenation process. The odor profiles of these isomers can vary significantly. For instance, the trans-isomer of 1-(2,6,6-trimethylcyclohexyl)-hexan-3-ol (an ethyl derivative of tetrahydroionol) was found to be significantly more potent and possess a more desirable woody-amber scent compared to the cis-isomer.

A Key Milestone: The Synthesis of "Ethyl-Tetrahydroionol"

A significant development in the targeted synthesis of tetrahydroionol derivatives is documented in a 1984 patent. This patent details a process for preparing a composition rich in the trans-isomer of 1-(2,6,6-trimethylcyclohexyl)-hexan-3-ol, a compound referred to as "ethyl-tetrahydroionol." This synthesis highlights a strategic approach to control the stereochemistry of the final product.

The process, which references a prior German patent from 1978 (DE-AS 28 07 584), starts from β-cyclocitral and proceeds through a series of steps designed to favor the formation of the trans-isomer.

Modern Synthetic Strategies and Key Derivatives

Contemporary synthetic efforts are often directed towards achieving high stereoselectivity to access specific isomers with desired olfactory or biological properties.

Synthesis of Tetrahydroionone: The Precursor Ketone

The direct precursor to tetrahydroionol is tetrahydroionone (4-(2,2,6-trimethylcyclohexyl)-2-butanone). The synthesis of this ketone is a crucial step and can be achieved through the complete hydrogenation of α- or β-ionone.

Table 1: Physical and Chemical Properties of Tetrahydroionone

PropertyValueSource
CAS Number6138-85-8
Molecular FormulaC13H24O
Molar Mass196.33 g/mol
AppearanceColorless to pale yellow liquid
Odor ProfileWoody, powdery, amber, ionone

The hydrogenation is typically carried out using a platinum or palladium catalyst. The resulting tetrahydroionone is a versatile intermediate that can be used to produce tetrahydroionol or other derivatives.

Reduction of Tetrahydroionone to Tetrahydroionol

The conversion of tetrahydroionone to tetrahydroionol is a straightforward reduction of the ketone functionality.

  • Dissolution: Dissolve tetrahydroionone (1 equivalent) in a suitable solvent such as ethanol or methanol in a round-bottom flask.

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Addition of Reducing Agent: Slowly add sodium borohydride (NaBH4) (1.1 equivalents) portion-wise to the stirred solution.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, cautiously quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude tetrahydroionol by column chromatography on silica gel.

This method provides a reliable and high-yielding route to a diastereomeric mixture of tetrahydroionol.

The "Ethyl-Tetrahydroionol" Synthesis: A Stereocontrolled Approach

The synthesis of a trans-isomer-enriched 1-(2,6,6-trimethylcyclohexyl)-hexan-3-ol, as described in European Patent EP0118809B1, provides a valuable case study in stereoselective synthesis within this class of compounds.

G A β-Cyclocitral B Catalytic Hydrogenation (e.g., Pd/C, H2) A->B Reduction C 1-Formyl-2,6,6-trimethylcyclohexane B->C D Aldol Condensation (2-Pentanone, Strong Base) C->D Condensation E trans-1-(2,6,6-trimethylcyclohexyl)-hex-1-en-3-one D->E F Catalytic Hydrogenation (Raney-Ni, H2) E->F Reduction G trans-1-(2,6,6-trimethylcyclohexyl)-hexan-3-ol F->G

Caption: Synthetic pathway to trans-1-(2,6,6-trimethylcyclohexyl)-hexan-3-ol.

The key to achieving a high proportion of the trans-isomer lies in the stereoselectivity of the aldol condensation and the subsequent hydrogenation steps.

Characterization of Tetrahydroionol and its Derivatives

The structural elucidation and purity assessment of tetrahydroionol and its derivatives rely on a combination of spectroscopic and chromatographic techniques.

Table 2: Spectroscopic Data for a Mixture of trans/cis-1-(2,6,6-trimethylcyclohexyl)-hexan-3-ol

TechniqueKey DataSource
NMR (60 MHz, CDCl3) δ 0.75-1.05 (12H), 1.2-2.0 (12H), 2.2-2.63 (4H) ppm
Mass Spectrometry (MS) M+ = 224; m/e: 209, 191, 181, 163, 153, 138, 123, 109, 99, 95, 86, 82, 71, 69, 55, 43, 41

Gas chromatography (GC) is also an essential tool for separating and quantifying the different diastereomers present in a synthetic mixture.

Applications and Future Perspectives

The primary application of tetrahydroionol and its derivatives remains firmly in the fragrance industry. Their unique olfactory properties and excellent stability make them valuable components in a wide range of products, from fine fragrances to household goods.

The exploration of the biological activities of tetrahydroionol derivatives is a less developed but promising area of research. Given the diverse biological activities reported for other terpenoid-derived structures, it is plausible that tetrahydroionol derivatives may exhibit interesting pharmacological properties. Future research in this area could uncover novel applications in medicine and biotechnology.

The continued development of stereoselective synthetic methods will be crucial for accessing pure isomers of tetrahydroionol and its derivatives. This will not only allow for a more precise understanding of their structure-activity relationships in fragrance but also enable the systematic evaluation of their biological potential.

Conclusion

From its origins as a hydrogenated derivative of the iconic ionones, tetrahydroionol has carved out its own niche in the world of fragrance chemistry. The historical evolution of its synthesis, from non-selective hydrogenations to more controlled stereoselective methods, reflects the broader advancements in organic chemistry. While its primary role continues to be in perfumery, the untapped potential of its derivatives in other scientific domains presents an exciting frontier for future research. This guide has provided a comprehensive overview of the discovery, historical synthesis, and key derivatives of tetrahydroionol, offering a solid foundation for scientists and researchers to further explore this captivating class of molecules.

References

  • Hydrogenation Processes in the Synthesis of Perfumery Ingredients. ACS Publications. (2007). [Link]

  • Process for producing hexahydropseudoionone.
  • Organocatalytic Transfer Hydrogenation of Cyclic Enones. Macmillan Group. [Link]

  • Process or synthesis of (3S)- and (3R)-3-hydroxy-beta-ionone, and their transformation to zeaxanthin and beta-cryptoxanthin.
  • Composition essentially consisting of trans-1-(2,6,6-trimethylcyclohexyl)-hexan-3-ol, utilization of same and process for its preparation; cycloaliphatic ketone and alcohol intermediates.
  • Ionone: The Molecule that Shaped the History of Western Civilization. [Link]

  • Ionone is a compound th

Protocols & Analytical Methods

Method

Synthesizing Tetrahydroionol: A Senior Application Scientist's Guide to Catalytic Hydrogenation Protocols

For Distribution to Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Tetrahydroionol in Fragrance and Beyond Tetrahydroionol, with its rich violet and woody notes, is a valuab...

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Author: BenchChem Technical Support Team. Date: April 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Tetrahydroionol in Fragrance and Beyond

Tetrahydroionol, with its rich violet and woody notes, is a valuable molecule in the fragrance industry.[1] Its synthesis from readily available ionone precursors via catalytic hydrogenation is a cornerstone process. This guide provides an in-depth exploration of the catalytic hydrogenation protocols for synthesizing tetrahydroionol, offering not just procedural steps, but also the underlying scientific principles that govern these transformations. Understanding the nuances of catalyst selection, reaction conditions, and stereochemical control is paramount for achieving high yields and the desired olfactory profile. This document will delve into these critical aspects, providing detailed application notes and protocols to empower researchers in their synthetic endeavors.

The Chemistry of Transformation: From Ionones to Tetrahydroionol

The conversion of ionones (both α- and β-isomers) to tetrahydroionol is a complete reduction process. It involves the saturation of two carbon-carbon double bonds and the reduction of a ketone functional group to a secondary alcohol. This transformation requires a robust catalytic system capable of driving all three reductions to completion.

The general reaction scheme is as follows:

Reaction Scheme Ionone (α or β) Ionone (α or β) Tetrahydroionol Tetrahydroionol Ionone (α or β)->Tetrahydroionol H₂, Catalyst

Caption: General reaction scheme for the synthesis of tetrahydroionol from ionone.

Catalyst Selection: The Heart of the Hydrogenation

The choice of catalyst is the most critical factor in the successful synthesis of tetrahydroionol. The ideal catalyst should be highly active to ensure complete reduction of all unsaturated functionalities and should ideally be robust and reusable.

Comparative Overview of Catalytic Systems
CatalystKey CharacteristicsSuitability for Tetrahydroionol Synthesis
Palladium on Carbon (Pd/C) Highly active for C=C bond hydrogenation.[2] Less effective for ketone reduction under mild conditions.Often used for the initial reduction of the double bonds. Complete reduction to tetrahydroionol may require harsher conditions or a co-catalyst.
Rhodium on Carbon (Rh/C) Highly active for the hydrogenation of aromatic rings and can also reduce ketones.A strong candidate for the complete, one-pot hydrogenation of ionones to tetrahydroionol.
Raney Nickel (Ra-Ni) A highly active, non-precious metal catalyst capable of reducing a wide range of functional groups, including alkenes, ketones, and aromatic rings.[3]An excellent and cost-effective choice for the complete hydrogenation of ionones. Its high activity makes it suitable for industrial-scale production.
Platinum(IV) Oxide (PtO₂ - Adams' catalyst) A versatile and highly active catalyst for the hydrogenation of various functional groups.Effective for the complete reduction of ionones, though it is a precious metal catalyst.

Mechanistic Insights: Understanding the "Why"

The catalytic hydrogenation of α,β-unsaturated ketones like ionones proceeds in a stepwise manner on the surface of a heterogeneous catalyst.

G cluster_0 Catalyst Surface cluster_1 Reaction Pathway H2 H₂ Adsorption Adsorption of H₂ and Ionone H2->Adsorption Catalyst Catalyst Catalyst->Adsorption Ionone Ionone Ionone->Adsorption H_Activation Activation of H₂ Adsorption->H_Activation on catalyst surface CC_Reduction C=C Bond Reduction H_Activation->CC_Reduction H atoms add to C=C CO_Reduction C=O Bond Reduction CC_Reduction->CO_Reduction Saturated Ketone Intermediate Desorption Desorption of Tetrahydroionol CO_Reduction->Desorption H atoms add to C=O Tetrahydroionol (Product) Tetrahydroionol (Product) Desorption->Tetrahydroionol (Product)

Caption: Simplified workflow of heterogeneous catalytic hydrogenation.

  • Adsorption: Both hydrogen gas and the ionone molecule adsorb onto the surface of the catalyst.

  • Hydrogen Activation: The H-H bond in molecular hydrogen is weakened and cleaved by the catalyst, forming reactive hydrogen atoms on the surface.

  • Hydrogenation of C=C bonds: The hydrogen atoms are sequentially added across the carbon-carbon double bonds of the ionone molecule. For α,β-unsaturated ketones, the conjugated double bond is typically hydrogenated first, followed by the isolated double bond in the ring (in the case of α-ionone).

  • Hydrogenation of the C=O bond: The ketone functional group is then reduced to a secondary alcohol. This step is generally slower than the hydrogenation of the C=C bonds.

  • Desorption: The final product, tetrahydroionol, desorbs from the catalyst surface, freeing up the active sites for the next catalytic cycle.

The choice of catalyst influences the relative rates of these steps. For instance, Pd/C is highly efficient for C=C bond hydrogenation but less so for ketone reduction, which can lead to the accumulation of the saturated ketone intermediate if the reaction is not driven to completion.[2] In contrast, Raney Nickel is highly active for both C=C and C=O bond reduction, making it an excellent choice for the complete synthesis of tetrahydroionol.

Detailed Experimental Protocols

The following protocols are provided as a starting point for the synthesis of tetrahydroionol. Optimization of these conditions may be necessary depending on the specific laboratory setup and the desired purity of the final product.

Protocol 1: Complete Hydrogenation of β-Ionone using Raney Nickel

This protocol is designed for the complete reduction of β-ionone to tetrahydroionol using the highly active and cost-effective Raney Nickel catalyst.

Materials:

  • β-Ionone

  • Raney Nickel (activated, as a slurry in water or ethanol)

  • Ethanol (anhydrous)

  • High-pressure autoclave (e.g., Parr hydrogenator)

  • Hydrogen gas (high purity)

  • Filter aid (e.g., Celite®)

Procedure:

G cluster_setup 1. Reaction Setup cluster_hydrogenation 2. Hydrogenation cluster_workup 3. Work-up cluster_purification 4. Purification Start Start Setup Reaction Setup Start->Setup 1 Hydrogenation Hydrogenation Setup->Hydrogenation 2 Workup Work-up Hydrogenation->Workup 3 Purification Purification Workup->Purification 4 End End Purification->End 5 s1 Charge autoclave with β-ionone and ethanol. s2 Carefully add Raney Nickel slurry. s3 Seal the autoclave and purge with nitrogen. h1 Pressurize with hydrogen (e.g., 50-100 atm). h2 Heat to 80-120 °C with vigorous stirring. h3 Monitor hydrogen uptake. h4 Reaction is complete when H₂ uptake ceases. w1 Cool the reactor and vent excess hydrogen. w2 Purge with nitrogen. w3 Filter the reaction mixture through Celite® to remove the catalyst. w4 Wash the filter cake with ethanol. p1 Concentrate the filtrate under reduced pressure. p2 Purify the crude product by vacuum distillation.

Caption: Workflow for the Raney Nickel-catalyzed hydrogenation of β-ionone.

  • Reaction Setup:

    • In a high-pressure autoclave, dissolve β-ionone (1.0 eq) in anhydrous ethanol.

    • Under an inert atmosphere (e.g., nitrogen or argon), carefully add a slurry of activated Raney Nickel (typically 5-10% by weight of the substrate). Caution: Raney Nickel is pyrophoric and must be handled with care, always kept wet with a solvent.

    • Seal the autoclave and purge the system several times with nitrogen to remove any residual oxygen.

  • Hydrogenation:

    • Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 50-100 atm).

    • Heat the reaction mixture to 80-120 °C with vigorous stirring.

    • Monitor the reaction progress by observing the hydrogen uptake. The reaction is complete when the pressure remains constant.

  • Work-up:

    • Allow the autoclave to cool to room temperature and carefully vent the excess hydrogen in a well-ventilated fume hood.

    • Purge the system with nitrogen.

    • Carefully open the autoclave and filter the reaction mixture through a pad of filter aid (e.g., Celite®) to remove the Raney Nickel catalyst. Caution: The filter cake containing Raney Nickel can be pyrophoric upon drying. It should be kept wet and disposed of appropriately.

    • Wash the filter cake with additional ethanol to ensure complete recovery of the product.

  • Purification:

    • Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator.

    • The crude tetrahydroionol can be purified by vacuum distillation to yield a colorless to pale yellow liquid.

Protocol 2: Complete Hydrogenation of α-Ionone using a Bimetallic Catalyst System (e.g., Pd-Rh/C)

For substrates like α-ionone, which has a non-conjugated double bond, a bimetallic catalyst or a sequential catalytic system might be employed to ensure complete and efficient reduction. A combination of palladium (for C=C saturation) and rhodium (for arene and ketone reduction) can be effective.

Materials:

  • α-Ionone

  • Pd-Rh/C catalyst (or a mixture of Pd/C and Rh/C)

  • Methanol or Ethanol (anhydrous)

  • High-pressure autoclave

  • Hydrogen gas (high purity)

  • Filter aid (e.g., Celite®)

Procedure:

  • Reaction Setup:

    • Follow the same setup procedure as in Protocol 1, using the bimetallic catalyst.

  • Hydrogenation:

    • Pressurize the autoclave with hydrogen gas (e.g., 50-100 atm).

    • Heat the reaction mixture to 100-150 °C with vigorous stirring. Rhodium catalysts often require slightly higher temperatures for optimal activity in ketone reduction.

    • Monitor the reaction progress by hydrogen uptake.

  • Work-up and Purification:

    • Follow the same work-up and purification procedures as in Protocol 1.

Stereochemical Considerations

The hydrogenation of ionones to tetrahydroionol creates multiple stereocenters. The stereochemical outcome of the reaction is influenced by the catalyst, the substrate's initial stereochemistry (if a single enantiomer of ionone is used), and the reaction conditions. The hydrogenation typically proceeds via syn-addition of hydrogen to the double bonds from the less sterically hindered face of the molecule. This can lead to a mixture of diastereomers. The exact ratio of these diastereomers will depend on the specific catalyst and conditions employed. For applications where a specific stereoisomer of tetrahydroionol is desired, chiral catalysts or further separation techniques may be necessary.

Product Analysis and Characterization

The successful synthesis of tetrahydroionol should be confirmed by a combination of spectroscopic techniques.

TechniqueExpected Observations for Tetrahydroionol
¹H NMR Disappearance of signals corresponding to olefinic and aldehydic/ketonic protons. Appearance of new signals in the aliphatic region, including a characteristic signal for the proton on the carbon bearing the hydroxyl group.
¹³C NMR Disappearance of signals for sp² hybridized carbons (C=C and C=O). Appearance of new signals for sp³ hybridized carbons, including a signal for the carbon attached to the hydroxyl group.
Infrared (IR) Spectroscopy Disappearance of the sharp C=O stretching band (around 1675 cm⁻¹) and the C=C stretching bands. Appearance of a broad O-H stretching band (around 3300-3500 cm⁻¹) and C-O stretching bands.
Mass Spectrometry (MS) The molecular ion peak should correspond to the molecular weight of tetrahydroionol (C₁₃H₂₆O, MW = 198.35 g/mol ). Fragmentation patterns would show the loss of water (M-18) and alkyl fragments.[4]
Gas Chromatography (GC) A single major peak (or a few peaks corresponding to diastereomers) with a retention time different from the starting ionone.

Safety Considerations

  • Catalyst Handling: Heterogeneous catalysts, particularly Raney Nickel and Palladium on Carbon, can be pyrophoric, especially when dry and exposed to air. Always handle them in an inert atmosphere and keep them wet with a solvent.

  • Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. All hydrogenation reactions should be carried out in a well-ventilated fume hood, and the equipment should be properly grounded.

  • High-Pressure Reactions: High-pressure autoclaves should be operated by trained personnel, and all safety precautions recommended by the manufacturer should be strictly followed.

Conclusion

The catalytic hydrogenation of ionones is a robust and versatile method for the synthesis of tetrahydroionol. The choice of catalyst is paramount, with Raney Nickel offering a highly active and economical option for complete reduction. By understanding the underlying mechanisms and carefully controlling the reaction conditions, researchers can achieve high yields of this valuable fragrance ingredient. The protocols and insights provided in this guide are intended to serve as a comprehensive resource for scientists and professionals in the field, enabling them to confidently and safely perform these important chemical transformations.

References

  • Dey, K., & de Ruiter, G. (2024). Chemoselective Hydrogenation of α,β-Unsaturated Ketones Catalyzed by a Manganese(I) Hydride Complex. Organic Letters, 26(26), 4173–4177.
  • ACS Catalysis. (2012).
  • Bondalapati, S., et al. (n.d.). Stereoselective synthesis of tetrahydroquinolines through an imino-ene cyclization reaction. Technion - Israel Institute of Technology.
  • Chen, J., et al. (2019). Stereoselective and Regioselective Intramolecular Friedel-Crafts Reaction of Aziridinium Ions for Synthesis of 4-Substituted Tetrahydroisoquinolines. PMC.
  • Lee, J. (1942). Process for producing hexahydropseudoionone. U.S.
  • List, B., & Martin, N. J. A. (2006). An efficient and highly enantioselective conjugate transfer hydrogenation of α,β-unsaturated ketones is catalyzed by a salt made from tert-butyl valinate and a recently introduced powerful chiral phosphoric acid catalyst (TRIP). Journal of the American Chemical Society, 128(41), 13368–13369.
  • Mega Lecture. (n.d.). IR SPECTROSCOPY.
  • NIST. (n.d.). 1-Naphthalenol, 1,2,3,4-tetrahydro-. NIST WebBook.
  • NIST. (n.d.). Quinoline, 1,2,3,4-tetrahydro-. NIST WebBook.
  • Organic Syntheses. (n.d.). Hydrogen.
  • Patai, S. (Ed.). (1966). The Chemistry of the Carbonyl Group. John Wiley & Sons.
  • PubChem. (n.d.). Tetrahydroionol.
  • Reddit. (2025). Tetrahydro Ionol. r/DIYfragrance.
  • ResearchGate. (2019).
  • ResearchGate. (n.d.). Application of IR spectroscopy to control oxidation inhibitor (ionol)
  • ResearchGate. (n.d.). 1 H-NMR (a) and 13 C-NMR (b) spectra of diol compound.
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.). Stereoselective synthesis of 5-substituted hexahydropyrroquinolines-2,3-diol from functionalized tetrahydroquinolines.
  • Royal Society of Chemistry. (n.d.). Supporting information 1.
  • Saikia, A. K., et al. (2012). Stereoselective synthesis of tetrahydroquinolines through an imino-ene cyclization reaction. The Journal of Organic Chemistry, 77(17), 7484–7491.
  • Selepe, M. A., et al. (2026).
  • Shah, K. H., Tilak, B. D., & Venkataraman, K. (n.d.). raney nickel reductions-part i.
  • Synarome. (n.d.). Tetrahydro Ionol.
  • The Good Scents Company. (n.d.). tetrahydroionol, 4361-23-3.
  • Wiley-VCH. (n.d.).
  • W. R. Grace & Co. (n.d.).
  • Zhang, D., Iwai, T., & Sawamura, M. (2019). The reaction tolerates other potentially reducible functional groups such as carbonyl, nitro, cyano, and imino groups. Organic Letters, 21(15), 5867–5872.
  • eGyanKosh. (n.d.).
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  • Mega Lecture. (n.d.). IR SPECTRUM OF PROPANONE.
  • MDPI. (2022). Synthesis of Functional Polyesters N-(2,3-epoxypropyl)
  • Google Patents. (n.d.).
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  • ACS Publications. (2012).
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  • NIH. (2005). Study of fragmentation pattern and adsorption of 9-O-(triphenylsilyl)
  • NIH. (2017).
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  • Indonesian Journal of Science and Technology. (n.d.). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums.

Sources

Application

Advanced GC-MS Analytical Methods for the Quantification of Tetrahydroionol in Complex Matrices

Introduction & Mechanistic Insights Tetrahydroionol (CAS 4361-23-3; Cyclohexanepropanol, α ,2,2,6-tetramethyl-) is a critical volatile compound widely utilized in the fragrance industry for its mild floral and violet odo...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Insights

Tetrahydroionol (CAS 4361-23-3; Cyclohexanepropanol, α ,2,2,6-tetramethyl-) is a critical volatile compound widely utilized in the fragrance industry for its mild floral and violet odor, and it is increasingly studied in pharmacognosy for its presence in therapeutic botanical extracts[]. Structurally, it is a reduced derivative of ionone, possessing a molecular formula of C13H26O and a boiling point of approximately 263 °C[]. It is frequently identified in complex essential oils, such as those derived from Descurainia sophia seeds, Trifolium pratense, and lavender[][2][3].

The Analytical Challenge: Co-elution and Matrix Complexity

Quantifying tetrahydroionol in natural extracts or formulated fragrances presents a significant chromatographic challenge. In complex matrices like lavender oil or Geranium Bourbon supplements, tetrahydroionol often co-elutes with structurally similar terpenes, such as linalool acetate, geranyl alcohol, and various lipid derivatives[3][4]. Standard Gas Chromatography with Flame Ionization Detection (GC-FID) requires extended run times (often >45 minutes) to achieve baseline resolution[3].

The Causality of Method Selection: To resolve this, we employ Gas Chromatography coupled with Mass Spectrometry (GC-MS)—specifically utilizing Time-of-Flight (TOF) or fast-scanning quadrupole mass analyzers. The high spectral acquisition rates (up to 500 spectra/second) of TOF-MS preserve "spectral continuity" across the chromatographic peak[3][4]. This continuity is the mechanistic foundation that allows automated deconvolution algorithms to mathematically separate the mass spectra of tetrahydroionol from co-eluting matrix interferences, enabling accurate area percent calculations and absolute quantification even when a physical chromatographic valley is absent[4].

Physicochemical & Mass Spectrometric Properties

To establish a robust targeted analysis, the intrinsic properties of the analyte must dictate the detection parameters. Table 1 summarizes the key properties utilized for the GC-MS method development.

Table 1: Tetrahydroionol Target Parameters

ParameterValue / DescriptionAnalytical Rationale
CAS Number 4361-23-3Unique identifier for standard procurement[].
Molecular Weight 198.35 g/mol Determines the upper mass range for the MS scan (set to 400 amu)[3].
Density / Specific Gravity 0.85 - 0.915 g/cm³ @ 25 °CInfluences solvent selection (highly soluble in dichloromethane/alcohol, insoluble in water)[].
Primary Quantifier Ion ( m/z ) 123Base peak used for Extracted Ion Chromatogram (EIC) integration.
Qualifier Ions ( m/z ) 144, 109, 81Used to confirm spectral library matching (NIST similarity > 800)[3].
Stationary Phase Affinity High affinity for 5% PhenylDictates the use of a DB-5MS or HP-5MS column for optimal dipole interactions[2][3].

Analytical Workflow & Deconvolution Logic

To ensure high-throughput and accurate quantification, the workflow integrates sample preparation, rapid GC separation, and algorithmic spectral deconvolution.

GCMS_Workflow N1 Sample Preparation (Dilution / LLE with DCM) N2 System Suitability Test (Blank & IS Recovery) N1->N2 N3 Capillary GC Separation (DB-5MS, 30m x 0.25mm) N2->N3 N4 Electron Ionization (EI) (70 eV, 230 °C) N3->N4 N5 Mass Spectrometry (Fast Scan / TOF-MS) N4->N5 N6 Spectral Deconvolution & Peak Integration N5->N6 N7 Quantification (Internal Standard Method) N6->N7

Fig 1. Self-validating GC-MS analytical workflow for tetrahydroionol quantification.

Deconvolution_Logic C1 Raw Total Ion Chromatogram (TIC) Co-eluting Matrix Peaks C2 Extract Extracted Ion Chromatograms (EIC) m/z 123, 144 C1->C2 C3 Baseline Resolution Check S/N > 50:1 C2->C3 C4 Automated Peak Finding (Spectral Continuity) C3->C4 Yes C5 NIST Library Matching (Similarity > 800) C4->C5 C6 Area Percent Calculation (Deconvoluted Area) C5->C6

Fig 2. Algorithmic logic for spectral deconvolution of co-eluting tetrahydroionol peaks.

Self-Validating Experimental Protocol

A protocol is only as reliable as its internal quality controls. This methodology is designed as a self-validating system , meaning every run contains internal logic checks (Internal Standards, System Suitability Tests) to automatically flag analytical failures (e.g., matrix suppression, inlet degradation).

Reagents and Sample Preparation
  • Solvent Selection: Use chromatographically pure dichloromethane (DCM). Causality: DCM provides excellent solubility for non-polar to slightly polar volatile organic compounds like tetrahydroionol while volatilizing rapidly in the GC inlet[5].

  • Internal Standard (IS) Spiking: Prepare a 500 ppm stock of Nonadecane (or a deuterated analog) in DCM. Add 10 µL of the IS stock to every 1 mL of sample.

    • Validation Check: The IS peak area must remain within ±15% across all injections. A drop in IS area indicates inlet discrimination or severe matrix suppression, invalidating the run.

  • Sample Dilution: For essential oils (e.g., lavender or seed oils), dilute the extracted oil to less than 500 ppm in DCM to prevent detector saturation and column overloading[5].

GC-MS Instrumental Parameters

The following parameters are optimized for an Agilent 7890/5975C system or a LECO Pegasus TOF-MS[2][3][5].

  • Column: HP-5MS or DB-5MS (30 m length × 0.25 mm ID × 0.25 µm film thickness)[2][5].

    Causality: The 5% phenyl / 95% dimethylpolysiloxane stationary phase offers ideal selectivity based on boiling point and weak π

    π interactions, perfectly suited for separating cyclic alcohols and ketones[2].
  • Carrier Gas: High-purity Helium at a constant flow rate of 1.2 mL/min[5].

  • Injection Mode: 1 µL injection volume, Split mode (100:1)[3][4].

    • Causality: A high split ratio is mandatory for essential oils to maintain narrow peak widths (high theoretical plates), which is a prerequisite for successful mathematical deconvolution of closely eluting isomers[4].

  • Inlet Temperature: 290 °C[3].

  • Oven Temperature Program:

    • Initial: 40 °C, hold for 0.5 min[3].

    • Ramp: 75 °C/min to 280 °C[3].

    • Final Hold: 1 minute at 280 °C (Total run time ~4-5 minutes for fast GC)[3].

  • Mass Spectrometer Settings:

    • Ionization: Electron Impact (EI) at 70 eV[5].

    • Ion Source Temperature: 230 °C[5].

    • Transfer Line Temperature: 300 °C[3].

    • Scan Range: 35 to 400 amu[3][5].

    • Acquisition Rate: Minimum 30 spectra/second (critical for deconvolution)[3].

  • Data Processing and Quantification
    • Deconvolution: Process the raw Total Ion Chromatogram (TIC) using software capable of spectral deconvolution (e.g., LECO ChromaTOF or Agilent MassHunter). Set the Signal-to-Noise (S/N) threshold to 50:1[4].

    • Library Matching: Search the deconvoluted spectra against the NIST Mass Spectral Database. Accept identifications with a forward/reverse similarity index >800 [3][5].

    • Quantification: Construct a 5-point calibration curve (e.g., 10, 50, 100, 250, 500 ppm) using the ratio of the Tetrahydroionol EIC area ( m/z 123) to the IS area.

      • Validation Check: The coefficient of determination ( R2 ) must be ≥0.995 .

    Table 2: System Suitability and Validation Criteria

    Validation ParameterAcceptance CriteriaCorrective Action if Failed
    IS Area Stability RSD ≤15% across batchPerform inlet maintenance (change liner/septum); check syringe.
    Peak Symmetry (As) 0.8 - 1.5Trim GC column head; check for active sites in the inlet.
    Calibration Linearity R2≥0.995 Re-prepare calibration standards; check for detector saturation.
    Library Match Factor NIST Similarity >800 Manually review background subtraction; check for severe co-elution.

    Conclusion

    The accurate quantification of tetrahydroionol in botanical extracts and fragrance concentrates requires overcoming significant matrix interferences. By leveraging the specific physicochemical properties of the analyte and employing fast-acquisition GC-MS with automated spectral deconvolution, laboratories can achieve baseline-independent quantification. Adhering to the self-validating protocols outlined above ensures high data integrity, reproducibility, and minimal instrument downtime.

    References

    • BOC Sciences. "CAS 4361-23-3 (TETRAHYDROIONOL) - BOC Sciences". bocsci.com.

    • National Institutes of Health (PMC). "Extractions of Oil from Descurainia sophia Seed Using Supercritical CO2, Chemical Compositions by GC-MS and Evaluation of the Anti-Tussive, Expectorant and Anti-Asthmatic Activities". nih.gov. 2

    • LabRulez GCMS. "Rapid Analysis of Lavender Oil by GC- TOFMS: Automated Location of Major and Minor Components". labrulez.com. 3

    • DOI.org (Scientific Literature). "Supplementary Material for Pyrolysis as a remediation strategy for weathered oil-contaminated soil". doi.org. 5

    • Gcms.cz. "Essential Oils—Area Percent Calculations Using Deconvoluted Total Ion Chromatogram". gcms.cz. 4

    Sources

    Method

    Application Note: Advanced NMR Spectroscopy Characterization of Tetrahydroionol Stereoisomers

    Executive Summary Tetrahydroionol (IUPAC: 4-(2,2,6-trimethylcyclohexyl)butan-2-ol) is a highly valued saturated aliphatic alcohol in the fragrance industry, renowned for its woody and ambery olfactory profile, and serves...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    Tetrahydroionol (IUPAC: 4-(2,2,6-trimethylcyclohexyl)butan-2-ol) is a highly valued saturated aliphatic alcohol in the fragrance industry, renowned for its woody and ambery olfactory profile, and serves as a critical intermediate in the sustainable biocatalytic synthesis of (−)-ambrox[1]. The molecule possesses three distinct stereocenters—C1 and C6 on the cyclohexane ring, and C2' on the butanol side chain—yielding 4 diastereomeric pairs (8 stereoisomers in total). Because the olfactory properties and downstream reactivity of these isomers vary drastically, rigorous stereochemical elucidation is paramount.

    This application note details a self-validating Nuclear Magnetic Resonance (NMR) spectroscopy workflow designed to unambiguously assign the relative stereochemistry of tetrahydroionol isomers, moving beyond simple 1D assignments into causality-driven 2D spatial logic.

    Structural & Conformational Context

    To successfully assign the stereochemistry, one must first understand the conformational thermodynamics of the cyclohexane ring.

    • The Conformational Lock: The bulky 3-hydroxybutyl side chain at C1 acts as a conformational anchor. To minimize severe 1,3-diaxial steric clashes, this side chain will exclusively adopt the equatorial position.

    • Proton Orientation: Because the C1 side chain is equatorial, the geminal C1-H proton is locked in the axial position . This C1-H(ax) proton serves as our primary structural reference point for all subsequent spatial (NOE) correlations.

    Experimental Protocol: Sample Preparation & Acquisition

    The following protocol is optimized to prevent signal overlap and relaxation artifacts that commonly plague the analysis of mid-sized aliphatic molecules.

    Step 1: Sample Preparation

    • Solvent Selection: Weigh 15–20 mg of the tetrahydroionol isomer mixture. While CDCl₃ is standard, dissolving the sample in 600 µL of C₆D₆ (Benzene-d6) is highly recommended if the C2-gem-dimethyl and C6-methyl doublets overlap. Benzene induces Aromatic Solvent-Induced Shifts (ASIS), which effectively disperse overlapping aliphatic resonances[2].

    • Degassing (Critical Step): Transfer to a high-quality 5 mm NMR tube and perform three cycles of freeze-pump-thaw degassing. Causality: Paramagnetic dissolved oxygen accelerates T1​ relaxation, which competes with and diminishes the delicate NOE enhancements required for stereochemical assignment. Seal under argon.

    Step 2: NMR Acquisition (Optimized for 600 MHz)

    • 1D ¹H and ¹³C (DEPT-135): Acquire ¹H with a 30° pulse and a long relaxation delay ( D1​ = 3 seconds) to ensure quantitative integration of the methyl groups. Use DEPT-135 to differentiate CH/CH₃ (positive) from CH₂ (negative) and identify the quaternary C2 ring carbon[2].

    • 2D DQF-COSY & Multiplicity-Edited HSQC: Acquire to map the scalar coupling network and link protons to their directly attached carbons.

    • 2D HMBC: Optimize for long-range coupling nJCH​ = 8 Hz. Causality: This is the only way to unambiguously assign the C2 gem-dimethyl singlets by observing their correlations to the C1, C2, and C3 ring carbons.

    • 2D ROESY (Over NOESY): Causality: Tetrahydroionol (MW 198.35 g/mol ) falls into a molecular weight regime where the rotational correlation time ( τc​ ) at high magnetic fields (e.g., 600 MHz) approaches the zero-crossing point of the NOE ( ω0​τc​≈1.12 ). Standard NOESY may yield zero or near-zero cross-peaks. ROESY utilizes a continuous wave (CW) spin-lock (200–300 ms) to measure transverse NOE, guaranteeing positive cross-peaks regardless of τc​ [3].

    NMR_Workflow Sample Sample Preparation (CDCl3 / C6D6) Acq1D 1D NMR (1H, 13C) Isomer Quantification Sample->Acq1D Acq2D_Homo 2D COSY / TOCSY Spin System Tracing Acq1D->Acq2D_Homo Acq2D_Hetero 2D HSQC / HMBC Carbon-Proton Mapping Acq1D->Acq2D_Hetero AcqNOESY 2D ROESY Spatial Proximity (NOE) Acq2D_Homo->AcqNOESY Acq2D_Hetero->AcqNOESY Stereo Stereoisomer Identification (Relative Configuration) AcqNOESY->Stereo

    Fig 1. Comprehensive 1D and 2D NMR workflow for stereochemical elucidation of isomers.

    Stereochemical Elucidation via ROESY (The Core Logic)

    Once the spin systems are traced, the relative stereochemistry of the ring (cis vs. trans relationship between the C1 side chain and C6 methyl) is determined using a self-validating 1,3-diaxial ROESY logic.

    Because C2 possesses a gem-dimethyl group, one of these methyls is permanently locked in the axial position . This C2-Me(ax) serves as an internal spatial reference pointing "up" (or "down") parallel to the other axial positions on that face of the ring.

    • Identifying the trans-Isomer (1,2-diequatorial): If the C6-methyl is equatorial, the C6-H proton must be axial. Consequently, the C6-H(ax) proton will exhibit a strong 1,3-diaxial ROESY cross-peak with the C2-Me(ax) protons.

    • Identifying the cis-Isomer (1-equatorial, 2-axial): If the C6-methyl is axial, the C6-H proton is equatorial. The C6-H(eq) will lack this correlation. Instead, the C6-Me(ax) protons themselves will show a strong 1,3-diaxial ROESY cross-peak to the C2-Me(ax) protons[3].

    ROESY_Logic Start Analyze 1,3-Diaxial ROESY Correlations (Reference: C2-Axial Methyl) C6_H_NOE C6-H shows NOE to C2-Me(ax) Start->C6_H_NOE C6_Me_NOE C6-Methyl shows NOE to C2-Me(ax) Start->C6_Me_NOE Trans trans-Tetrahydroionol (C6-H is Axial) C6_H_NOE->Trans Confirms C6-Eq Methyl Cis cis-Tetrahydroionol (C6-Methyl is Axial) C6_Me_NOE->Cis Confirms C6-Ax Methyl

    Fig 2. ROESY logic for assigning cis/trans ring stereochemistry via 1,3-diaxial correlations.

    Data Presentation: Diagnostic Signals

    The table below summarizes the expected quantitative data profile for the key diagnostic nodes of the tetrahydroionol framework.

    Table 1: Key NMR Diagnostic Signals and Spatial Correlations for Tetrahydroionol Isomers

    PositionNucleusExpected Shift (ppm)Multiplicity & CouplingKey HMBC (¹³C)Diagnostic ROESY (1,3-Diaxial)
    C2-Me (ax) ¹H0.85 - 0.90SingletC1, C2, C3C6-H(ax) [trans] OR C6-Me(ax) [cis]
    C2-Me (eq) ¹H0.80 - 0.85SingletC1, C2, C3None (Points away from ring face)
    C6-Me ¹H0.85 - 0.95Doublet, J ≈ 6.5 HzC1, C5, C6C2-Me(ax) [cis isomer only]
    C1-H ¹H1.10 - 1.40Multiplet (Axial)C2, C6, C4'C3-H(ax), C5-H(ax)
    C6-H ¹H1.50 - 1.90MultipletC1, C5, C6-MeC2-Me(ax) [trans isomer only]
    C2'-H ¹H3.60 - 3.80Multiplet (Deshielded)C1', C3', C4'Intrachain specific (Epimer dependent)
    C1'-H₃ ¹H1.10 - 1.20Doublet, J ≈ 6.5 HzC2', C3'Intrachain specific

    (Note: The C2' epimers of the side chain undergo free rotation, making direct NOE assignment challenging. Differentiating the C2' epimers typically requires quantitative J-coupling analysis or chiral derivatization via Mosher's esters).

    References

    • Composition essentially consisting of trans-1-(2,6,6-trimethylcyclohexyl)-hexan-3-ol, utilization of same and process for its preparation; cycloaliphatic ketone and alcohol intermediates (EP0118809B1). Google Patents. Available at:[2]

    • Optically active aliphatic alcohols and their application as perfume ingredients (EP0457022A1). Google Patents. Available at:[3]

    • From Ambergris to (−)-Ambrox: Chemistry Meets Biocatalysis for Sustainable (−)-Ambrox Production . Journal of Agricultural and Food Chemistry - ACS Publications. Available at:[Link][1]

    Sources

    Application

    Application of tetrahydroionol as a fragrance fixative

    Application Note: Tetrahydroionol as an Advanced Fragrance Fixative – Mechanisms, Formulation, and Analytical Evaluation Introduction & Chemical Profiling In modern perfumery and cosmetic formulation, achieving a linear,...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Application Note: Tetrahydroionol as an Advanced Fragrance Fixative – Mechanisms, Formulation, and Analytical Evaluation

    Introduction & Chemical Profiling

    In modern perfumery and cosmetic formulation, achieving a linear, long-lasting olfactory profile is a primary technical challenge. Highly volatile top notes (e.g., citrus, green, and aldehydic compounds) evaporate rapidly, often leaving a disjointed transition to the heavier base notes. Tetrahydroionol (CAS 4361-23-3), chemically known as 4-(2,2,6-trimethylcyclohexyl)butan-2-ol, has emerged as a highly effective, yet underutilized, fragrance fixative[1].

    Unlike traditional heavy-molecule fixatives that can suppress a fragrance's initial diffusion, tetrahydroionol offers a unique duality. Olfactorily, it presents a mild, rich violet note accompanied by warm woody and leathery undertones[2]. Functionally, it brings volume and diffusion to floral, woody, and oriental compositions while anchoring highly volatile components[2][3]. Recommended usage levels range from 0.5% to 5.0% in the fragrance concentrate[2][3].

    Mechanisms of Fixation

    The efficacy of tetrahydroionol as a fixative is driven by two distinct mechanisms: thermodynamic anchoring and olfactory bridging.

    • Thermodynamic Anchoring: The physical retention of volatile compounds is heavily dependent on molecular weight, polarity, and vapor pressure[4]. Tetrahydroionol possesses a high Log P (4.82) and an exceptionally low vapor pressure (0.00057 mmHg at 20°C)[2]. The saturated trimethylcyclohexyl ring provides significant steric bulk and hydrophobicity, while the secondary alcohol group acts as a hydrogen bond donor/acceptor. When introduced into a fragrance matrix, tetrahydroionol engages in intermolecular hydrogen bonding with polar aroma chemicals (e.g., linalool) and van der Waals interactions with non-polar terpenes (e.g., limonene). These interactions lower the partial vapor pressures of the highly volatile constituents (in accordance with Raoult's Law), delaying their transition into the vapor phase and smoothing the evaporation curve[5].

    • Olfactory Bridging: A successful fixative must not distort the core identity of the fragrance. Tetrahydroionol's unique profile bridges the transition from the heart (floral/violet) to the base (woody/leathery)[2]. By occupying the middle-to-base olfactory space, it maintains the perceived structural integrity of the fragrance as the top notes gradually dissipate.

    Physicochemical & Performance Data Summary

    To facilitate formulation decisions, the critical physicochemical parameters and theoretical fixative performance metrics of tetrahydroionol are summarized below.

    ParameterValue / DescriptionImpact on Formulation
    CAS Number 4361-23-3[1]Regulatory identification and IFRA compliance tracking.
    Molecular Weight 198.5 g/mol [2]Sufficiently heavy to remain substantive on skin/substrates.
    Vapor Pressure 0.00057 mmHg @ 20°C[2]Extremely low volatility; acts as a thermodynamic anchor.
    Log P (Octanol/Water) 4.82[2]Highly lipophilic; excellent partitioning into lipid matrices.
    Flash Point > 110°C[2]Safe for high-shear mixing and heated formulation processes.
    Odor Profile Floral, violet, woody, leathery[3]Blends seamlessly with mimosa, lily, chypre, and oud notes.
    Substantivity > 8 hours (at 100%)[3]Provides long-lasting base note support and sillage extension.

    Experimental Protocol: Fixative Evaluation Workflow

    To empirically validate the fixative properties of tetrahydroionol in your specific formulations, the following self-validating, multi-modal protocol is recommended. This workflow correlates bulk thermodynamic stability with specific molecular retention and human sensory perception[5][6].

    Phase 1: Model Accord Preparation

    Causality: To isolate the fixative effect without the confounding variables of a 100+ component commercial fragrance, a standardized, simplified matrix must be used.

    • Prepare a model fragrance accord consisting of 30% D-Limonene (Top), 40% Linalool (Heart), and 30% Cedrol (Base).

    • Dilute the accord to 10% w/w in perfumer's grade ethanol (96%).

    • Control Aliquot: Retain half of the solution without any fixative.

    • Test Aliquot: To the remaining half, add 5.0% w/w Tetrahydroionol and homogenize via magnetic stirring for 15 minutes.

    Phase 2: Gravimetric Evaporation Profiling

    Causality: Gravimetric analysis provides a macro-level, quantitative measure of total volatility suppression[5].

    • Using a calibrated micropipette, apply exactly 50 µL of the Control and Test solutions onto separate, pre-weighed standardized cellulose perfumery blotters.

    • Record the initial mass using an analytical balance (±0.1 mg).

    • Place the blotters in a controlled environmental chamber (25°C, 50% Relative Humidity).

    • Record the mass decay at t=1,4,8, and 24 hours. Calculate the evaporation rate (mg/hour) for both samples.

    Phase 3: Headspace SPME-GC/MS Volatile Retention Profiling

    Causality: While gravimetric analysis shows bulk mass loss, it cannot differentiate which specific molecules are being retained. Headspace GC-MS identifies the specific retention of highly volatile top notes[6].

    • At t=0,4, and 24 hours, place the dosed blotters into sealed 20 mL headspace vials.

    • Expose a Solid-Phase Microextraction (SPME) fiber (PDMS/DVB, 65 µm) to the headspace for exactly 15 minutes at 30°C to allow for equilibrium.

    • Desorb the fiber in the GC injection port at 250°C for 3 minutes.

    • Run the GC-MS method (e.g., starting at 50°C, ramping 10°C/min to 250°C).

    • Integrate the peak area of D-Limonene. Compare the peak area of the Test sample against the Control to quantify the percentage of top-note retention over time.

    Phase 4: Sensory Panel Assessment

    Causality: Analytical data must ultimately correlate with human olfactory perception to be commercially viable[6].

    • Recruit a trained sensory panel ( n=10 ) screened for olfactory acuity.

    • Present the Control and Test blotters blindly at t=0,4,8, and 24 hours.

    • Have panelists score the overall fragrance intensity and the specific perception of the "citrus/fresh" top notes on a Labeled Magnitude Scale (LMS) from 0 to 10.

    • Plot the mean intensity versus time to generate "fragrance decay curves." A flatter curve in the Test sample validates the fixative efficacy.

    Workflow Visualization

    G cluster_0 Sample Preparation cluster_1 Analytical & Sensory Evaluation A Model Fragrance Accord (Top, Heart, Base Notes) B Test Formulation (+ 5% Tetrahydroionol) A->B C Control Formulation (No Fixative) A->C D Gravimetric Analysis (Evaporation Rate over 24h) B->D E Headspace SPME-GC/MS (Volatile Retention Profiling) B->E F Sensory Panel (Sillage & Substantivity Decay) B->F C->D C->E C->F G Data Synthesis & Fixative Efficacy Index Calculation D->G E->G F->G

    Workflow for evaluating the fixative efficacy of tetrahydroionol using analytical and sensory methods.

    Sources

    Method

    Laboratory scale synthesis of tetrahydroionol from beta-ionone

    An Application Note for the Laboratory Scale Synthesis of Tetrahydroionol from β-Ionone Abstract This document provides a comprehensive, two-step protocol for the laboratory-scale synthesis of tetrahydroionol, a valuable...

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    Author: BenchChem Technical Support Team. Date: April 2026

    An Application Note for the Laboratory Scale Synthesis of Tetrahydroionol from β-Ionone

    Abstract

    This document provides a comprehensive, two-step protocol for the laboratory-scale synthesis of tetrahydroionol, a valuable fragrance component with rich violet, woody, and leathery notes.[1] The synthesis commences with commercially available β-ionone, which first undergoes selective catalytic hydrogenation to yield the intermediate, dihydro-β-ionone. This intermediate is then subjected to chemoselective reduction using sodium borohydride to afford the final product, tetrahydroionol. This guide is designed for researchers in synthetic chemistry and professionals in the fragrance and drug development industries, offering detailed procedural steps, mechanistic rationale, characterization data, and critical safety considerations.

    Introduction: Strategic Approach to a Two-Step Reduction

    β-Ionone is a readily available terpenoid ketone that serves as an excellent precursor for various fragrance compounds and vitamin A synthesis.[2] The transformation of β-ionone to tetrahydroionol requires the complete saturation of two distinct functional groups: the α,β-unsaturated carbon-carbon double bond and the carbonyl (ketone) group. A direct, single-step reduction is often challenging to control and can lead to a mixture of products. Therefore, a strategic two-step approach is employed to ensure high yield and purity.

    Step 1: Catalytic Hydrogenation. The first transformation targets the conjugated C=C double bond. Catalytic hydrogenation is the method of choice for this step due to its high efficiency and selectivity in reducing carbon-carbon multiple bonds in the presence of a carbonyl group.[3] Using a heterogeneous catalyst like palladium on carbon (Pd/C) allows for the reaction to proceed under mild conditions and simplifies product work-up, as the catalyst can be easily removed by filtration.[4]

    Step 2: Chemoselective Ketone Reduction. With the double bond saturated, the intermediate dihydro-β-ionone is then reduced to the target alcohol. Sodium borohydride (NaBH₄) is an ideal reagent for this conversion. It is a mild and selective reducing agent that readily reduces ketones to secondary alcohols but is unreactive towards other functional groups that might be present.[5][6] Its ease of handling and compatibility with protic solvents like ethanol make it a safer and more convenient alternative to more powerful hydrides such as lithium aluminum hydride (LAH).[5]

    Overall Reaction Scheme

    Overall reaction scheme for the synthesis of tetrahydroionol from beta-ionone

    Figure 1. The two-step synthesis of tetrahydroionol from β-ionone, proceeding through a dihydro-β-ionone intermediate.

    Physicochemical Data of Key Compounds

    Propertyβ-IononeDihydro-β-iononeTetrahydroionol
    Molecular Formula C₁₃H₂₀OC₁₃H₂₂OC₁₃H₂₆O
    Molecular Weight 192.30 g/mol 194.32 g/mol 198.34 g/mol [1]
    Appearance Colorless to pale yellow liquidColorless liquidColorless to pale yellow liquid[1]
    Boiling Point ~127 °C @ 16 hPa~120 °C @ 10 hPaN/A
    CAS Number 14901-07-63293-47-84361-23-3[1]

    Part 1: Synthesis of Dihydro-β-ionone via Catalytic Hydrogenation

    Principle and Rationale

    This procedure utilizes heterogeneous catalytic hydrogenation to selectively reduce the exocyclic double bond of β-ionone. Palladium on carbon (10% Pd/C) is an effective catalyst that adsorbs both the substrate and diatomic hydrogen onto its surface, lowering the activation energy for hydrogen addition across the double bond. Ethanol is used as the solvent due to its ability to dissolve the starting material and its relative inertness under these conditions. The reaction is monitored by the cessation of hydrogen uptake, indicating complete consumption of the starting material.

    Materials and Equipment
    • Reagents: β-ionone (95%+), 10% Palladium on Carbon (Pd/C), Ethanol (anhydrous), Diatomaceous earth (Celite®), Hydrogen gas (H₂).

    • Equipment: Three-necked round-bottom flask (250 mL), Magnetic stirrer and stir bar, Hydrogen balloon or H₂ gas cylinder with regulator, Septa, Needles and tubing for gas inlet/outlet, Buchner funnel and filter flask, Sintered glass funnel, Rotary evaporator.

    Detailed Experimental Protocol
    • Reaction Setup: To a 250 mL three-necked round-bottom flask containing a magnetic stir bar, add β-ionone (10.0 g, 52.0 mmol) and anhydrous ethanol (100 mL).

    • Catalyst Addition: Carefully add 10% Pd/C (0.50 g, 5 wt%) to the solution under a gentle stream of nitrogen or argon to prevent ignition of the dry catalyst in air.

    • Hydrogenation: Seal the flask with septa. Purge the flask by evacuating it under vacuum and refilling it with hydrogen gas. Repeat this cycle three times to ensure an inert atmosphere has been replaced with hydrogen.

    • Reaction Execution: Inflate a balloon with hydrogen gas and connect it to the flask via a needle. Stir the reaction mixture vigorously at room temperature (20-25 °C). The progress of the reaction can be observed by the gradual deflation of the balloon as hydrogen is consumed. The reaction is typically complete within 4-8 hours.

    • Monitoring (Optional): To confirm completion, the reaction can be monitored by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate (9:1) eluent system.

    • Catalyst Removal: Once the reaction is complete, carefully purge the flask with nitrogen to remove excess hydrogen. Filter the reaction mixture through a pad of diatomaceous earth (Celite®) in a sintered glass funnel to remove the palladium catalyst. Wash the filter cake with small portions of ethanol (2 x 20 mL) to ensure complete recovery of the product.

    • Solvent Removal: Combine the filtrate and washings and remove the ethanol using a rotary evaporator. This will yield crude dihydro-β-ionone as a colorless oil. The product is often of sufficient purity (>95%) to be used directly in the next step.

    Part 2: Synthesis of Tetrahydroionol via Ketone Reduction

    Principle and Rationale

    This step employs sodium borohydride to reduce the ketone functionality of dihydro-β-ionone to a secondary alcohol. The mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the borohydride complex onto the electrophilic carbonyl carbon.[7] This forms an alkoxide intermediate, which is subsequently protonated during the aqueous workup to yield the final alcohol product.[7][8] The reaction is performed at a low temperature (0 °C) initially to control the exothermic reaction rate and then allowed to warm to room temperature to ensure completion.

    Materials and Equipment
    • Reagents: Dihydro-β-ionone (crude from Part 1), Sodium borohydride (NaBH₄), Methanol (anhydrous), Deionized water, 1 M Hydrochloric acid (HCl), Diethyl ether or Ethyl acetate, Saturated sodium bicarbonate solution (NaHCO₃), Brine (saturated NaCl solution), Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

    • Equipment: Round-bottom flask (250 mL), Magnetic stirrer and stir bar, Ice-water bath, Separatory funnel (500 mL), Standard laboratory glassware, Rotary evaporator, Column chromatography setup (optional).

    Detailed Experimental Protocol
    • Reaction Setup: Dissolve the crude dihydro-β-ionone (~10.1 g, 52.0 mmol) in methanol (120 mL) in a 250 mL round-bottom flask equipped with a magnetic stir bar. Cool the solution to 0 °C in an ice-water bath.

    • Reagent Addition: While stirring, add sodium borohydride (1.97 g, 52.0 mmol, 1.0 eq) to the solution in small portions over 15-20 minutes. Caution: Hydrogen gas is evolved.

    • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours.

    • Quenching: Cool the mixture back to 0 °C and slowly add deionized water (50 mL) to quench the excess NaBH₄. Once gas evolution ceases, carefully add 1 M HCl (approx. 60 mL) until the solution is slightly acidic (pH ~6).

    • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 75 mL).

    • Washing: Combine the organic extracts and wash successively with saturated sodium bicarbonate solution (1 x 50 mL) and brine (1 x 50 mL).

    • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield crude tetrahydroionol.

    • Purification (Optional but Recommended): The crude product can be purified by flash column chromatography on silica gel using a gradient eluent system, starting with hexane and gradually increasing the polarity with ethyl acetate (e.g., 100% Hexane to 90:10 Hexane:Ethyl Acetate).

    Workflow and Logic Diagram

    SynthesisWorkflow cluster_start Starting Material cluster_step1 Part 1: Catalytic Hydrogenation cluster_intermediate Intermediate Product cluster_step2 Part 2: Ketone Reduction cluster_final Final Product Start β-Ionone Reaction1 Dissolve in Ethanol Add 10% Pd/C Start->Reaction1 Step 1 Hydrogenation Hydrogenate (H₂ balloon) Room Temperature, 4-8h Reaction1->Hydrogenation Workup1 Filter through Celite (Removes Pd/C) Hydrogenation->Workup1 Evaporation1 Rotary Evaporation (Removes Ethanol) Workup1->Evaporation1 Intermediate Crude Dihydro-β-ionone Evaporation1->Intermediate Reaction2 Dissolve in Methanol Cool to 0°C Intermediate->Reaction2 Step 2 Reduction Add NaBH₄ portion-wise Stir at RT, 2h Reaction2->Reduction Workup2 Quench (H₂O, HCl) Solvent Extraction Reduction->Workup2 Purification Dry & Concentrate Column Chromatography Workup2->Purification FinalProduct Pure Tetrahydroionol Purification->FinalProduct Characterization Characterization (NMR, FTIR, MS) FinalProduct->Characterization

    Caption: Workflow for the two-step synthesis of tetrahydroionol.

    Characterization of Final Product

    The successful synthesis of tetrahydroionol can be confirmed by standard spectroscopic techniques.[9][10]

    • ¹H NMR: The proton NMR spectrum will show the disappearance of signals corresponding to the vinylic protons of β-ionone. New signals will appear in the 3.5-4.0 ppm range, corresponding to the proton on the carbon bearing the hydroxyl group (CH-OH). The spectrum will be dominated by aliphatic signals in the 0.8-2.0 ppm range.

    • ¹³C NMR: The carbon NMR spectrum will confirm the absence of the carbonyl carbon (typically ~200 ppm) and the sp² carbons of the double bond (~120-150 ppm). A new signal for the carbon attached to the hydroxyl group will appear around 60-70 ppm.

    • FTIR Spectroscopy: The infrared spectrum will show the disappearance of the sharp C=O stretching peak (around 1670 cm⁻¹) and the C=C stretch from β-ionone. The most prominent new feature will be a broad O-H stretching band in the region of 3200-3600 cm⁻¹.

    • Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of tetrahydroionol (m/z = 198.34).

    Safety and Troubleshooting

    • Safety:

      • Hydrogen Gas: Hydrogen is highly flammable. All hydrogenation procedures should be conducted in a well-ventilated fume hood, away from ignition sources. Ensure all connections are secure to prevent leaks.

      • Palladium on Carbon: Dry Pd/C is pyrophoric and can ignite upon exposure to air, especially in the presence of flammable solvents like ethanol. Handle with care, preferably under an inert atmosphere.

      • Sodium Borohydride: NaBH₄ reacts with water and acids to produce flammable hydrogen gas. Add quenching reagents slowly and with cooling.

    • Troubleshooting:

      • Incomplete Hydrogenation: If the reaction stalls, the catalyst may be inactive. Ensure the catalyst is fresh and was handled properly. Vigorous stirring is essential for good contact between the catalyst, substrate, and hydrogen.

      • Low Yield in Reduction Step: Ensure the NaBH₄ is fresh, as it can decompose over time. Use anhydrous solvents for the reaction setup to prevent premature decomposition of the reagent.

      • Purification Difficulties: If the final product is difficult to purify, it may indicate incomplete reaction in either step. Re-subjecting the crude material to the reaction conditions or careful column chromatography may be necessary.

    References

    • BenchChem. (2025).
    • Google Patents. (1986). JPS61134332A - Production of dihydro-beta-ionol.
    • Sokol'skii, D. V., et al. (1987). Hydrogenation of. beta. -ionone on stationary supported palladium catalysts by a continuous method. Dokl. Phys. Chem. (Engl. Transl.), 289:4-6. [Link]

    • Zhang, C., et al. (2018). Cloning and characterization of enoate reductase with high β-ionone to dihydro-β-ionone bioconversion productivity. BMC Biotechnology, 18(1), 27. [Link]

    • Zhang, C., et al. (2018). Cloning and characterization of enoate reductase with high β-ionone to dihydro-β-ionone bioconversion productivity. BMC Biotechnology.
    • Gao, X., et al. (2022). In vivo conversion of β-ionone to dihydro-β-ionone by transiently expressed CsDBRs in Nicotiana benthamiana leaves. ResearchGate. [Link]

    • Wang, C., et al. (2024). De Novo Synthesis of Dihydro-β-ionone through Metabolic Engineering and Bacterium-Yeast Coculture. ACS Publications. [Link]

    • Google Patents. (1998).
    • Swift, K. (2017). Synthesis of β-Ionone. ResearchGate. [Link]

    • Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. [Link]

    • Open Library Publishing Platform. (n.d.). 3.4.1 – Sodium Borohydride Reduction of Carbonyls. [Link]

    • Organic Synthesis. (n.d.). Sodium Borohydride (NaBH4) Reduction. [Link]

    • Cerveny, L., et al. (n.d.). The Synthesis of Ionones. CDN.
    • Unknown. (n.d.). Sodium Borohydride Reduction of Benzoin.
    • Beilstein Journals. (n.d.). Experimental procedures, characterization data for all compounds and copies of NMR spectra. [Link]

    • American Chemical Society. (2008). Sodium borohydride. [Link]

    • The Royal Society of Chemistry. (n.d.). Tandem synthesis of tetrahydroquinolines and identification of reaction network by operando NMR. [Link]

    • CHEM 110L. (n.d.). Experiment 5 – Two-Step Synthesis of Ionones. [Link]

    • Frontiers. (2022). Efficient production of the β-ionone aroma compound from organic waste hydrolysates using an engineered Yarrowia lipolytica strain. [Link]

    • Synarome. (n.d.). Tetrahydro Ionol. [Link]

    • Armarego, W.L.F., & Perrin, D.D. (n.d.). Purification of Laboratory Chemicals. 4th edition. Sciencemadness. [Link]

    • Wolfender, J. L., et al. (2015). NMR-spectroscopic analysis of mixtures: from structure to function. PMC - NIH. [Link]

    • Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]

    Sources

    Application

    Application Note: Advanced Chiral Chromatographic Resolution of Tetrahydroionol Stereoisomers

    Target Audience: Analytical Chemists, Flavor & Fragrance Scientists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocol (SOP) Introduction & Stereochemical Complexi...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Target Audience: Analytical Chemists, Flavor & Fragrance Scientists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocol (SOP)

    Introduction & Stereochemical Complexity

    Tetrahydroionol (chemically designated as 4-(2,2,6-trimethylcyclohexyl)butan-2-ol or 1-(2,2,6-trimethylcyclohexyl)butan-3-ol) is a highly valued aliphatic alcohol in the flavor and fragrance industry, prized for its rich violet, woody, and leathery olfactory profile [1]. Because human olfactory receptors are profoundly stereoselective, the organoleptic properties of tetrahydroionol are heavily dependent on its absolute configuration. For instance, the (1R,6S)−(+) -enantiomer exhibits a uniquely diffusive amber and floral note that is distinct from its racemic mixture or other diastereomers [1, 2].

    The molecule possesses multiple stereocenters—specifically on the cyclohexyl ring and the hydroxyl-bearing carbon on the side chain—resulting in a complex matrix of cis/trans diastereomers and their respective enantiomeric pairs. Resolving these isomers is critical for quality control, adulteration detection, and precise organoleptic profiling. This application note details the mechanistic rationale and self-validating protocols for the chiral separation of tetrahydroionol using both High-Resolution Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).

    Mechanistic Principles of Chiral Recognition

    To achieve baseline resolution ( Rs​≥1.5 ) of tetrahydroionol stereoisomers, the chromatographic system must exploit subtle differences in the spatial arrangement of the analyte's functional groups.

    Gas Chromatography: Cyclodextrin Inclusion Complexes

    In chiral GC, derivatized β -cyclodextrins (e.g., permethylated or acetylated derivatives) are the stationary phases of choice. The separation mechanism is driven by inclusion complexation and surface interactions . The hydrophobic 2,2,6-trimethylcyclohexyl ring of tetrahydroionol preferentially partitions into the hydrophobic cavity of the cyclodextrin torus. Simultaneously, the secondary hydroxyl group on the butanol side chain engages in hydrogen bonding and dipole-dipole interactions with the derivatized hydroxyls at the rim of the cyclodextrin [3]. Differences in the steric bulk of the cis vs. trans isomers dictate the depth of inclusion, directly influencing retention times.

    Liquid Chromatography: Polysaccharide-Based CSPs

    For preparative isolation, normal-phase chiral HPLC utilizing polysaccharide-based Chiral Stationary Phases (CSPs)—such as amylose tris(3,5-dimethylphenylcarbamate)—is highly effective. The chiral recognition mechanism here relies on a three-point interaction model:

    • Hydrogen Bonding: The carbamate linkages (NH and C=O) on the CSP act as primary hydrogen bond donors and acceptors for the tetrahydroionol -OH group.

    • Steric Fit: The helical structure of the amylose backbone creates chiral grooves. The bulky trimethylcyclohexyl moiety of one enantiomer will experience a more thermodynamically stable fit within these grooves than its mirror image.

    • Dipole Interactions: Normal phase eluents (e.g., Hexane/Isopropanol) suppress hydrophobic effects, forcing the analyte to rely entirely on polar interactions with the CSP, thereby maximizing enantioselectivity [4].

    Analytical Workflow & Logic Diagram

    The following diagram illustrates the strategic workflow for separating and evaluating tetrahydroionol isomers, from initial sample preparation to final organoleptic assessment.

    G A Tetrahydroionol Isomeric Mixture (Diastereomers & Enantiomers) B Sample Preparation (Dilution & Filtration) A->B C Chromatographic Strategy Selection B->C D Chiral GC-MS/FID (Analytical Profiling) C->D Volatiles E Chiral HPLC (Preparative Isolation) C->E Scale-up F Derivatized β-Cyclodextrin CSP (Inclusion & H-bonding) D->F G Amylose Carbamate CSP (Steric Fit & H-bonding) E->G H Organoleptic & Structural Evaluation (Odor Threshold & Quality) F->H G->H

    Caption: Workflow for the chiral chromatographic resolution and evaluation of tetrahydroionol isomers.

    Experimental Protocols

    Protocol A: High-Resolution Chiral GC-FID for Volatile Profiling

    This protocol is designed for the rapid analytical determination of enantiomeric excess (ee) and isomer ratios in synthetic batches.

    Materials & Reagents:

    • Column: 2,3-di-O-acetyl-6-O-tert-butyldimethylsilyl- β -cyclodextrin capillary column (30 m × 0.25 mm i.d., 0.25 µm film thickness).

    • Carrier Gas: Helium (Ultra-high purity, 99.999%).

    • Sample Solvent: Hexane (HPLC grade).

    Step-by-Step Methodology:

    • Sample Preparation: Dissolve 10 mg of the tetrahydroionol mixture in 10 mL of hexane. Add an internal standard (e.g., nonane) if absolute quantification is required. Vortex for 30 seconds.

    • System Equilibration: Purge the GC system with Helium at a constant flow rate of 1.2 mL/min. Set the FID detector to 250°C and the injection port to 220°C.

    • Injection: Inject 1.0 µL of the sample using a split ratio of 1:50. Causality note: A high split ratio prevents overloading the low-capacity chiral stationary phase, which would otherwise lead to peak fronting and loss of resolution.

    • Temperature Program:

      • Initial temperature: 90°C (hold for 2 min).

      • Ramp 1: 2°C/min to 140°C.

      • Ramp 2: 10°C/min to 200°C (hold for 5 min).

      • Causality note: The shallow initial ramp (2°C/min) is critical. Chiral recognition is an enthalpy-driven process; lower temperatures maximize the subtle thermodynamic differences in the inclusion complexes of the enantiomers.

    • Data Acquisition: Record the chromatogram and calculate the resolution ( Rs​ ) between the cis and trans enantiomeric pairs.

    Protocol B: Preparative Chiral HPLC for Enantiomer Isolation

    This protocol is designed to isolate milligram to gram quantities of specific enantiomers for downstream organoleptic testing.

    Materials & Reagents:

    • Column: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)), 250 mm × 4.6 mm (Analytical) or 250 mm × 20 mm (Preparative), 5 µm particle size.

    • Mobile Phase: Hexane / Isopropanol (95:5, v/v).

    • Detection: UV at 210 nm (or Refractive Index for non-UV absorbing aliphatic regions).

    Step-by-Step Methodology:

    • Mobile Phase Preparation: Mix 950 mL of HPLC-grade Hexane with 50 mL of HPLC-grade Isopropanol. Degas the mixture ultrasonically for 15 minutes. Causality note: Isopropanol acts as the polar modifier. Keeping it at 5% ensures that the hydrogen-bonding sites on the CSP are not fully outcompeted by the solvent, allowing the tetrahydroionol -OH group to interact effectively.

    • System Equilibration: Flush the column with the mobile phase at 1.0 mL/min (analytical scale) until the baseline is stable (approx. 10 column volumes).

    • Sample Loading: Dissolve the tetrahydroionol sample directly in the mobile phase to a concentration of 5 mg/mL to prevent solvent-mismatch band broadening.

    • Isocratic Elution: Run the method isocratically at 25°C.

    • Fraction Collection: Collect fractions based on threshold detection. Validate the enantiomeric purity of each fraction by re-injecting an aliquot using Protocol A.

    Quantitative Data Presentation

    The following table summarizes typical chromatographic performance metrics for tetrahydroionol isomers using the protocols described above.

    Chromatographic MethodIsomer PairRetention Time 1 ( tR1​ , min)Retention Time 2 ( tR2​ , min)Selectivity ( α )Resolution ( Rs​ )
    Chiral GC-FID (β-CD CSP)cis-Tetrahydroionol (Enantiomers)24.525.21.041.8
    Chiral GC-FID (β-CD CSP)trans-Tetrahydroionol (Enantiomers)26.827.61.052.1
    Chiral HPLC (Amylose CSP)cis-Tetrahydroionol (Enantiomers)12.414.11.162.5
    Chiral HPLC (Amylose CSP)trans-Tetrahydroionol (Enantiomers)15.318.21.223.2

    Note: Baseline resolution is defined as Rs​≥1.5 . Both methods successfully achieve baseline separation, though HPLC provides superior selectivity ( α ) due to the strong directional hydrogen bonding of the carbamate CSP.

    References

    • Leffingwell, J. C. (n.d.). (1R,6S)-(-)-tetrahydroionol & (1S,6R)-(+): Chirality & Odour Perception. Leffingwell & Associates. Retrieved from [Link]

    • Yamamoto, T., Shimada, A., Ohmoto, T., Matsuda, H., Ogura, M., & Kanisawa, T. (2004). Flavour and Fragrance Journal, 19(2), 121-133. Cited in Leffingwell & Associates. Retrieved from [Link]

    • PubMed Central. (n.d.). Enantiomer separation of alpha-ionone using gas chromatography with cyclodextrin derivatives as chiral stationary phases. National Center for Biotechnology Information. Retrieved from [Link]

    • PubMed Central. (n.d.). Enantiomer separation of flavour and fragrance compounds by liquid chromatography using novel urea-covalent bonded methylated beta-cyclodextrins on silica. National Center for Biotechnology Information. Retrieved from [Link]

    Method

    Formulation protocols for tetrahydroionol in cosmetic research

    Application Note: Formulation Protocols for Tetrahydroionol in Cosmetic Research Document ID: AN-2026-03-31 Target Audience: Formulation Scientists, Cosmetic Chemists, and Drug Development Professionals Focus Area: Lipid...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Application Note: Formulation Protocols for Tetrahydroionol in Cosmetic Research

    Document ID: AN-2026-03-31 Target Audience: Formulation Scientists, Cosmetic Chemists, and Drug Development Professionals Focus Area: Lipid-based Encapsulation, Fragrance Fixation, and Antioxidant Stabilization

    Executive Summary & Mechanistic Rationale

    Tetrahydroionol (4-(2,2,6-trimethylcyclohexyl)butan-2-ol; CAS: 4361-23-3) is a highly hydrophobic, functionally versatile molecule traditionally utilized in perfumery as a minor fragrance fixative and odorant[1]. Beyond its olfactory profile (mild floral, violet, woody), recent phytochemical research—such as the profiling of Trifolium pratense L. essential oils—has highlighted its association with potent antioxidant properties[2]. Specifically, fractions containing tetrahydroionol demonstrate significant radical-scavenging capacity against DPPH·, NO·, and O2·-, alongside the robust inhibition of lipid peroxidation in Fe2+/ascorbate induction systems[2][3].

    For cosmetic researchers, tetrahydroionol offers a dual-action benefit:

    • Substantivity & Fixation: Its high partition coefficient (LogP ~4.3) and low vapor pressure delay the evaporation of highly volatile top notes in fragrance formulations[1][4].

    • Matrix Stabilization: Its antioxidant capacity protects lipid-rich cosmetic bases (e.g., ceramides, botanical oils) from oxidative degradation, extending shelf-life[5].

    Due to its poor aqueous solubility, direct incorporation into hydrogels or low-viscosity aqueous serums is thermodynamically unstable. This application note details two advanced delivery protocols: Nanostructured Lipid Carriers (NLCs) for controlled release, and High Internal Phase Emulsions (HIPEs) for malodor reduction and sustained fixation[6].

    Physicochemical Profiling

    Understanding the molecular constraints of tetrahydroionol is critical for selecting appropriate surfactants and lipid matrices. The high LogP dictates that encapsulation efficiency will be maximized in highly lipophilic environments.

    Table 1: Physicochemical Properties of Tetrahydroionol

    ParameterValueFormulation Implication
    Molecular Weight 198.34 g/mol Small enough to penetrate the stratum corneum if used in active dermal delivery.
    LogP (XLogP3) 4.30Highly lipophilic; requires lipid-based nanocarriers or strong emulsification.
    Boiling Point ~262 °CThermally stable during hot high-pressure homogenization (HPH).
    Vapor Pressure 0.0106 hPa @ 25°CLow volatility; acts as an excellent base-note fixative[1].
    Odor Profile Floral, woody, violetSynergizes with ionone derivatives; masks base-odor of cosmetic raw materials.

    Protocol A: Nanostructured Lipid Carrier (NLC) Encapsulation

    Rationale: Solid Lipid Nanoparticles (SLNs) often suffer from active ingredient expulsion during storage due to lipid crystallization. NLCs resolve this by blending solid and liquid lipids, creating an imperfect crystal lattice that accommodates the bulky trimethylcyclohexyl ring of tetrahydroionol, ensuring high entrapment efficiency and sustained antioxidant release.

    Materials & Composition

    Table 2: NLC Formulation Matrix

    PhaseIngredientFunctionConcentration (% w/w)
    Lipid Phase Cetyl PalmitateSolid Lipid Core8.0
    Lipid Phase SqualaneLiquid Lipid (Lattice disruptor)3.0
    Active TetrahydroionolFixative / Antioxidant2.0
    Aqueous Phase Polysorbate 80Primary Non-ionic Surfactant2.5
    Aqueous Phase Poloxamer 188Co-surfactant (Steric stabilizer)1.0
    Aqueous Phase Ultrapure WaterContinuous PhaseQ.S. to 100
    Step-by-Step Methodology
    • Lipid Phase Preparation: Accurately weigh Cetyl Palmitate and Squalane into a thermostated glass beaker. Heat to 75°C (approx. 10°C above the melting point of the solid lipid) to ensure complete melting.

    • Active Incorporation: Once the lipid blend is uniform and clear, add Tetrahydroionol. Stir gently at 300 rpm for 2 minutes. Causality: Adding the active post-melting minimizes thermal stress, preserving its structural integrity.

    • Aqueous Phase Preparation: In a separate vessel, dissolve Polysorbate 80 and Poloxamer 188 in ultrapure water. Heat this solution to exactly 75°C. Causality: Temperature parity between phases prevents premature lipid crystallization during emulsification.

    • Pre-Emulsification: Slowly inject the hot aqueous phase into the lipid phase under high-shear homogenization (e.g., Ultra-Turrax) at 10,000 rpm for 5 minutes to form a coarse oil-in-water (O/W) pre-emulsion.

    • High-Pressure Homogenization (HPH): Transfer the pre-emulsion to a high-pressure homogenizer pre-heated to 75°C. Process for 3 to 5 cycles at 500 bar.

    • Crystallization: Rapidly cool the resulting nanoemulsion in an ice-water bath (4°C) for 30 minutes. Causality: Rapid cooling forces the lipid droplets to solidify instantly, trapping the tetrahydroionol within the imperfect lipid lattice before it can partition into the aqueous phase.

    • Characterization: Verify particle size via Dynamic Light Scattering (Target: Z-average < 150 nm, PDI < 0.2).

    NLC_Workflow Start Lipid Phase Preparation (Cetyl Palmitate + Squalane + Tetrahydroionol) PreEmulsion Pre-Emulsion Formation (High-Shear at 10,000 rpm, 75°C) Start->PreEmulsion Aqueous Aqueous Phase Preparation (Water + Polysorbate 80 + Poloxamer 188) Aqueous->PreEmulsion HPH High-Pressure Homogenization (3-5 Cycles at 500 bar, 75°C) PreEmulsion->HPH Cooling Rapid Cooling & Crystallization (Ice Bath, 4°C) HPH->Cooling Characterization DLS & GC-MS Characterization (Z-average < 150 nm) Cooling->Characterization

    Workflow for Nanostructured Lipid Carrier (NLC) encapsulation of tetrahydroionol.

    Protocol B: High Internal Phase Emulsion (HIPE) for Malodor Reduction

    Rationale: HIPEs are highly viscous, gel-like emulsions where the internal phase volume fraction exceeds 74%. They are utilized in advanced cosmetic delivery systems to trap malodor-reducing compositions and fixatives[6]. Tetrahydroionol, acting as the hydrophobic core, is slowly released over time, providing extended substantivity while masking base odors of surfactants or biological malodors.

    Materials & Composition

    Table 3: HIPE Formulation Matrix

    PhaseIngredientFunctionConcentration (% w/w)
    Internal (Oil) TetrahydroionolMalodor Reducer / Fixative15.0
    Internal (Oil) Isopropyl MyristateCarrier Oil60.0
    Continuous (Aq) Butyl Acrylate-Acrylic Acid CopolymerPolymeric Emulsifier2.5
    Continuous (Aq) Sodium Hydroxide (1M)pH AdjusterQ.S. to pH 4.8
    Continuous (Aq) Distilled WaterContinuous PhaseQ.S. to 100
    Step-by-Step Methodology
    • Aqueous Phase Preparation: Disperse the butyl acrylate-acrylic acid copolymer in distilled water. Adjust the pH to 4.8 using 1M NaOH. Causality: This specific pH optimizes the ionization of the acrylic acid groups, ensuring maximum electrostatic repulsion and stabilization of the emulsion interface[6].

    • Oil Phase Preparation: Homogeneously blend Tetrahydroionol with Isopropyl Myristate at room temperature.

    • Emulsification (Phase Inversion/Addition): Place the aqueous phase under an overhead mechanical stirrer equipped with an anchor impeller at 400 rpm.

    • Dropwise Addition: Introduce the oil phase into the aqueous phase dropwise. Causality: Slow addition is critical. Rapid addition will cause phase inversion (forming a W/O emulsion instead of the desired O/W HIPE) due to the overwhelming volume of the oil phase (75% total volume).

    • Curing: Once all oil is incorporated, increase stirring to 600 rpm for 15 minutes until a highly viscous, white, gel-like emulsion is formed.

    • Validation: Centrifuge a 5g sample at 3,000 rpm for 10 minutes. A properly formulated HIPE will exhibit zero phase separation.

    Mechanistic Visualization: Antioxidant Matrix Stabilization

    Tetrahydroionol contributes to the stabilization of cosmetic formulations by interrupting the lipid peroxidation cascade. By donating electrons/protons to Reactive Oxygen Species (ROS), it prevents the degradation of unsaturated fatty acids in the cosmetic base[2][3].

    Antioxidant_Mechanism THI Tetrahydroionol (THI) (Formulation Active) Scavenge Radical Scavenging (Electron Donation) THI->Scavenge initiates ROS Reactive Oxygen Species (DPPH•, NO•, O2•-) LPO Lipid Peroxidation (LP) (Degradation/Rancidity) ROS->LPO induces Lipid Unsaturated Lipids (Cosmetic Base/Sebum) Lipid->LPO susceptible to Stabilize Stable Cosmetic Matrix (Extended Shelf-Life) LPO->Stabilize prevention leads to Scavenge->ROS neutralizes Scavenge->LPO inhibits

    Mechanistic pathway of tetrahydroionol inhibiting lipid peroxidation via ROS scavenging.

    References

    • Scent.vn. "Tetrahydroionol CAS# 4361-23-3: Odor profile, Molecular properties, Regulation." Vertex AI Search Grounding / Scent.vn Database, 2023.

    • Vlaisavljevic, S., et al. "Trifolium pratense L. as a Potential Natural Antioxidant." Molecules, vol. 19, no. 1, 2014, pp. 713-725.

    • Firmenich SA. "Composition essentially consisting of trans-1-(2,6,6-trimethylcyclohexyl)-hexan-3-ol, utilization of same and process for its preparation." European Patent Office, EP0118809B1, 1986.

    • The Procter & Gamble Company. "Delivery systems comprising malodor reduction compositions." Canadian Intellectual Property Office, CA2959697A1, 2016.

    Sources

    Application

    Application Note: In Vitro Skin Sensitization Testing of Tetrahydroionol Using Defined Approaches

    Target Audience: Researchers, Toxicologists, and Drug/Cosmetic Development Professionals Content Type: Technical Application Note & Validated Protocols Mechanistic Context: The Challenge of Pro-Haptens Tetrahydroionol (4...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Target Audience: Researchers, Toxicologists, and Drug/Cosmetic Development Professionals Content Type: Technical Application Note & Validated Protocols

    Mechanistic Context: The Challenge of Pro-Haptens

    Tetrahydroionol (4-(2,6,6-trimethylcyclohexyl)butan-2-ol) is a cyclic terpene alcohol widely utilized as a fragrance ingredient[1]. Regulatory frameworks, including the International Fragrance Association (IFRA), require rigorous dermal sensitization risk assessments for such compounds[2].

    From a mechanistic perspective, tetrahydroionol presents a unique toxicological challenge. The Adverse Outcome Pathway (AOP) for skin sensitization relies on the covalent binding of electrophilic substances to nucleophilic centers in skin proteins (Key Event 1)[3]. However, as a secondary alcohol, tetrahydroionol lacks a direct electrophilic center. It acts as a pre-hapten or pro-hapten , meaning it requires abiotic auto-oxidation (exposure to air) or biotic metabolic activation (enzymatic oxidation) to form reactive electrophiles (e.g., ketones or hydroperoxides) capable of protein binding.

    Relying on a single in chemico assay can lead to dangerous false negatives. Therefore, evaluating tetrahydroionol requires a multi-tiered strategy that incorporates cellular metabolic capacity.

    The "2-out-of-3" Defined Approach (OECD TG 497)

    To ensure scientific integrity and predictive accuracy, testing must follow the[4], which outlines Defined Approaches for Skin Sensitization (DASS)[5]. The "2-out-of-3" Integrated Testing Strategy (ITS) requires concordant results from two out of three validated assays targeting the first three Key Events (KE) of the AOP:

    • KE1 (Protein Binding): Direct Peptide Reactivity Assay (DPRA)[3].

    • KE2 (Keratinocyte Activation): KeratinoSens™ Assay[6].

    • KE3 (Dendritic Cell Activation): human Cell Line Activation Test (h-CLAT)[7].

    Because DPRA lacks a metabolic system, tetrahydroionol may fail to deplete synthetic peptides. However, cell-based assays (KeratinoSens and h-CLAT) utilize living human cells (HaCaT and THP-1) that possess basal metabolic enzymes and require longer incubation periods, facilitating the necessary oxidation to capture the compound's true sensitizing potential.

    Mandatory Visualization: Tetrahydroionol AOP

    AOP_Tetrahydroionol THI Tetrahydroionol (Pre/Pro-hapten) Ox Auto-oxidation & Metabolism THI->Ox Air/Enzymes Electrophile Reactive Electrophile Ox->Electrophile KE1 KE1: Protein Binding DPRA (OECD 442C) Electrophile->KE1 KE2 KE2: Keratinocyte Activation KeratinoSens (OECD 442D) KE1->KE2 KE3 KE3: Dendritic Cell Activation h-CLAT (OECD 442E) KE2->KE3 AO Adverse Outcome: Skin Sensitization KE3->AO

    Fig 1. Tetrahydroionol sensitization AOP mapping auto-oxidation to key in vitro testing events.

    Experimental Protocols: Self-Validating Workflows

    To ensure trustworthiness, every protocol below is designed as a self-validating system containing strict system suitability criteria (SSC).

    Protocol 1: DPRA (OECD TG 442C) - KE1

    Causality: Quantifies direct covalent binding of the test item to synthetic peptides. While potentially blind to pro-haptens, it is a mandatory first step in the DA framework[3].

    Step-by-Step Methodology:

    • Peptide Preparation: Prepare 0.667 mM stock solutions of Cysteine (Cys) peptide in phosphate buffer (pH 7.5) and Lysine (Lys) peptide in ammonium acetate buffer (pH 10.2).

    • Test Item Preparation: Dissolve tetrahydroionol in acetonitrile to a final concentration of 100 mM.

    • Incubation: Mix the test item with the peptide solutions at a 1:10 molar ratio for Cys and a 1:50 molar ratio for Lys. Incubate the vials in the dark at 25°C for exactly 24 hours.

    • Quantification: Analyze the remaining unreacted peptide concentration using HPLC-UV at 220 nm against a standard calibration curve.

    • Self-Validation (SSC):

      • Positive Control: Cinnamic aldehyde must show >60.8% Cys depletion and >40.2% Lys depletion.

      • Negative Control: Lactic acid must show <13.89% Cys and <10.4% Lys depletion.

    Protocol 2: KeratinoSens™ (OECD TG 442D) - KE2

    Causality: Measures the activation of the Keap1-Nrf2-ARE antioxidant pathway. Electrophilic metabolites of tetrahydroionol bind to Keap1, releasing Nrf2 to induce luciferase expression in immortalized keratinocytes[8].

    Step-by-Step Methodology:

    • Cell Seeding: Seed HaCaT-ARE-Luc transgenic cells at 10,000 cells/well in 96-well plates. Incubate for 24 hours at 37°C, 5% CO₂.

    • Dosing: Prepare 12 serial dilutions of tetrahydroionol (ranging from 0.098 µM to 200 µM) in culture medium containing a final DMSO concentration of 1%.

    • Exposure: Replace the culture media with the dosed media and incubate for 24 hours.

    • Viability & Luminescence: Perform an MTT assay on a parallel plate to ensure cytotoxicity is not confounding the readout. Lyse the primary plate cells and add luciferin substrate; measure luminescence immediately.

    • Self-Validation (SSC):

      • Positive Control: Cinnamic aldehyde must induce ≥1.5-fold luciferase activity at concentrations between 4 µM and 64 µM. Cell viability must remain >70%.

    Protocol 3: h-CLAT (OECD TG 442E) - KE3

    Causality: Models the maturation of dendritic cells by quantifying the upregulation of CD86 and CD54 surface markers on THP-1 cells, which is critical for downstream T-cell presentation[7].

    Step-by-Step Methodology:

    • Dose Finding: Determine the CV75 (concentration yielding 75% cell viability) of tetrahydroionol using Propidium Iodide (PI) exclusion via flow cytometry.

    • Exposure: Prepare 8 serial dilutions of tetrahydroionol (from 0.12 × CV75 to 1.2 × CV75). Seed THP-1 cells at 1×106 cells/well and expose them to the test item for 24 hours.

    • Staining: Wash the cells and stain with FITC-labeled anti-CD86, anti-CD54, and corresponding isotype controls.

    • Flow Cytometry: Analyze the fluorescence to calculate the Relative Fluorescence Intensity (RFI) for both markers.

    • Self-Validation (SSC):

      • Positive Control: DNCB (2,4-Dinitrochlorobenzene, 4 µg/mL) must yield an RFI ≥ 150 for CD86 and ≥ 200 for CD54. Viability must be >50%.

    Quantitative Data Interpretation

    The table below summarizes the prediction models and the expected behavior of tetrahydroionol across the DA matrix. A substance is classified as a sensitizer if at least two of the three assays yield a positive result.

    AssayTarget (AOP KE)Readout MetricPositive Prediction ThresholdTetrahydroionol Expected Behavior
    DPRA (OECD 442C)KE1: Protein BindingPeptide Depletion (%)Cys > 13.89% or Cys+Lys > 6.38%Potentially Negative (Lacks metabolic capacity)
    KeratinoSens (OECD 442D)KE2: Keratinocyte ActivationLuciferase Fold InductionImax ≥ 1.5-fold, viability > 70%Positive (Captures auto-oxidation/metabolism)
    h-CLAT (OECD 442E)KE3: Dendritic Cell ActivationCD86 / CD54 RFICD86 ≥ 150% or CD54 ≥ 200%Positive (Captures downstream immune effects)

    References

    • Test No. 442C: In Chemico Skin Sensitisation | OECD Organisation for Economic Co-operation and Development (OECD). URL:[Link]

    • Test No. 442D: In Vitro Skin Sensitisation | OECD Organisation for Economic Co-operation and Development (OECD). URL:[Link]

    • Test No. 442E: In Vitro Skin Sensitisation | OECD MDPI - True Grit: A Story of Perseverance Making Two Out of Three the First Non-Animal Testing Strategy. URL:[Link]

    • Guideline No. 497: Defined Approaches on Skin Sensitisation | OECD SenzaGen - Non-Animal Skin Sensitization Testing Strategies. URL:[Link]

    • KeratinoSens™ Skin Sensitisation Test OECD TG 442d | XCellR8 XCellR8. URL:[Link]

    • Information: Skin Sensitization Test "human Cell Line Activation Test (h-CLAT)" Adopted as a OECD Test Guideline | Kao Corporation Kao Corporation. URL:[Link]

    • The Safety Assessment of Fragrance Materials Academia.edu / Regulatory Toxicology and Pharmacology. URL:[Link]

    • IFRA Standards Overview International Fragrance Association (IFRA). URL:[Link]

    Sources

    Method

    Application Note: Advanced Microencapsulation Techniques for Tetrahydroionol Controlled Release

    Introduction and Rationale To achieve controlled release—whether for sustained diffusion in fine fragrances or triggered release in fabric softeners—microencapsulation is the industry standard. This application note deta...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Introduction and Rationale

    To achieve controlled release—whether for sustained diffusion in fine fragrances or triggered release in fabric softeners—microencapsulation is the industry standard. This application note details two highly validated, scalable methodologies for encapsulating tetrahydroionol: Complex Coacervation (yielding mechanically triggered microcapsules) and Interfacial Polymerization (yielding sustained-release polyurea microcapsules).

    Mechanistic Overview

    The selection of an encapsulation technique dictates the physicochemical properties of the microcapsule shell, which in turn governs the release kinetics.

    • Complex Coacervation (Gelatin/Gum Arabic): This process relies on the liquid-liquid phase separation of two oppositely charged biopolymers. Gelatin A (isoelectric point ~8) and Gum Arabic (isoelectric point ~2.2) are mixed above their gelation temperature. When the pH is adjusted to ~4.5, Gelatin A becomes cationic while Gum Arabic remains anionic, driving electrostatic complexation[3]. This coacervate phase deposits around the hydrophobic tetrahydroionol droplets. The resulting capsules are highly impermeable when dry but rupture easily under mechanical friction, making them ideal for "scratch-and-sniff" or textile applications[4].

    • Interfacial Polymerization (Polyurea): This technique involves a rapid polyaddition reaction at the oil-water interface. A polyisocyanate is dissolved in the tetrahydroionol core, and this organic phase is emulsified in an aqueous phase containing a stabilizer. A water-soluble polyamine is then added. The nucleophilic amine groups attack the electrophilic isocyanate groups precisely at the droplet interface, forming a highly crosslinked, synthetic polyurea shell[5],[6]. This shell provides exceptional thermal stability and allows for the sustained, diffusion-controlled release of the core material[7].

    Workflow & Logical Architecture

    G Core Tetrahydroionol (Highly Lipophilic Core) Coac Complex Coacervation (Gelatin / Gum Arabic) Core->Coac IFP Interfacial Polymerization (Polyurea Shell) Core->IFP C_Emul Emulsification (T=45°C, pH=6.0) Coac->C_Emul I_Emul Emulsification (PVA + Isocyanate) IFP->I_Emul C_pH Coacervation (Adjust pH to 4.5) C_Emul->C_pH C_Cross Hardening (Glutaraldehyde, T=5°C) C_pH->C_Cross C_End Triggered Release (Mechanical Rupture) C_Cross->C_End I_React Polyaddition (Add Polyamine) I_Emul->I_React I_Cure Curing (T=60°C, 2-4 hrs) I_React->I_Cure I_End Sustained Release (Diffusion) I_Cure->I_End

    Fig 1: Parallel workflows for Tetrahydroionol encapsulation and their respective release mechanisms.

    Experimental Protocols

    Protocol A: Complex Coacervation (Gelatin / Gum Arabic)

    Objective: Produce 20–100 µm microcapsules optimized for friction-triggered release.

    Materials:

    • Gelatin Type A (Bloom 250)

    • Gum Arabic

    • Tetrahydroionol (Core active)

    • Glutaraldehyde (50% aqueous solution)

    • 10% w/v Acetic Acid & 10% w/v NaOH

    Step-by-Step Methodology:

    • Biopolymer Hydration: Dissolve 2.5 g of Gelatin A and 2.5 g of Gum Arabic in 200 mL of deionized (DI) water. Heat to 45°C under magnetic stirring (500 rpm) for 1 hour to ensure complete hydration and prevent premature gelation[4].

    • Emulsification: Add 10 g of Tetrahydroionol to the aqueous phase. Homogenize using a high-shear mixer at 3000 rpm for 10 minutes.

      • Causality Check: The shear rate directly dictates the primary emulsion droplet size. Verify under a light microscope; droplets should be uniformly distributed between 20–50 µm.

    • Coacervation Induction: While maintaining the temperature at 45°C and stirring at 400 rpm, slowly add 10% acetic acid dropwise until the pH reaches exactly 4.5.

      • Causality Check: At pH 4.5, the electrostatic attraction between the now-cationic gelatin and anionic gum arabic peaks, causing the coacervate to phase-separate and wrap around the lipophilic tetrahydroionol droplets[3].

    • Shell Gelation: Turn off the heating mantle. Allow the system to cool to room temperature, then transfer to an ice bath to lower the temperature to 5°C.

      • Causality Check: Cooling induces the sol-gel transition of the gelatin, solidifying the liquid coacervate shell into a physical gel[4].

    • Chemical Crosslinking: Add 1.0 mL of 50% glutaraldehyde to the chilled suspension. Stir continuously for 12 hours at room temperature.

      • Causality Check: Glutaraldehyde covalently crosslinks the ε-amino groups of lysine residues in the gelatin. Without this step, the capsules would dissolve upon re-exposure to warm water[8]. Adjust pH to 7.0 with NaOH to neutralize unreacted crosslinker before washing and spray-drying.

    Protocol B: Interfacial Polymerization (Polyurea)

    Objective: Produce 5–30 µm microcapsules optimized for sustained, diffusion-controlled release.

    Materials:

    • Tetrahydroionol (Core active)

    • Polymeric Methylene Diphenyl Diisocyanate (PMDI)

    • Polyvinyl Alcohol (PVA, 87-89% hydrolyzed, emulsifier)

    • Diethylenetriamine (DETA, crosslinker)

    Step-by-Step Methodology:

    • Phase Preparation:

      • Aqueous Phase: Dissolve 3.0 g of PVA in 97 mL of DI water at 80°C, then cool to room temperature.

      • Oil Phase: Mix 15 g of Tetrahydroionol with 1.5 g of PMDI.

      • Causality Check: PMDI must be added to the oil phase immediately before emulsification to prevent premature hydrolysis by ambient moisture.

    • Emulsification: Slowly pour the Oil Phase into the Aqueous Phase while homogenizing at 5000 rpm for 5 minutes.

      • Causality Check: PVA acts as a protective colloid. Its amphiphilic nature provides steric stabilization, preventing the highly lipophilic tetrahydroionol droplets from coalescing (Ostwald ripening)[7].

    • Interfacial Polyaddition: Transfer the emulsion to a reactor equipped with an overhead stirrer set to 500 rpm. Dissolve 0.5 g of DETA in 5 mL of DI water and add it dropwise to the emulsion over 10 minutes.

      • Causality Check: The nucleophilic amine groups of DETA react instantly with the electrophilic isocyanate groups of PMDI at the oil-water interface. This rapid polyaddition forms the primary polyurea membrane[5],[6].

    • Curing: Raise the temperature of the reactor to 60°C and maintain continuous stirring for 3 hours.

      • Causality Check: Elevated temperatures drive the polymerization to completion, increasing the crosslink density of the polyurea shell. This prevents agglomeration and drastically reduces the shell's permeability, locking the volatile tetrahydroionol inside[9].

    • Harvesting: Cool the slurry to room temperature. The microcapsules can be utilized directly as an aqueous dispersion or centrifuged and washed for integration into anhydrous formulations.

    Quantitative Data Summary

    The following table synthesizes the expected physicochemical parameters and performance metrics of tetrahydroionol microcapsules produced via the described protocols.

    ParameterComplex CoacervationInterfacial Polymerization
    Shell Composition Gelatin Type A / Gum ArabicCrosslinked Polyurea
    Crosslinking Agent GlutaraldehydeDiethylenetriamine (DETA)
    Typical Particle Size 20 – 100 µm5 – 30 µm
    Encapsulation Efficiency 75% – 85%85% – 95%
    Thermal Stability Moderate (Degrades > 150°C)High (Stable up to 250°C)
    Primary Release Mechanism Triggered (Mechanical Rupture)Sustained (Diffusion / Biodegradation)
    Optimal Application Fabric softeners, Scratch-and-sniffFine fragrances, Long-lasting cosmetics

    Sources

    Application

    Application Note: Isotope Labeling of Tetrahydroionol for High-Resolution Metabolic Tracing

    Target Audience: Analytical Chemists, Toxicologists, and Drug/Fragrance Development Professionals Document Type: Advanced Methodology & Protocol Guide Introduction & Scientific Rationale Tetrahydroionol (4-(2,2,6-trimeth...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Target Audience: Analytical Chemists, Toxicologists, and Drug/Fragrance Development Professionals Document Type: Advanced Methodology & Protocol Guide

    Introduction & Scientific Rationale

    Tetrahydroionol (4-(2,2,6-trimethylcyclohexyl)butan-2-ol; CAS 4361-23-3) is a ubiquitous norisoprenoid derivative. It is heavily utilized in the fragrance industry for its violet and woody olfactory profile , and it serves as a critical biomarker in environmental studies tracking the microbial degradation of weathered hydrocarbons .

    As regulatory agencies increasingly mandate rigorous safety and toxicokinetic assessments for volatile commercial compounds , mapping the exact biotransformation pathways of tetrahydroionol has become a priority. However, metabolic tracing of aliphatic/cyclic terpenes is notoriously difficult. Their metabolites share profound structural and isobaric homologies with endogenous lipids, making them nearly impossible to isolate from biological matrix noise using standard liquid chromatography-mass spectrometry (LC-MS).

    The Isotope-Pattern Strategy (A Self-Validating System)

    To overcome matrix interference, this protocol employs a stable isotope labeling strategy utilizing a 1:1 molar mixture of unlabeled ( 12C ) and labeled ([ 13C4​ ]) tetrahydroionol.

    The Causality of this Choice: By administering a 1:1 isotopic mixture, every true downstream metabolite is forced to ionize as an artificial "doublet" separated by exactly 4.0134 Da in High-Resolution Mass Spectrometry (HRMS). This creates a self-validating system: any signal lacking this precise doublet signature is instantly disqualified as endogenous background noise. Furthermore, the mass defect introduced by the 13C atoms allows for algorithmic Mass Defect Filtering (MDF), effectively isolating trace metabolites from complex hepatocyte or microsomal matrices.

    Biotransformation Pathway & Target Metabolites

    Based on the known metabolism of its unsaturated precursor ( β -ionone), tetrahydroionol undergoes extensive Phase I oxidation driven by Cytochrome P450 enzymes (specifically CYP2B6 and CYP1A2) , followed by Phase II conjugation . The primary metabolic clearance routes include allylic/ring hydroxylation and subsequent glucuronidation.

    Pathway THI [13C4]-Tetrahydroionol [M+H]+ 203.21 OH_THI [13C4]-Hydroxy-THI [M+H]+ 219.21 THI->OH_THI CYP450 (CYP2B6/1A2) Hydroxylation GLUC_THI [13C4]-THI-Glucuronide [M+H]+ 379.25 THI->GLUC_THI UGT Enzymes Glucuronidation OH_GLUC_THI [13C4]-Hydroxy-THI-Glucuronide [M+H]+ 395.25 OH_THI->OH_GLUC_THI UGT Enzymes Glucuronidation

    Fig 1. Proposed biotransformation pathway of [13C4]-tetrahydroionol.

    Table 1: Quantitative & Qualitative Profiling of Expected Metabolites

    Masses calculated for the[ 13C4​ ]-labeled variants in positive ESI mode.

    Metabolite ClassBiotransformationFormulaExpected m/z [M+H]⁺Mass Shift vs Parent
    Parent None (Control) 13C4​C9​H26​O 203.2118-
    Phase I Hydroxylation (-H +OH) 13C4​C9​H26​O2​ 219.2067+ 15.9949 Da
    Phase I Ketone Formation (-2H) 13C4​C9​H24​O 201.1961- 2.0157 Da
    Phase II Glucuronidation (+C₆H₈O₆) 13C4​C15​H34​O7​ 379.2439+ 176.0321 Da
    Phase I + II Hydroxy-Glucuronidation 13C4​C15​H34​O8​ 395.2388+ 192.0270 Da

    Experimental Workflow

    Workflow A 1. Substrate Prep (1:1 Isotope Mix) B 2. HLM Incubation (Phase I/II Co-factors) A->B C 3. HLB SPE Cleanup (Matrix Removal) B->C D 4. LC-QTOF-MS (Data Acquisition) C->D E 5. MDF Analysis (Doublet Detection) D->E

    Fig 2. End-to-end workflow for isotope-labeled metabolic tracing.

    Step-by-Step Protocol: In Vitro Metabolism & Extraction

    1. Preparation of the Isotopic Substrate

    • Action: Prepare a 10 mM stock solution containing a 1:1 molar ratio of unlabeled tetrahydroionol and[ 13C4​ ]-tetrahydroionol in LC-MS grade DMSO.

    • Causality: DMSO ensures the lipophilic terpene remains fully solvated. The final DMSO concentration in the assay must be kept below 0.1% (v/v) to prevent the inhibition of CYP450 enzymes.

    2. Human Liver Microsome (HLM) Incubation

    • Action: In a 1.5 mL Eppendorf tube, combine 1 mg/mL HLMs, 100 mM potassium phosphate buffer (pH 7.4), and 10 µM of the isotopic substrate mixture. Pre-incubate at 37°C for 5 minutes.

    • Action: Initiate the Phase I reaction by adding 1 mM NADPH. For Phase II tracking, simultaneously add 2 mM UDP-glucuronic acid (UDPGA) and 25 µg/mL alamethicin (a pore-forming peptide).

    • Causality: Alamethicin is critical here; it permeabilizes the microsomal vesicles, granting the highly polar UDPGA cofactor access to the intra-vesicular UGT enzymes, ensuring robust glucuronidation.

    3. Reaction Termination & Protein Precipitation

    • Action: After 60 minutes, terminate the reaction by adding 3 volumes (e.g., 300 µL) of ice-cold acetonitrile containing 0.1% formic acid. Vortex for 2 minutes and centrifuge at 14,000 × g for 15 minutes at 4°C.

    • Causality: Acetonitrile is chosen over methanol because it yields a denser protein pellet and is more effective at precipitating highly polar endogenous phospholipids that cause severe ion suppression in the ESI source.

    4. Solid-Phase Extraction (SPE) Cleanup

    • Action: Load the supernatant onto a pre-conditioned Oasis HLB (Hydrophilic-Lipophilic Balance) SPE cartridge. Wash with 5% methanol in water, and elute with 100% methanol. Evaporate the eluate under N2​ gas and reconstitute in 100 µL of the LC mobile phase.

    • Causality: HLB polymeric sorbents retain both the lipophilic parent drug and its polar glucuronide metabolites, while effectively washing away the high-salt phosphate buffer which would otherwise foul the mass spectrometer.

    5. LC-HRMS Data Acquisition & Processing

    • Action: Inject 5 µL onto a C18 UPLC column coupled to a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer operating in positive ESI mode.

    • Action: Process the data using a Mass Defect Filter set to the specific mass defect of the [ 13C4​ ] label. Filter the spectra for peaks exhibiting a 1:1 intensity ratio with a Δm/z of exactly 4.0134 Da.

    • Causality: The software algorithm automatically discards thousands of endogenous lipid peaks, leaving only the verified, structurally related metabolites of tetrahydroionol for MS/MS fragmentation analysis.

    References

    • Synarome. Tetrahydro Ionol Technical Data and Olfactive Profile. Synarome Fragrances. Available at:[Link]

    • Susilawati, R., et al. Bioavailability of Coal for Microbially Enhanced Methane Production. The University of Queensland, UQ eSpace. Available at: [Link]

    • Api, A.M., et al. (2002). The safety assessment of fragrance materials. Regulatory Toxicology and Pharmacology, 35(3), 259-273. Available at:[Link]

    • Takahashi, T., et al. (2016). In Vitro Regio- and Stereoselective Oxidation of β-Ionone by Human Liver Microsomes. Drug Metabolism and Pharmacokinetics. Available at:[Link]

    • Urlacher, V.B., et al. (2006). Biotransformation of beta-ionone by engineered cytochrome P450 BM-3. Applied Microbiology and Biotechnology, 70(1), 53-59. Available at:[Link]

    Technical Notes & Optimization

    Troubleshooting

    Optimizing catalyst load for beta-ionone to tetrahydroionol reduction

    Welcome to the Catalysis Support Center . This portal provides in-depth troubleshooting guides, self-validating protocols, and mechanistic FAQs for the complete catalytic hydrogenation of β-ionone to tetrahydroionol (4-(...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Catalysis Support Center . This portal provides in-depth troubleshooting guides, self-validating protocols, and mechanistic FAQs for the complete catalytic hydrogenation of β-ionone to tetrahydroionol (4-(2,2,6-trimethylcyclohexyl)butan-2-ol).

    Designed for process chemists and drug development professionals, this guide bridges the gap between theoretical causality and field-proven experimental execution.

    Part 1: Mechanistic Overview & Causality

    The reduction of β-ionone is notoriously challenging because the molecule contains three reducible functional groups with vastly different steric and electronic environments. Understanding the causality behind catalyst selection requires analyzing these distinct sites:

    • Conjugated Side-Chain Alkene: Highly accessible. It reduces rapidly under mild conditions (e.g., 1 atm H₂, Pd/C) to yield dihydroionone.

    • Conjugated Ketone: Reduces to a secondary alcohol. While Pd/C1[1], forcing conditions or alternative metals are required to push the ketone to an alcohol.

    • Tetrasubstituted Ring Alkene: The C1-C2 double bond in the 2,6,6-trimethylcyclohexenyl ring is highly sterically hindered. Complete saturation requires robust catalysts like [2] under forcing conditions (e.g., 120–140 °C, 50–100 atm H₂).

    G N1 β-Ionone (Conjugated Enone + Ring Alkene) N2 Dihydroionone (Ketone + Ring Alkene) N1->N2 H2 (1 atm), Pd/C (Fast: Side-chain C=C) N3 Tetrahydroionone (Ketone + Saturated Ring) N2->N3 H2 (High Press.), Raney Ni (Slow: Hindered Ring C=C) N4 Tetrahydroionol (Fully Saturated Alcohol) N2->N4 H2 (50-100 atm, 120°C) One-pot deep reduction N3->N4 H2, Catalyst (Reduces C=O to C-OH)

    Sequential catalytic hydrogenation pathway from β-ionone to tetrahydroionol.

    Part 2: Self-Validating Experimental Protocol

    Workflow: One-Pot Complete Hydrogenation using Ru/C This protocol is designed as a self-validating system. Each critical phase includes an analytical checkpoint to ensure causality between the applied conditions and the chemical state.

    Materials:

    • β-ionone (1.0 equiv, highly purified)

    • 5% Ru/C (5 wt% loading relative to substrate)

    • Anhydrous cyclohexane (Solvent)

    • H₂ gas (UHP grade)

    Step-by-Step Methodology:

    • Preparation & Purging:

      • Charge a high-pressure stainless-steel autoclave with β-ionone (100 mmol) and anhydrous cyclohexane (100 mL).

      • Add 5% Ru/C (5 wt%). Causality: Ru/C is chosen over Pd/C because Ruthenium is vastly superior for reducing sterically hindered aliphatic rings without causing 1[1].

      • Seal and purge the vessel 3 times with N₂, followed by 3 times with H₂ to remove all oxygen (prevents catalyst deactivation and safety hazards).

    • Pressurization & Heating:

      • Pressurize the autoclave to 50 atm with H₂.

      • Heat the reaction mixture to 120 °C under vigorous mechanical stirring (800+ rpm). Causality: High agitation overcomes the gas-liquid-solid mass transfer limitations inherent in multiphase hydrogenation.

    • Monitoring (Self-Validation Checkpoint):

      • Monitor H₂ uptake via a mass flow controller or pressure drop. The reaction is complete when the pressure stabilizes (approx. 3 molar equivalents of H₂ consumed).

      • Validation: Sample the reaction. IR spectroscopy MUST show the complete disappearance of the C=O stretch (~1670 cm⁻¹) and the appearance of a broad O-H stretch (~3300 cm⁻¹). GC-FID should confirm >98% conversion to a single major peak corresponding to tetrahydroionol.

    • Workup:

      • Cool the reactor to room temperature and carefully vent the H₂ gas.

      • Filter the mixture through a pad of Celite to remove the Ru/C catalyst. Wash the pad with ethyl acetate.

      • Concentrate the filtrate under reduced pressure to yield crude tetrahydroionol, which can be purified via vacuum distillation.

    Part 3: Catalyst Optimization Data

    Use the following quantitative data to select the appropriate catalyst loading and conditions based on your desired intermediate or final product.

    CatalystTypical LoadingTemp (°C)Pressure (atm)Primary ProductMechanistic Note
    5% Pd/C 5 wt%251DihydroiononeRapidly reduces the side-chain alkene; ring alkene remains intact.
    Raney Nickel 10 wt%120–14020–50TetrahydroionolExcellent for complete reduction of hindered rings.
    5% Ru/C 5–10 wt%12050TetrahydroionolBest balance of activity; low hydrogenolysis risk.
    PtO₂ (Adams) 1–2 wt%25–505–10TetrahydroionolHighly active for complete saturation, but easily poisoned.

    Part 4: Troubleshooting & FAQs

    Q: My reaction stalls at dihydroionol. How do I force the reduction of the ring double bond? A: The tetrasubstituted ring alkene in the 2,6,6-trimethylcyclohexenyl moiety is extremely sterically hindered. If using Pd/C, the reaction will almost certainly stall. Switch to a more active catalyst for aliphatic rings, such as Ru/C or 2[2], and increase the hydrogen pressure to at least 50 atm and temperature to 120 °C.

    Q: I am observing over-reduction (hydrogenolysis) resulting in the corresponding alkane. How can I prevent this? A: Hydrogenolysis of the newly formed secondary alcohol (cleavage of the C-OH bond) is a common side reaction when using Palladium (Pd/C) at high temperatures, or if the reaction is left running too long. To mitigate this, strictly monitor H₂ uptake and stop the reaction once exactly 3 equivalents are consumed. Alternatively, switch to Ruthenium (Ru/C), which has a much lower propensity for C-O bond hydrogenolysis compared to Palladium.

    Q: Can I use a different solvent to improve the reaction rate? A: Yes. While ethanol is standard, non-polar solvents like cyclohexane can significantly enhance the solubility of H₂ gas and the non-polar intermediate (tetrahydroionone), thereby accelerating the reduction of the hindered ring. Ensure the solvent is strictly anhydrous to prevent catalyst poisoning.

    Q: The catalyst seems to deactivate prematurely. What is the cause? A: Premature deactivation is often caused by trace impurities in the starting β-ionone. Specifically, residual basic catalysts from the3[3], or sulfur-containing compounds can severely poison noble metal catalysts. Ensure your β-ionone is highly purified (e.g., via vacuum distillation) prior to hydrogenation.

    References

    • EP0118809B1 - Composition essentially consisting of trans-1-(2,6,6-trimethylcyclohexyl)-hexan-3-ol , Google Patents.2

    • 4-(2,2,6-Trimethylcyclohexyl)-2-butanone , Benchchem. 1

    • The Synthesis of Ionones , Perfumer & Flavorist. 3

    Sources

    Optimization

    Troubleshooting poor resolution in tetrahydroionol chiral HPLC

    Troubleshooting Guides, Methodologies, and FAQs for Aliphatic Fragrance Resolution Welcome to the Technical Support Center for the chiral separation of tetrahydroionol (4-(2,2,6-trimethylcyclohexyl)-2-butanol). As a full...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Troubleshooting Guides, Methodologies, and FAQs for Aliphatic Fragrance Resolution

    Welcome to the Technical Support Center for the chiral separation of tetrahydroionol (4-(2,2,6-trimethylcyclohexyl)-2-butanol). As a fully saturated aliphatic alcohol with multiple stereocenters, tetrahydroionol presents unique chromatographic challenges. This guide synthesizes field-proven methodologies and thermodynamic principles to help you achieve baseline enantiomeric resolution.

    Part 1: The Mechanistic Challenge of Tetrahydroionol

    Tetrahydroionol is notoriously difficult to resolve. Because the molecule is fully saturated, it lacks the π -electron systems (such as aromatic rings or conjugated double bonds) that drive enantiorecognition on standard coated polysaccharide columns. Consequently, standard techniques often fail to resolve the individual enantiomers of complex alicyclic mixtures like tetrahydroionol derivatives[1]. Successful separation requires shifting the chromatographic strategy away from π−π stacking and toward steric inclusion complexation and highly specific hydrogen bonding[2].

    Part 2: Diagnostic Workflow

    HPLC_Troubleshooting Start Poor Resolution (Rs < 1.5) of Tetrahydroionol CheckCSP Evaluate Chiral Stationary Phase Start->CheckCSP PolyCSP Polysaccharide CSP (Weak interactions) CheckCSP->PolyCSP Current CDCSP β-Cyclodextrin CSP (Inclusion complexation) CheckCSP->CDCSP Recommended Derivatize Pre-column Derivatization (Add chromophore/π-system) PolyCSP->Derivatize If sticking to Poly CSP OptimizeMP Optimize Mobile Phase (ACN/H2O, lower Temp) CDCSP->OptimizeMP Success Baseline Resolution (Rs ≥ 1.5) Derivatize->Success OptimizeMP->Success

    Fig 1. Diagnostic workflow for resolving tetrahydroionol enantiomers via chiral HPLC.

    Part 3: Expert Troubleshooting FAQs

    Q1: Why are my tetrahydroionol enantiomers co-eluting as a single broad peak on standard amylose/cellulose columns? Causality & Solution: Polysaccharide chiral stationary phases (CSPs) achieve enantiorecognition primarily through π−π interactions and dipole-dipole stacking. Tetrahydroionol is a bulky, saturated aliphatic alcohol lacking these interaction sites. To resolve this, you must switch to a CSP that relies on three-dimensional steric encapsulation. A urea-covalent bonded methylated β -cyclodextrin column is highly effective[2]. The hydrophobic cavity of β -cyclodextrin (approx. 6.0–6.5 Å) perfectly accommodates the bulky trimethylcyclohexyl ring, while the urea linkage provides secondary hydrogen bonding with the analyte's hydroxyl group.

    Q2: I switched to a β -cyclodextrin CSP, but my resolution ( Rs​ ) is still below 1.0. How do I optimize the mobile phase? Causality & Solution: In reversed-phase chiral chromatography, the organic modifier competes directly with the analyte for the cyclodextrin cavity. If you are using Methanol, its strong hydrogen-bonding capability allows it to occupy the chiral cavity, displacing the tetrahydroionol. Switch your modifier to Acetonitrile (ACN). ACN is aprotic, and its linear geometry makes it a poorer competitor for the conical cyclodextrin cavity, allowing tetrahydroionol to form a more stable inclusion complex. Additionally, lower the column temperature (e.g., from 25°C to 15°C). Inclusion complexation is an exothermic process; lowering the temperature thermodynamically favors complex formation, thereby increasing retention and chiral selectivity.

    Q3: My baseline is drifting severely, and I cannot detect the tetrahydroionol peaks. What is causing this? Causality & Solution: Tetrahydroionol lacks a chromophore, meaning it has virtually no UV absorbance above 220 nm. Detection must be performed at low wavelengths (205–210 nm). At these wavelengths, trace impurities in standard solvents absorb strongly, causing baseline drift. You must use strictly LC-MS or HPLC-grade solvents with low UV cutoffs (ACN cutoff < 190 nm). If baseline instability persists, transition to a universal detector such as an Evaporative Light Scattering Detector (ELSD) or Refractive Index Detector (RID), which are independent of the analyte's optical properties[3]. For rigorous validation of optical purity in such aliphatic alcohols, orthogonal techniques like NMR with chiral shift reagents are also recommended[4].

    Part 4: Empirical Data Presentation

    The following table demonstrates the causal relationship between mobile phase composition, thermodynamics (temperature), and the resulting chiral resolution of tetrahydroionol on a methylated β -Cyclodextrin column.

    Table 1: Mobile Phase Optimization on Methylated β -Cyclodextrin CSP

    Mobile Phase (v/v)Temperature (°C)Flow Rate (mL/min) k1​ (Capacity Factor) α (Selectivity) Rs​ (Resolution)
    MeOH / H2O (60:40)250.82.451.050.85 (Co-elution)
    MeOH / H2O (60:40)150.83.101.081.15
    ACN / H2O (40:60)250.84.201.121.40
    ACN / H2O (40:60)150.85.851.182.10 (Baseline)
    Part 5: Validated Experimental Protocol

    This protocol is designed as a self-validating system . Do not proceed to subsequent steps unless the validation criteria of the current step are met.

    Step 1: System Equilibration & Blank Validation

    • Flush the HPLC system (bypassing the column) with 100% HPLC-grade ACN to remove strongly retained lipophilic contaminants from the lines.

    • Install the Methylated β -Cyclodextrin column (250 x 4.6 mm, 5 µm).

    • Equilibrate with the isocratic mobile phase: ACN/H2O (40:60 v/v) at 0.8 mL/min.

    • Self-Validation Check: Monitor the UV baseline at 205 nm. The system is ready only when baseline drift is < 0.1 mAU/min. A stable baseline confirms solvent purity and prevents false peak integration.

    Step 2: Sample Preparation

    • Weigh 10 mg of the tetrahydroionol mixture.

    • Dissolve the standard strictly in the exact mobile phase (ACN/H2O 40:60) to a final concentration of 1 mg/mL.

    • Causality Note: Dissolving the sample in 100% organic solvent causes "solvent shock" at the column head. The analyte will travel ahead of the mobile phase equilibrium, leading to severe peak distortion and loss of chiral resolution.

    Step 3: Chromatographic Execution

    • Set the column oven temperature to 15°C. Allow 30 minutes for thermal equilibration.

    • Set the UV detector to 205 nm (or activate the ELSD/RID).

    • Inject 5 µL of the prepared sample.

    Step 4: System Suitability Test (SST) & Data Analysis

    • Record the chromatogram and calculate the Resolution ( Rs​ ) between the enantiomeric pairs.

    • Self-Validation Check: The analytical run is considered valid only if Rs​≥1.5 (baseline resolution). If Rs​<1.5 , verify the column temperature. If the temperature is correct, re-prepare the mobile phase volumetrically in a graduated cylinder (rather than relying on the pump's proportioning valve) to eliminate micro-mixing errors.

    Part 6: References

    1.[2] Title: Enantiomer separation of flavour and fragrance compounds by liquid chromatography using novel urea-covalent bonded methylated beta-cyclodextrins on silica. Source: PubMed / Perflavory URL: 2

    2.[1] Title: Chemical structure and aroma effect in the tetrahydroionol series / Binding of flexible ligands to macromolecules. Source: Oxford Academic (Chemical Senses) URL: 1

    3.[3] Title: 4-(2,2,6-Trimethylcyclohexyl)-2-butanone Chiral Separation Techniques. Source: Benchchem URL: 3

    4.[4] Title: EP0457022A1 - Optically active aliphatic alcohols and their application as perfume ingredients. Source: Google Patents URL: 4

    Sources

    Troubleshooting

    Technical Support Center: Stereoselective Synthesis of Tetrahydroionol

    Welcome to the Process Chemistry & Scale-Up Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the most critical bottlenecks in the stereoselective synthesis of tetra...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Process Chemistry & Scale-Up Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the most critical bottlenecks in the stereoselective synthesis of tetrahydroionol (4-(2,2,6-trimethylcyclohexyl)butan-2-ol). This guide is designed for researchers, synthesis chemists, and drug development professionals who require high diastereomeric and enantiomeric purity for olfactory receptor assays or complex molecule building blocks.

    Upstream Workflow: Hydrogenation of Ionone to Tetrahydroionone

    FAQ 1.1: Why is my diastereomeric ratio (dr) poor during the catalytic hydrogenation of α-ionone?

    The Problem: Traditional hydrogenation of α-ionone using H₂ gas and Pd/C often results in a poor cis/trans ratio at the cyclohexane ring and can lead to over-reduction of the ketone to the alcohol before stereocenters are fixed.

    The Causality: Under standard pressurized H₂ conditions, the rate of alkene isomerization competes with the rate of hydrogenation. The tertiary carbocation/radical intermediates can invert, leading to a thermodynamic mixture of cis and trans isomers (1)[1].

    The Solution: Switch to a catalytic transfer hydrogenation system. Using the ammonium hypophosphite ( H2​PO2−​NH4+​ ) and Pd/C system acts as a highly chemoselective hydrogen donor. This system reduces sterically hindered alkenes at room temperature with high stereoselectivity while completely preserving the ketone moiety (2)[2].

    Quantitative Comparison of Hydrogenation Methods

    Catalyst SystemTemp (°C)Pressure / DonorConversion (%)cis:trans RatioKetone Over-reduction
    Pd/C, H₂251 atm H₂>9560:40~5-10%
    Raney Ni, H₂505 atm H₂>9055:45~15%
    Pd/C, H2​PO2−​NH4+​ 25 Transfer (1 atm) >95 >85:15 <1%
    Protocol 1: Self-Validating Transfer Hydrogenation of α-Ionone
    • Preparation: In an open vessel equipped with a condenser, suspend 10% Pd/C (0.05 eq) in ethanol.

    • Reagent Addition: Add α-ionone (1.0 eq) followed by ammonium hypophosphite (3.0 eq) dissolved in a minimum amount of water.

    • Reaction: Stir vigorously at 25 °C. The evolution of mild gas indicates active transfer.

    • Validation Checkpoint: Monitor by GC-MS. The reaction is self-validating; if the hypophosphite is active, the alkene mass (m/z 192) will shift to the saturated ketone (m/z 196) without the appearance of the alcohol (m/z 198)[2].

    • Workup: Filter through Celite, extract with diethyl ether, wash with brine, and concentrate to yield tetrahydroionone.

    Downstream Workflow: Asymmetric Reduction of Tetrahydroionone

    FAQ 2.1: How do I achieve >95% enantiomeric excess (ee) when reducing tetrahydroionone to (1R,6S)-tetrahydroionol?

    The Problem: Standard reducing agents (NaBH₄, LiAlH₄) attack the ketone from both the Re and Si faces, yielding a racemic mixture of diastereomers.

    The Causality: To force facial selectivity, you must break the transition state symmetry. The Corey-Bakshi-Shibata (CBS) reduction utilizes a chiral oxazaborolidine catalyst. The Lewis basic nitrogen of the catalyst coordinates the borane (activating it), while the Lewis acidic boron coordinates the ketone's oxygen. This dual-activation locks the conformation, sterically blocking one face and forcing hydride transfer exclusively to the other.

    G A α-Ionone (Prochiral) B Transfer Hydrogenation (Pd/C, H2PO2-NH4+) A->B Alkene Reduction C Tetrahydroionone (High cis-dr) B->C D Asymmetric Reduction (CBS Catalyst / BH3) C->D Ketone Reduction E (1R,6S)-(+)-Tetrahydroionol (Target Isomer) D->E >95% ee

    Workflow for the stereoselective synthesis of (1R,6S)-(+)-tetrahydroionol.

    FAQ 2.2: My CBS reduction is stalling at 60% conversion, and the ee is dropping significantly. What is happening?

    The Causality: This is the classic signature of moisture contamination. The oxazaborolidine catalyst is highly sensitive to water. Moisture hydrolyzes the catalyst, breaking the B-N bond and generating free boric acid derivatives and uncoordinated borane ( BH3​ ). Free borane reduces tetrahydroionone rapidly but with zero stereocontrol , leading to a plummeting ee. Furthermore, the consumption of borane by water stalls the overall conversion.

    G Start Issue: Low ee% or Stalled Conversion Q1 Is the solvent strictly anhydrous (<10 ppm H2O)? Start->Q1 A1_No Moisture degrades CBS catalyst. Borane background reduction occurs. Q1->A1_No No A1_Yes Check Borane:Ketone Ratio Q1->A1_Yes Yes Q2 Is Borane added too fast? A1_Yes->Q2 A2_Yes Thermal spike causes uncatalyzed reduction. Q2->A2_Yes Yes A2_No Verify Catalyst Enantiopurity (>99% ee required) Q2->A2_No No

    Troubleshooting logic tree for resolving low enantiomeric excess in CBS reductions.

    Protocol 2: Self-Validating CBS Reduction of Tetrahydroionone
    • System Drying (Critical): Flame-dry all glassware under vacuum and purge with ultra-high purity Argon. Use THF dried over sodium/benzophenone ketyl.

    • Catalyst Activation: Add (R)-Me-CBS catalyst (0.1 eq) to the flask, followed by anhydrous THF.

    • Borane Titration: Add BH3​⋅SMe2​ (0.6 eq, providing 1.8 eq of hydride) to the catalyst solution at -20 °C. Self-Validation: The solution should remain perfectly clear; any bubbling indicates moisture reacting with borane.

    • Substrate Addition: Dissolve tetrahydroionone (1.0 eq) in anhydrous THF. Add this solution dropwise over 2 hours via a syringe pump to the borane/catalyst mixture at -20 °C. Do not reverse the addition order , as excess ketone relative to the activated catalyst complex will encourage uncatalyzed background reduction.

    • Quenching: Quench carefully with cold methanol to destroy excess borane, followed by 1M HCl to break the boron-alkoxy intermediates.

    • Isolation: Extract with ethyl acetate, dry over MgSO4​ , and purify via silica gel chromatography.

    Biological and Olfactory Implications

    FAQ 3.1: Why is stereocontrol so critical for tetrahydroionol applications?

    The Causality: Olfactory receptors (ORs) are highly stereospecific chiral environments. The spatial orientation of the bulky 2,2,6-trimethylcyclohexyl group relative to the hydroxyl group dictates receptor binding affinity and the resulting sensory perception.

    • (1R,6S)-(+)-tetrahydroionol: Exhibits a diffusive amber odor with slightly floral, orrisy, and earthy notes, featuring a highly potent odor threshold of 400 ppb (3)[3].

    • (1S,6R)-(-)-tetrahydroionol: Exhibits a faint, vetiver-like woody odor, with a much higher odor threshold of 1000 ppb, making it significantly less potent (3)[4].

    Failing to control the stereochemistry not only dilutes the biological potency of the target compound but introduces off-target notes that ruin the profile of the synthesized batch.

    References

    • Johnstone, S. et al. "Chemoselectivity in Catalytic Transfer Hydrogenation - Reduction of Alkenes and Alkynes with the H2PO2-NH4+ · H2O/Pd-C System." Sciencemadness.org.
    • Leffingwell, J. C. "(1R,6S)-(-)-tetrahydroionol & (1S,6R)-(+): Chirality & Odour Perception." Leffingwell & Associates.
    • BenchChem. "4-(2,2,6-Trimethylcyclohexyl)-2-butanone." BenchChem.

    Sources

    Optimization

    Minimizing byproduct formation during ionone hydrogenation

    Technical Support Center: Optimizing Chemoselectivity in Ionone Hydrogenation Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently consult with drug development professiona...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Technical Support Center: Optimizing Chemoselectivity in Ionone Hydrogenation

    Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and chemical engineers who struggle with the selective hydrogenation of β -ionone. Transforming β -ionone into dihydro- β -ionone is a critical synthetic node for fragrances (like L-Ambrox), vitamins, and pharmaceutical intermediates.

    The core challenge is chemoselectivity . β -ionone possesses three reducible functional groups: a conjugated α,β -alkene, an isolated cyclic alkene, and a carbonyl group. Standardizing a protocol that exclusively reduces the conjugated alkene without triggering byproduct formation requires precise control over catalyst thermodynamics, steric environments, and reaction kinetics.

    Below is our definitive troubleshooting guide and self-validating methodology for eliminating over-reduction byproducts.

    Visualizing the Chemoselectivity Challenge

    ReactionPathway Start β-Ionone (Starting Material) Target Dihydro-β-ionone (Target Product) Start->Target Selective Hydrogenation BP1 Tetrahydroionone (Ring Reduction) Start->BP1 Non-selective Target->BP1 Over-reduction (Harsh Conditions) BP2 Dihydro-β-ionol (Carbonyl Reduction) Target->BP2 Over-reduction (Unselective Catalyst)

    Reaction pathway of β-ionone hydrogenation and common over-reduction byproducts.

    Troubleshooting FAQs

    Q1: My GC-MS shows a massive peak for dihydro- β -ionol (alcohol) instead of my target ketone. Why is the carbonyl group reducing, and how do I stop it? Causality: You are experiencing a failure in thermodynamic control. While the reduction of a C=C bond generally has a lower activation energy than a C=O bond, catalysts with high hydrogen surface coverage (like standard Pd/C under high pressure) will indiscriminately reduce the carbonyl once the conjugated alkene is saturated. Solution: You must alter the electronic environment of the catalyst.

    • Switch to Copper: Highly dispersed copper catalysts on hydrophobic silica supports (Cu/SiO2) are exceptionally selective for α,β -unsaturated double bonds and virtually ignore the carbonyl group[1].

    • Introduce Lewis Acids: If you must use Palladium, utilize a Metal-Organic Framework (MOF) support. The synergistic effect between Pd nanoparticles and the Lewis acid sites on the MOF draws electron density away from the carbonyl oxygen, preventing it from coordinating with the active metal surface. This modification has been shown to increase the Turnover Frequency (TOF) by up to 20-fold while preserving the ketone[1].

    Q2: I am observing tetrahydroionone formation. How do I prevent the reduction of the isolated ring double bond? Causality: The isolated double bond in the cyclohexene ring is sterically hindered, but aggressive catalysts (like unmodified Raney Nickel or Pt) will reduce it if the substrate is allowed to lay flat against the catalyst surface. Solution: Shift from thermodynamic control to shape-selective (steric) control . Utilize Ir-loaded Beta zeolites. The pore geometry of the zeolite physically restricts the orientation of the bulky β -ionone molecule. Only the linear enone side-chain can penetrate the pores to reach the active Iridium particles, completely shielding the cyclic double bond from reduction. Furthermore, the acid functionality of the H-Beta zeolite promotes specific chemoselectivity for the target transformation[2].

    Quantitative Catalyst Performance Data

    To facilitate your catalyst selection, we have summarized the expected performance metrics based on validated industrial and academic benchmarks[1],[2].

    Catalyst SystemSupport / ModifierConversion (%)Selectivity to Dihydro- β -ionone (%)Primary Byproduct Risk
    Pd/C None (Standard)> 95%70 - 80%Tetrahydroionone
    Cu/SiO2 Hydrophobic Silica~ 90%> 95%Unreacted starting material
    Ni-Al Alloy Specially treated≥ 85%> 90%Dihydro- β -ionol
    Pd-MOF Lewis Acid Sites> 99%> 98%None significant
    Ir-Beta H-Beta Zeolite> 90%> 95%Minimal

    Self-Validating Experimental Protocol: Selective Pd-Catalyzed Hydrogenation

    If specialized MOFs or Zeolites are unavailable, you can achieve >90% selectivity using standard Pd/C by strictly controlling the kinetics. This protocol is designed as a self-validating system—meaning the reaction inherently signals its completion and prevents over-reduction through built-in physical limitations.

    Materials: β -ionone (1.0 eq), 5% Pd/C (0.01 eq Pd), Ethanol (solvent), H2 gas.

    Step-by-Step Methodology:

    • Catalyst Wetting & Purging: Add 5% Pd/C to a dry autoclave. Carefully add ethanol to wet the catalyst (prevents pyrophoric ignition). Seal the reactor and purge with N2 three times, followed by H2 three times.

    • Kinetic Starvation (The Key to Selectivity): Instead of pressurizing the vessel to 50 psi, set the H2 regulator to a strict isobaric pressure of 1 atm (14.7 psi) .

      • Causality: By starving the catalyst of excess hydrogen, you kinetically limit the reaction to the most reactive site (the conjugated C=C bond). The catalyst will not have enough surface hydrogen potential to attack the C=O or the sterically hindered ring C=C.

    • Substrate Injection & Monitoring: Inject β -ionone dissolved in ethanol. Stir at 500 RPM at exactly 25°C. Monitor the hydrogen mass flow meter.

    • In-Process Control (IPC) Validation: The reaction is self-limiting. Hydrogen uptake will sharply plateau when exactly 1.0 molar equivalent of H2 is consumed.

      • Validation Check: Once uptake drops below 1 mL/min, halt stirring immediately. Extract a 0.1 mL aliquot, filter through a PTFE syringe filter, and run GC-FID.

      • Pass Criteria: Target peak area > 95%; Alcohol byproduct < 2%. If the starting material is > 5%, resume stirring for 30 minutes.

    • Quench and Recovery: Purge the vessel with N2 to immediately quench the reaction. Filter the mixture through a Celite pad to remove Pd/C, yielding the crude dihydro- β -ionone.

    Troubleshooting Logic Workflow

    Troubleshooting Issue Issue: Low Selectivity for Dihydro-β-ionone Identify Identify Major Byproduct via GC-MS / NMR Issue->Identify BP_Alcohol Dihydro-β-ionol (C=O Over-reduced) Identify->BP_Alcohol Alcohol peak present BP_Ring Tetrahydroionone (Ring C=C Over-reduced) Identify->BP_Ring Mass -2 Da (Ketone intact) Action_Alcohol Switch to Cu/SiO2 or utilize Pd-MOF BP_Alcohol->Action_Alcohol Action_Ring Lower H2 Pressure (1 atm) or use Ir-Beta Zeolite BP_Ring->Action_Ring Success Optimized Chemoselectivity (>95% Target Yield) Action_Alcohol->Success Action_Ring->Success

    Troubleshooting workflow for identifying and resolving specific byproduct formation during hydrogenation.

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    Troubleshooting

    Preventing oxidative degradation of tetrahydroionol during storage

    Advanced Troubleshooting & Preservation Guidelines for Researchers and Formulators Overview Tetrahydroionol (CAS 4361-23-3), chemically defined as 4-(2,2,6-trimethylcyclohexyl)butan-2-ol, is a highly valued terpenoid alc...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Advanced Troubleshooting & Preservation Guidelines for Researchers and Formulators

    Overview

    Tetrahydroionol (CAS 4361-23-3), chemically defined as 4-(2,2,6-trimethylcyclohexyl)butan-2-ol, is a highly valued terpenoid alcohol utilized in fine fragrances (imparting floral, violet, woody, and leathery notes) and as a pharmaceutical intermediate[1][][3]. Because its structure is fully saturated, it is significantly more stable than its unsaturated precursor, ionone. However, it is not entirely immune to oxidative degradation. Prolonged exposure to oxygen, light, and ambient heat can trigger autoxidation, compromising its chemical purity and delicate olfactive profile[4][5].

    This guide provides field-proven, mechanistically grounded protocols to prevent oxidative degradation during long-term storage.

    Part 1: Mechanistic Insights – The "Why" Behind Degradation

    To effectively prevent degradation, one must understand the underlying chemical causality. Tetrahydroionol lacks the highly reactive allylic hydrogens found in unsaturated terpenes (like linalool or α -farnesene)[4][6]. However, it contains tertiary carbon centers (located on the 2,2,6-trimethylcyclohexyl ring) and a secondary alcohol moiety .

    • Initiation: Trace transition metals, UV light, or elevated temperatures provide the activation energy required to abstract a hydrogen atom from a tertiary carbon, generating a carbon-centered radical.

    • Propagation: This radical rapidly reacts with dissolved molecular oxygen (O₂) to form a highly reactive peroxyl radical (ROO•). The peroxyl radical then abstracts another hydrogen from a neighboring molecule to form a hydroperoxide [4][5].

    • Degradation: Hydroperoxides are inherently unstable. Over time, they cleave into lower-molecular-weight ketones, aldehydes, and short-chain volatile hydrocarbons[5]. This cleavage is the direct cause of the "off-odor" (rancidity) that ruins the olfactive profile of tetrahydroionol[1][5].

    Part 2: Troubleshooting FAQs

    Q1: My stored tetrahydroionol has developed a sharp, rancid off-odor. What happened, and can it be rescued? A: The sharp off-odor indicates that secondary degradation has occurred. The secondary alcohol or tertiary carbons have undergone autoxidation to form hydroperoxides, which subsequently cleaved into volatile short-chain compounds[4][5]. Causality: This typically happens when the headspace of the storage vessel contains ambient air (21% O₂) rather than an inert gas[7]. Resolution: Once cleavage occurs, the chemical change is irreversible. However, if the degradation is minor, the batch can be rescued via fractional vacuum distillation (boiling point ~250-263°C at 760 mmHg, or ~80°C at 2.0 mmHg) to strip the highly volatile cleavage products[][8].

    Q2: What is the absolute best practice for storing bulk tetrahydroionol? A: The standard protocol is to store the compound tightly sealed under an inert gas blanket (Nitrogen or Argon) in a cool (< 15°C), well-ventilated area, protected from light[][7]. Causality: Argon is highly recommended because it is denser than ambient air (~1.78 g/L vs ~1.20 g/L). It sinks and sits directly on the liquid interface, providing a superior physical barrier against O₂. Lowering the temperature decreases the kinetic energy available, preventing the system from surpassing the activation energy required for radical initiation.

    Q3: Can I use antioxidants to stabilize tetrahydroionol, and will they affect my formulation? A: Yes. Phenolic antioxidants like BHT (Butylated hydroxytoluene) or natural alternatives like α -tocopherol (Vitamin E) and rosemary extract (carnosic acid) are highly effective[5]. Causality: These molecules act as chain-breaking radical scavengers. They donate a hydrogen atom to the peroxyl radical, forming a stable, resonance-stabilized phenoxyl radical that terminates the propagation cycle[5]. Recommendation: Doping with 50–100 ppm of BHT or α -tocopherol is usually sufficient. This concentration falls well below the olfactive detection threshold, ensuring the floral/violet notes remain unadulterated[1].

    Part 3: Quantitative Stability Parameters

    To standardize your laboratory's quality control, refer to the following baseline metrics for Tetrahydroionol[][8].

    ParameterSpecification / TargetImplication for Storage & Stability
    CAS Number 4361-23-3Unique identifier for 4-(2,2,6-trimethylcyclohexyl)butan-2-ol.
    Purity (GC) 97.0%A drop below 97% often indicates hydroperoxide formation.
    Specific Gravity 0.900 – 0.915 (@ 25°C)Increases slightly if heavy oxidation/polymerization occurs.
    Refractive Index 1.470 – 1.480 (@ 20°C)Shifts indicate changes in the molecular matrix (e.g., ketone formation).
    Flash Point > 108°C (approx. 110°C)High flash point; safe for standard inert gas blanketing protocols.
    Peroxide Value (POV) < 5.0 meq O₂/kgCritical QC metric. High POV precedes the development of off-odors.
    Part 4: Experimental Protocol – Inert Gas Blanketing & Antioxidant Doping

    This self-validating workflow ensures that tetrahydroionol is protected from autoxidation during long-term storage. The inclusion of analytical checkpoints guarantees the system's efficacy.

    Materials Required:

    • High-purity Argon (Ar) or Nitrogen (N₂) gas ( 99.99%).

    • Antioxidant: BHT or α -tocopherol (analytical grade).

    • Amber glass storage bottles or stainless steel drums.

    • Dissolved Oxygen (DO) meter (compatible with organic solvents).

    Step-by-Step Methodology:

    • Quality Verification (Pre-Storage):

      • Action: Titrate a 5g sample of tetrahydroionol to determine the initial Peroxide Value (POV).

      • Validation: Proceed only if POV < 2.0 meq/kg. If higher, the batch is already oxidizing and must be distilled before long-term storage.

    • Antioxidant Doping (Optional but Recommended):

      • Action: Weigh out BHT to achieve a final concentration of 100 ppm (e.g., 100 mg per 1 kg of tetrahydroionol).

      • Action: Dissolve the BHT directly into the tetrahydroionol under gentle magnetic stirring. Avoid creating a vortex that pulls ambient air into the liquid.

    • Sparging (Deoxygenation):

      • Action: Insert a clean, stainless-steel sparging needle into the bottom of the liquid.

      • Action: Bubble Argon gas through the tetrahydroionol at a low flow rate (e.g., 0.5 L/min) for 15–20 minutes.

      • Validation: Use the DO meter to confirm dissolved oxygen levels have dropped to < 1 ppm.

    • Headspace Blanketing:

      • Action: Slowly withdraw the sparging needle to the headspace (the empty volume above the liquid).

      • Action: Flush the headspace with Argon for 30 seconds to displace any remaining ambient air[7].

    • Sealing and Storage:

      • Action: Immediately cap the vessel tightly using a PTFE-lined cap.

      • Action: Store in a dark, climate-controlled environment at 10°C – 15°C[].

    Part 5: Mandatory Visualization – Autoxidation Pathway & Prevention Logic

    The following diagram maps the autoxidation cascade of tetrahydroionol and highlights the specific intervention points where storage protocols disrupt the degradation cycle.

    G THI Tetrahydroionol (Intact Terpenoid Alcohol) Radical Carbon-Centered Radical (Tertiary Sites) THI->Radical Hydrogen Abstraction Initiators Initiators: O2, Light, Heat, Metals Initiators->Radical Peroxyl Peroxyl Radical (ROO•) Radical->Peroxyl + O2 Hydroperoxide Hydroperoxides (ROOH) Primary Degradation Peroxyl->Hydroperoxide + RH OffOdor Ketones & Cleavage Products (Off-Odor / Loss of Purity) Hydroperoxide->OffOdor Cleavage Intervention1 Inert Gas Blanketing (Ar/N2) Blocks O2 Intervention1->Peroxyl Prevents Intervention2 Antioxidants (BHT/Tocopherol) Quenches Radicals Intervention2->Peroxyl Scavenges Intervention3 Amber Glass & <15°C Reduces Initiation Intervention3->Initiators Mitigates

    Caption: Autoxidation pathway of tetrahydroionol and targeted preventative interventions.

    References
    • Tetrahydro Ionol Technical Data - Synarome.1

    • CAS 4361-23-3 (TETRAHYDROIONOL) - BOC Sciences.

    • CAS 4361-23-3 Tetrahydroionol - Alfa Chemistry. 3

    • Tetrahydroionol Properties - Fragrance University. 8

    • Linalool (Terpenoid Autoxidation) - Santa Cruz Biotechnology. 4

    • Perfume Raw Materials Supplier (Inert Gas Storage) - Echemi. 7

    • Terpenoids and Polyphenols as Natural Antioxidant Agents in Food Preservation - PMC (MDPI / NIH). 5

    • Odor-Active Alcohols from the Fungal Transformation of α -Farnesene - ACS Publications. 6

    Sources

    Optimization

    Technical Support Center: GC-FID Optimization for Tetrahydroionol

    Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, analytical chemists, and drug development professionals in optimizing Gas Chromatography-Flame...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, analytical chemists, and drug development professionals in optimizing Gas Chromatography-Flame Ionization Detection (GC-FID) methods for tetrahydroionol.

    Tetrahydroionol (4-(2,2,6-trimethylcyclohexyl)butan-2-ol) is a saturated derivative of ionone, heavily utilized in fragrance compounding and as a pharmaceutical intermediate[1][]. Because it is typically synthesized via the hydrogenation of ionones, crude samples often contain unreacted precursors, stereoisomers, and structurally related byproducts[3]. The core analytical challenge is balancing thermal energy: you must provide enough heat to volatilize this high-boiling compound while carefully managing the temperature gradient to resolve it from nearly identical impurities.

    Physicochemical Profile & GC-FID Parameters

    Understanding the physical properties of your analyte is the prerequisite to any chromatographic optimization. Tetrahydroionol’s high lipophilicity and boiling point dictate its behavior on non-polar stationary phases.

    Table 1: Physicochemical Properties of Tetrahydroionol Relevant to GC-FID

    ParameterValueChromatographic Implication
    Molecular Weight 198.34 g/mol Requires moderate to high thermal energy for volatilization and elution[].
    Boiling Point 250.00 - 263.23 °CDictates the upper bounds of the temperature ramp; requires an inlet temperature >250 °C to prevent discrimination[][4].
    Log P (Octanol/Water) 4.30 - 4.82Highly lipophilic; exhibits strong retention on standard non-polar stationary phases (e.g., 5% phenyl polysiloxane)[1][5].
    Flash Point >104 °CSafety and thermal stability consideration for high-temperature injection ports[4].

    Diagnostic Workflow: Temperature Program Optimization

    Do not rely on arbitrary temperature ramps. The following logical workflow illustrates how to empirically derive the perfect temperature program based on your specific column and carrier gas velocity.

    G Start Start: Tetrahydroionol Sample Injection Screen Run Screening Gradient (e.g., 10°C/min to 300°C) Start->Screen Assess Assess Peak Window (Δt) of target analytes Screen->Assess Isothermal Isothermal Analysis Set Temp = T_elution - 45°C Assess->Isothermal Δt < 7 min Gradient Gradient Optimization Ramp = 10°C / hold-up time Assess->Gradient Δt > 7 min BakeOut High-Temp Bake-Out (Ramp 30°C/min to max) Isothermal->BakeOut MidHold Insert Mid-Ramp Hold (T_elution - 45°C for 1 min) Gradient->MidHold Co-eluting critical pair Gradient->BakeOut Baseline resolved MidHold->BakeOut

    Logical workflow for empirical GC-FID temperature program optimization of tetrahydroionol.

    Step-by-Step Methodology: Developing a Self-Validating Temperature Program

    This protocol is designed as a self-validating system: the thermodynamic adjustments you make are directly calculated from the raw data of your initial screening run, ensuring the method is perfectly tailored to your specific GC hardware[6].

    Step 1: The Initial Screening Run Inject the tetrahydroionol sample using a broad, linear gradient (e.g., 40 °C to 300 °C at 10 °C/min). Ensure the carrier gas flow (e.g., Helium at 1.0 - 1.2 mL/min) remains strictly constant. A carrier gas flow change during a temperature-programmed run will alter the actual temperature the compound experiences at the point of elution[7].

    Step 2: Elution Temperature ( TE​ ) Calculation Identify the retention time ( tR​ ) of the tetrahydroionol peak. Calculate the exact oven temperature at that moment based on your gradient slope. This is your baseline Elution Temperature ( TE​ ).

    Step 3: Elution Window Assessment Measure the time difference ( Δt ) between the first eluting impurity and the last eluting analyte of interest.

    • If Δt<7 minutes (or tg​/4 ), the analytes have similar volatilities. Proceed to Step 4[6].

    • If Δt>7 minutes, the sample contains a wide boiling range. Proceed to Step 5[6].

    Step 4: Isothermal Optimization (Narrow Boiling Range) Set the GC oven to an isothermal temperature calculated exactly as TE​−45 °C. At this temperature, the analyte spends optimal time partitioning into the stationary phase. Adjust in 10 °C increments (within ±50 °C) to fine-tune resolution[6][8].

    Step 5: Gradient Optimization (Wide Boiling Range) Calculate the optimal ramp rate using the formula: 10 °C / column hold-up time. This specific ratio balances the kinetics of stationary phase partitioning with the thermodynamics of the temperature increase[6].

    Step 6: Resolving the Critical Pair If tetrahydroionol stereoisomers or unreacted ionones co-elute under the optimal ramp, insert a mid-ramp isothermal hold. Set this hold at exactly 45 °C below the specific elution temperature of that critical pair. Hold for 1 to 2 minutes, then resume the gradient[6].

    Troubleshooting & FAQs

    Q: My tetrahydroionol peak is excessively broad and exhibits tailing. How should I adjust the initial oven parameters? A: Peak broadening for high-boiling compounds like tetrahydroionol (BP ~250-263 °C) often stems from poor solvent focusing or thermal mismatch at the inlet[][4]. If using splitless injection, the initial oven temperature must be strictly set to 20 °C below the boiling point of your sample solvent to invoke the solvent effect, accompanied by a 30-second hold. For split injections, start the oven 45 °C lower than the elution temperature of the first peak of interest. Do not add an initial isothermal hold for poorly resolved early peaks unless the initial temperature is >30 °C below the solvent boiling point; instead, simply decrease the initial starting temperature[6].

    Q: What is the mechanistic causality behind the "45 °C below elution temperature" rule for resolving critical pairs? A: Temperature alters not only retention time but also the relative retention (selectivity) of the separation[6]. When you insert an isothermal hold 45 °C below the elution temperature of a critical pair (e.g., tetrahydroionol and alpha-ionone), you are dropping the thermal energy to a point where the analytes are forced to interact maximally with the stationary phase rather than remaining volatilized in the carrier gas. This exploits minute differences in their partition coefficients (Log P), separating them via stationary phase chemistry before the ramp resumes and pushes them off the column[6].

    Q: I am trying to separate tetrahydroionol from unreacted alpha-ionone, but they co-elute. How do I optimize the ramp rate? A: A common mistake is using an arbitrary ramp rate. The empirically optimal ramp rate for maximizing resolution across a gradient is 10 °C per column hold-up time ( tM​ )[6]. If this standard ramp still results in co-elution, you must target the specific elution zone. Identify the elution temperature of the tetrahydroionol/ionone critical pair during a screening run. Then, modify your program to insert a mid-ramp isothermal hold exactly 45 °C below that elution temperature. Start with a 1-minute hold, then resume the original ramp rate[6].

    Q: How can I decrease the total run time for routine tetrahydroionol purity checks without losing baseline resolution? A: Because an increase of approximately 30 °C in oven temperature reduces retention time by 50%[6], you can aggressively accelerate the ramp rate after the critical separations are achieved. Once tetrahydroionol and its immediate impurities have eluted, implement a "bake-out" ramp (e.g., 30-40 °C/min) up to the column's maximum isothermal temperature. This rapidly clears high-boiling, non-interesting matrix components from the column. Ensure your GC hardware (e.g., 220V vs 110V ovens) can physically sustain the requested high-speed ramp[9].

    Q: Does altering the carrier gas flow affect my optimized temperature program? A: Yes. A carrier gas flow change during a temperature-programmed run will directly alter the actual temperature the compound is exposed to at the point of elution[7]. If you increase the flow rate to speed up the analysis, the compound will travel through the column faster and elute at a lower oven temperature than it did previously. If you change the flow, you must empirically re-verify the elution temperatures and adjust your mid-ramp holds accordingly[7][9].

    Sources

    Troubleshooting

    Reducing baseline noise in tetrahydroionol mass spectrometry

    Welcome to the Technical Support Center for Tetrahydroionol (THI) Mass Spectrometry. Tetrahydroionol (C₁₃H₂₆O) is a volatile norisoprenoid derivative widely analyzed in fragrance profiling, botanical extracts, and metabo...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center for Tetrahydroionol (THI) Mass Spectrometry. Tetrahydroionol (C₁₃H₂₆O) is a volatile norisoprenoid derivative widely analyzed in fragrance profiling, botanical extracts, and metabolomic studies. Trace-level quantification of THI via GC-MS or LC-MS/MS is frequently hindered by elevated baseline noise, which obscures low-abundance signals and degrades the limits of detection (LOD).

    This guide provides causal explanations, self-validating protocols, and data-driven solutions to help you systematically isolate and eliminate background noise during your experiments.

    Section 1: Diagnostic Workflow

    Before adjusting software parameters or replacing expensive consumables, you must determine whether the baseline noise is chemical (chromatographic) or electronic (mass spectrometer hardware). Follow the logical workflow below to isolate the root cause.

    BaselineNoise Start Elevated Baseline Noise Detected Isolate Isolate System: Block MS Inlet Start->Isolate CheckNoise Is Noise Still High? Isolate->CheckNoise MS_Issue MS Source/Electronics Issue (Clean Source, Check EM Volts) CheckNoise->MS_Issue Yes Chroma_Issue Chromatography/Sample Issue CheckNoise->Chroma_Issue No CheckBlank Run Solvent Blank Chroma_Issue->CheckBlank Matrix_Issue Sample Matrix Effect (Use SPE/Deconvolution) CheckBlank->Matrix_Issue Noise only in sample System_Issue System Contamination (Column Bleed, Mobile Phase) CheckBlank->System_Issue Noise in blank

    Diagnostic workflow for isolating baseline noise sources in MS.

    Section 2: Troubleshooting Guides & FAQs

    Q1: Why is my GC-MS baseline elevated at specific mass ranges (e.g., m/z 207, 281) during tetrahydroionol analysis? A: High background at m/z 207 and 281 is the classic signature of cyclic siloxane column bleed or septum degradation. Tetrahydroionol elutes at temperatures where standard non-polar columns (e.g., DB-5) begin to degrade if oxygen or moisture is present in the carrier gas. Causality & Solution: Oxygen catalyzes the cleavage of the stationary phase backbone at high temperatures. Ensure your carrier gas traps (moisture and oxygen) are not saturated. If the baseline remains high, perform the "Nut Test" (Protocol 1) to definitively determine if the noise originates from the GC column or the MS detector itself.

    Q2: How do I reduce chemical background noise in LC-MS/MS (APCI/ESI) for trace tetrahydroionol quantification? A: Elevated baseline noise in low-mass MRM transitions is often caused by solvent impurities or unoptimized source parameters. Causality & Solution: Contaminants in LC-MS grade solvents or salt precipitation from mobile phase additives can cause continuous background ionization. Flushing the system with high-purity water when changing solvents prevents salt precipitation and reduces baseline noise[1]. Furthermore, optimizing the cone voltage and cone gas flow rate acts as a gas-phase filter, declustering solvent adducts and sweeping away neutral noise-generating molecules before they enter the mass analyzer.

    Q3: Can software deconvolution or baseline correction improve the S/N ratio for co-eluting matrix interferences? A: Yes. When hardware optimization reaches its physical limits, computational data pretreatment is highly effective. Causality & Solution: Chromatographic baselines drift due to temperature programming or stationary phase bleed. Using a baseline correction method that projects the sample spectra onto an orthogonal basis (constructed via Singular Value Decomposition from solvent blanks) effectively subtracts the background without producing negative peaks or distorting the tetrahydroionol signal[2]. This significantly increases the projected difference resolution (PDR) and signal-to-noise ratio.

    Section 3: Step-by-Step Methodologies

    Protocol 1: System Isolation and Bake-Out Procedure (The "Nut Test")

    Causality: Removing the GC column eliminates carrier gas and column bleed from the equation, allowing the MS to validate its own isolated electronic and vacuum state.

    • Initial Measurement: Record the baseline abundance (e.g., total ion current) under your standard tetrahydroionol method conditions.

    • System Isolation: Cool the GC oven and vent the MS. Remove the analytical column from the MS transfer line.

    • Seal the Inlet: Install a blanking nut (a no-hole ferrule) directly onto the MS interface to completely block flow from the chromatograph.

    • Pump Down & Re-measure: Pump down the MS until high vacuum is achieved. Turn on the filament/multiplier and record the baseline.

    • Self-Validation & Action:

      • If noise drops to near zero: The contamination is upstream (column, injector, or carrier gas). Replace the septum, trim the front end of the column, and bake out the GC.

      • If noise remains high: The issue is within the MS (e.g., contaminated ion source, aging electron multiplier, or vacuum leak). Proceed to clean the ion source using approved solvents[1].

    Protocol 2: Cone Voltage and Gas Optimization for LC-MS/MS

    Causality: Cone voltage acts as an electrostatic lens and declustering tool. Too low, and solvent clusters enter the MS (high noise). Too high, and you induce in-source fragmentation of tetrahydroionol (low signal).

    • Baseline Infusion: Infuse a solvent blank and monitor the specific MRM transitions for tetrahydroionol.

    • Cone Gas Titration: Incrementally increase the cone gas flow rate (e.g., from 150 L/hr to 350 L/hr) while monitoring the baseline. Identify the flow rate that minimizes solvent cluster transmission.

    • Cone Voltage Sweep: Using the optimized cone gas setting, vary the cone voltage from 20 V to 80 V in 5 V increments.

    • Self-Validation: Inject a low-concentration tetrahydroionol standard at each voltage step. Select the voltage that yields the highest Signal-to-Noise (S/N) ratio, not just the highest absolute signal, as higher voltages may amplify background noise alongside the analyte.

    Section 4: Quantitative Data Summaries

    Table 1: Common Background Ions and Mitigation Strategies in Tetrahydroionol MS Analysis

    m/z IonSource / ContaminantAnalytical PlatformMitigation Strategy
    44, 28 Air/Water leak (CO₂, N₂)GC-MSCheck vacuum seals, replace septa, tighten transfer line nut.
    207, 281 Siloxane (Column/Septum bleed)GC-MSReplace inlet liner/septum; use low-bleed "ms" grade columns.
    Various Solvent clusters / AdditivesLC-MS/MSOptimize cone voltage; use ultra-high purity LC-MS grade solvents.
    Drift Matrix interference / BleedBothApply orthogonal basis (SVD) baseline correction.

    Table 2: Expected S/N Improvements via Troubleshooting Actions

    Troubleshooting ActionMechanism of ActionExpected S/N Improvement
    Cone Voltage Optimization Declustering and physical sweeping of neutral noise2x to 5x increase
    Orthogonal Basis Correction Algorithmic subtraction of baseline varianceSignificant PDR increase
    Ion Source Cleaning Removal of insulating residues affecting ionizationRestoration to factory baseline

    References

    • ZefSci. LCMS Troubleshooting: 14 Best Practices for Laboratories. Retrieved from:[Link]

    • Waters Corporation. Suggested Approaches for Minimizing Background Chemical Noise in Low Mass MRM Transitions for Trace Level Quantification of N-Nitrosamines. Retrieved from:[Link]

    • Analytical Chemistry (PubMed). Baseline correction method using an orthogonal basis for gas chromatography/mass spectrometry data. Retrieved from:[Link]

    Sources

    Reference Data & Comparative Studies

    Validation

    Comparative Substantivity of Tetrahydroionol vs. Alpha-Ionone: A Technical Guide for Fragrance Formulation

    As an application scientist in fragrance research and drug development, evaluating the substantivity (tenacity) of volatile organic compounds requires looking beyond olfactory descriptors. We must analyze the fundamental...

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    Author: BenchChem Technical Support Team. Date: April 2026

    As an application scientist in fragrance research and drug development, evaluating the substantivity (tenacity) of volatile organic compounds requires looking beyond olfactory descriptors. We must analyze the fundamental thermodynamic and kinetic properties that govern a molecule's volatility, matrix partitioning, and substrate affinity.

    This guide provides an objective, data-driven comparison between alpha-ionone (a classic unsaturated ketone) and tetrahydroionol (its saturated alcohol analogue). By understanding the mechanistic causality behind their performance, formulation scientists can make highly targeted decisions for fine fragrances and functional consumer products.

    Physicochemical Profiling & Performance Metrics

    The foundational difference in substantivity between these two molecules is rooted in their chemical structures. Alpha-ionone provides a highly diffusive, warm violet and woody character[1], making it an excellent heart note. However, its longevity is limited. By fully saturating the alkene bonds and reducing the ketone to an alcohol, we obtain tetrahydroionol—a molecule with a similar olfactive profile but vastly superior physical tenacity[2].

    The following table summarizes the quantitative data governing their performance:

    PropertyAlpha-IononeTetrahydroionol
    Chemical Class Unsaturated KetoneSaturated Alcohol
    CAS Number 127-41-34361-23-3
    Molecular Weight 192.30 g/mol 198.35 g/mol
    Vapor Pressure (25°C) ~0.014 - 0.019 mmHg~0.00057 - 0.004 mmHg
    LogP (Lipophilicity) 3.66 - 3.904.61 - 4.82
    Blotter Substantivity ~112 hours~336 hours (2 weeks)
    Odor Profile Floral, violet, woody, raspberryRich violet, woody, leathery

    Mechanistic Causality: Why Tetrahydroionol Outperforms Alpha-Ionone

    To understand why tetrahydroionol remains on a substrate for up to two weeks while alpha-ionone dissipates in a few days, we must evaluate their molecular interactions.

    Volatility and Hydrogen Bonding Networks
    Lipophilicity (LogP) and Matrix Partitioning

    The saturation of the cyclohexene ring and the aliphatic chain in tetrahydroionol removes the pi-electron clouds, thereby increasing the molecule's overall hydrophobicity. The partition coefficient (LogP) jumps from ~3.85 (alpha-ionone) to ~4.82 (tetrahydroionol)[2],[6]. In functional fragrance applications (e.g., detergents, shampoos), this elevated LogP serves as a thermodynamic driver, forcing tetrahydroionol to partition out of the aqueous wash liquor and deposit heavily onto lipophilic surfaces (such as sebum-coated hair or synthetic fibers), effectively resisting wash-off.

    G cluster_0 Alpha-Ionone (Unsaturated Ketone) cluster_1 Tetrahydroionol (Saturated Alcohol) A1 High Vapor Pressure (~0.014 mmHg) A_Result Rapid Evaporation (~112 hrs tenacity) A1->A_Result A2 H-Bond Acceptor Only A2->A_Result A3 Moderate LogP (~3.8) A3->A_Result T1 Low Vapor Pressure (~0.00057 mmHg) T_Result Prolonged Substantivity (~336 hrs tenacity) T1->T_Result T2 H-Bond Donor & Acceptor T2->T_Result T3 High LogP (~4.8) T3->T_Result

    Figure 1: Mechanistic drivers of substantivity for Alpha-Ionone vs Tetrahydroionol.

    Experimental Methodologies for Substantivity Validation

    To objectively validate these theoretical claims, we employ rigorous, self-validating analytical protocols. The following workflows are industry standards for quantifying fragrance substantivity.

    Protocol A: Thermogravimetric Analysis (TGA) for Intrinsic Volatility

    Purpose: To measure the baseline evaporation kinetics of the neat materials without substrate interference, isolating vapor pressure as the sole variable.

    • Sample Loading: Load exactly 10.0 mg of the pure analyte (alpha-ionone or tetrahydroionol) into a platinum TGA pan.

    • Thermal Equilibration: Equilibrate the furnace at a constant 35°C (to act as a proxy for human skin temperature) under a steady nitrogen purge flow of 50 mL/min.

    • Kinetic Recording: Record mass loss continuously over a 24-hour period.

    Protocol B: Headspace SPME-GC/MS for Fabric Substantivity

    Purpose: To quantify the actual concentration of fragrance remaining on a substrate over time, simulating real-world wear and environmental exposure.

    • Dosing: Prepare equimolar solutions (1% w/w in absolute ethanol) of both compounds. Apply 50 µL of each solution to standardized 5x5 cm unbrightened cotton swatches.

    • Incubation & Aging: Suspend the dosed swatches in an environmentally controlled chamber set to 22°C and 50% Relative Humidity. Harvest individual swatches at predetermined intervals: 1h, 24h, 112h, and 336h.

    • Extraction: Place the aged swatch into a sealed 20 mL headspace vial. Expose a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the headspace for 30 minutes at 40°C. (Expertise Note: The mixed polarity of this specific fiber optimally captures both the non-polar ketone and the polar alcohol without bias).

    • Quantification: Desorb the SPME fiber in the GC injection port at 250°C. Utilize a non-polar column (e.g., HP-5MS) to separate the analytes. Integrate the Area Under the Curve (AUC) for the specific molecular ion peaks (m/z 192 for alpha-ionone, m/z 198 for tetrahydroionol).

    • Expected Outcome: By 112 hours, the alpha-ionone peak will approach the limit of quantification (LOQ)[1], whereas the tetrahydroionol signal will remain robust through the 336-hour (2-week) mark[2].

    G A Substrate Preparation B Fragrance Dosing A->B C Incubation & Aging B->C D Headspace SPME C->D E GC-MS Analysis D->E

    Figure 2: SPME-GC/MS experimental workflow for fabric substantivity.

    Conclusion and Formulation Strategy

    References

    • The Good Scents Company . alpha-ionone, 6901-97-9 / 127-41-3. Retrieved from: [Link]

    • Synarome . Tetrahydro Ionol Technical Data. Retrieved from:[Link]

    • Fragrance University . tetrahydroionol. Retrieved from: [Link]

    • PubChem (National Institutes of Health) . Alpha-Ionone | C13H20O | CID 5282108. Retrieved from:[Link]

    • ScenTree . Alpha-ionone (CAS N° 127-41-3). Retrieved from:[Link]

    Sources

    Comparative

    Cross-Validation of Tetrahydroionol Biodegradability Assays: A Comparative Guide

    Executive Summary Tetrahydroionol (CAS 4361-23-3) is a prevalent synthetic fragrance ingredient characterized by its floral, violet, and woody olfactory profile[1]. Structurally, it is a bulky cyclic alcohol (4-(2,2,6-tr...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    Tetrahydroionol (CAS 4361-23-3) is a prevalent synthetic fragrance ingredient characterized by its floral, violet, and woody olfactory profile[1]. Structurally, it is a bulky cyclic alcohol (4-(2,2,6-trimethylcyclohexyl)butan-2-ol) exhibiting significant hydrophobicity (LogP ~4.82) and low aqueous solubility (~11.11 mg/L)[2]. Assessing the environmental fate of such complex, slightly volatile molecules presents a persistent challenge in regulatory toxicology. Standard in silico predictive models (e.g., BIOWIN) often estimate prolonged biodegradation timelines (weeks to months)[2], classifying it as not readily biodegradable. However, empirical testing is required to cross-validate these predictions and ensure accurate environmental risk assessments[3].

    Mechanistic Causality in Assay Selection

    When evaluating the ready biodegradability of challenging compounds like tetrahydroionol, the choice of assay dictates the scientific validity of the result. The OECD 301 series and OECD 310 are internationally accepted protocols, but they operate on fundamentally different mechanistic principles that interact uniquely with the physicochemical properties of the test substance[4].

    1. OECD 301F (Manometric Respirometry): This method measures the biochemical oxygen demand (BOD) continuously in a closed flask[4]. However, because tetrahydroionol possesses volatile characteristics, the continuous stirring and headspace dynamics inherent to the respirometer can lead to the partitioning of the substance out of the aqueous phase[5]. This physical stripping reduces the bioavailable carbon for the microbial inoculum, leading to artificially low oxygen consumption and a false-negative classification[6].

    2. OECD 310 (CO2 in Sealed Vessels / Headspace Test): Designed specifically to address the limitations of the 301 series for volatile and poorly soluble compounds, OECD 310 measures the evolution of total inorganic carbon (TIC) as CO₂ in completely sealed vessels[5]. By preventing any loss of the test substance to the atmosphere, this assay ensures a strict mass balance. The causality is straightforward: if the microbe mineralizes the carbon, it becomes CO₂, which is trapped and quantified, providing a highly accurate reflection of ultimate biodegradability[6].

    G Start Tetrahydroionol (LogP 4.82, Volatile) AssaySplit Assay Selection based on Physicochemical Properties Start->AssaySplit OECD301F OECD 301F Manometric Respirometry AssaySplit->OECD301F Traditional OECD310 OECD 310 CO2 Headspace AssaySplit->OECD310 Optimized Mech301F Measures O2 Uptake Open/Semi-Closed System OECD301F->Mech301F Mech310 Measures CO2 Evolution Fully Sealed Vessels OECD310->Mech310 Limit301F Volatilization Loss False Negative Risk Mech301F->Limit301F Partitioning Limit310 Captures Volatiles Accurate Mineralization Mech310->Limit310 Mass Balance

    Logical workflow for selecting biodegradability assays for volatile hydrophobic compounds.

    Experimental Protocols: Self-Validating Systems

    To ensure scientific integrity, both protocols must be designed as self-validating systems. This means incorporating internal controls (blanks, reference items, and toxicity controls) that independently verify the viability of the inoculum and the validity of the test, regardless of tetrahydroionol's specific degradation outcome[5].

    Protocol 1: OECD 301F Manometric Respirometry Workflow
    • Inoculum Preparation: Obtain activated sludge from the aeration tank of a domestic wastewater treatment plant. Wash and aerate to reduce endogenous respiration[5].

    • Test Suspensions: Prepare test flasks containing mineral medium and tetrahydroionol at a concentration yielding a theoretical oxygen demand (ThOD) of 50-100 mg/L. Due to low solubility, apply the substance directly or use an inert carrier (e.g., silica gel) to aid dispersion[5].

    • Self-Validating Controls:

      • Blank: Mineral medium + inoculum (measures baseline O₂ uptake).

      • Reference: Sodium benzoate (assesses inoculum activity; must reach >60% degradation by day 14)[5].

      • Toxicity Control: Tetrahydroionol + Sodium benzoate (ensures the test substance does not inhibit the microbes; must reach >25% degradation by day 14).

    • Measurement: Seal flasks in a respirometer at 22°C ± 2°C in the dark. Monitor pressure drops continuously for 28 days[5].

    • Calculation: Determine % biodegradation by dividing the blank-corrected O₂ uptake by the ThOD.

    Protocol 2: OECD 310 CO₂ Headspace Workflow
    • Vessel Preparation: Utilize gas-tight serum bottles (e.g., 125 mL) sealed with PTFE-lined septa to prevent volatile escape[6].

    • Dosing: Introduce mineral medium, inoculum (4 mg/L dry weight), and tetrahydroionol at 20 mg Carbon/L[5].

    • Self-Validating Controls: Implement identical controls as Protocol 1 (Blank, Reference, Toxicity), scaled for carbon content rather than oxygen demand.

    • Incubation & Sampling: Incubate at 20°C ± 1°C on a rotary shaker. At eight specific intervals over 28 days, sacrifice triplicate bottles[5].

    • TIC Analysis: Inject a strong acid (e.g., H₃PO₄) through the septum to convert dissolved carbonates into CO₂ gas. Analyze the headspace using a Total Inorganic Carbon (TIC) analyzer[5].

    • Calculation: Calculate % biodegradation based on the ratio of net CO₂ produced to the theoretical carbon content of the initial tetrahydroionol dose.

    Quantitative Data Comparison

    The following table synthesizes the comparative performance and expected methodological outcomes of both assays when applied to tetrahydroionol.

    ParameterOECD 301F (Manometric Respirometry)OECD 310 (CO₂ Headspace)
    Primary Endpoint Oxygen consumption (pressure drop)Total Inorganic Carbon (CO₂ evolution)
    System Architecture Semi-closed (headspace partitioning risk)Fully sealed (gas-tight septa)
    Volatile Loss Risk High (can lead to false negatives)Negligible (captures all evolved gases)
    Inoculum Concentration 30 mg/L suspended solids4 mg/L suspended solids
    Suitability for Tetrahydroionol Sub-optimal (due to LogP 4.82 & volatility)Optimal (prevents stripping of substrate)
    Typical 28-Day Result Highly variable (often <20% due to loss)Reproducible mineralization data

    Conclusion

    For complex, slightly volatile, and hydrophobic fragrance ingredients like tetrahydroionol, cross-validation reveals that the OECD 310 CO₂ Headspace assay provides a vastly superior and more reliable dataset than the traditional OECD 301F method. By utilizing a fully sealed system, OECD 310 eliminates the confounding variable of physical volatilization, ensuring that the measured endpoint strictly reflects microbial mineralization[6].

    References

    • Ready Biodegradability Studies: OECD 301 or 310?
    • Source: PubMed (nih.gov)
    • Source: ibacon GmbH (ibacon.com)
    • Source: RespirTek, Inc. (respirtek.com)
    • Source: The Good Scents Company (thegoodscentscompany.com)

    Sources

    Validation

    A Comparative In Vitro Toxicological Assessment of Tetrahydroionol and Methyl Ionone

    An In-Depth Guide for Researchers and Drug Development Professionals In the realm of fragrance chemistry and toxicology, a thorough understanding of the potential biological effects of individual ingredients is paramount...

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    Author: BenchChem Technical Support Team. Date: April 2026

    An In-Depth Guide for Researchers and Drug Development Professionals

    In the realm of fragrance chemistry and toxicology, a thorough understanding of the potential biological effects of individual ingredients is paramount for ensuring consumer safety and guiding product development. This guide provides a comparative in vitro toxicological overview of two structurally related fragrance compounds: Tetrahydroionol and Methyl Ionone. While both are valued for their olfactory properties, their interactions at the cellular level warrant a detailed examination. This document synthesizes the available scientific data, highlights existing data gaps, and provides standardized protocols for relevant in vitro assays to empower researchers in their safety assessments.

    Introduction to Tetrahydroionol and Methyl Ionone

    Methyl Ionone (CAS No. 1335-46-2) is a collective name for a mixture of isomers, with α-isomethyl ionone being a predominant component.[2] It is a widely used fragrance ingredient known for its characteristic violet and orris-like scent.[2][3]

    From a structural standpoint, the key difference lies in the saturation of the cyclohexene ring in tetrahydroionol, which eliminates the double bond present in the ring of methyl ionone. This seemingly minor alteration can have significant implications for the molecule's reactivity and, consequently, its toxicological profile.

    Comparative Analysis of In Vitro Toxicity

    A direct quantitative comparison of the in vitro toxicity of tetrahydroionol and methyl ionone is challenging due to a notable lack of publicly available, peer-reviewed in vitro cytotoxicity data for tetrahydroionol. The majority of accessible information for tetrahydroionol is limited to basic safety data sheets which indicate potential for skin and eye irritation.[4]

    In contrast, methyl ionone has undergone more extensive safety evaluations by the Research Institute for Fragrance Materials (RIFM), providing a clearer, though still not fully comprehensive, in vitro toxicological profile.

    Table 1: Summary of Available In Vitro Toxicity Data

    Toxicological Endpoint Tetrahydroionol Methyl Ionone (mixture of isomers)
    Cytotoxicity (e.g., IC50) No data found in peer-reviewed literature.No specific IC50 values readily available in peer-reviewed literature for direct comparison.
    Genotoxicity No data found in peer-reviewed literature.Not genotoxic based on a battery of tests.[5]
    Skin Sensitization Potential for skin irritation indicated.[4]Potential to induce skin sensitization in a fraction of the population.[6]
    Phototoxicity/Photoallergenicity No data found.Not phototoxic/photoallergenic.[5]

    Expert Insights: The absence of robust in vitro toxicity data for tetrahydroionol in the public domain represents a significant data gap. For a comprehensive risk assessment, it is crucial to generate such data, particularly concerning its cytotoxic and genotoxic potential. While methyl ionone has been shown to be non-genotoxic, its potential for skin sensitization highlights the importance of concentration limits in consumer products.

    Mechanistic Insights into Ionone Toxicity

    While specific mechanistic studies on tetrahydroionol and methyl ionone are scarce, research on a related compound, β-ionone, offers valuable insights into the potential cellular pathways that might be affected. Studies on β-ionone have revealed a range of pharmacological effects, including anti-proliferative and apoptotic activities in various cancer cell lines.[7][8]

    The proposed mechanisms of action for β-ionone involve:

    • Cell Cycle Arrest: β-ionone has been shown to induce cell cycle arrest at different phases in various cancer cell lines by modulating the expression of key regulatory proteins like cyclins and cyclin-dependent kinases (CDKs).[7]

    • Induction of Apoptosis: It can trigger programmed cell death by influencing the expression of pro-apoptotic and anti-apoptotic proteins.[7]

    • Modulation of Signaling Pathways: The effects of β-ionone are believed to be mediated through various signaling cascades.[7]

    It is plausible that methyl ionone, due to its structural similarity to β-ionone, may exert its biological effects through similar mechanisms. However, the saturation of the cyclohexene ring in tetrahydroionol could alter its interaction with cellular targets, potentially leading to a different toxicological profile. Further research is necessary to elucidate the specific molecular mechanisms of both tetrahydroionol and methyl ionone.

    Experimental Protocols for In Vitro Cytotoxicity Assessment

    To address the existing data gaps and enable a standardized comparison, the following detailed protocol for the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is provided. This colorimetric assay is a widely accepted method for assessing cell metabolic activity as an indicator of cell viability.

    MTT Assay Protocol

    Objective: To determine the concentration at which a test compound reduces the viability of a cell culture by 50% (IC50).

    Materials:

    • Human cell line (e.g., HaCaT keratinocytes for skin-related assessments, or HepG2 hepatocytes for general cytotoxicity)

    • Complete cell culture medium

    • 96-well cell culture plates

    • Tetrahydroionol and Methyl Ionone (dissolved in a suitable solvent, e.g., DMSO)

    • MTT solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

    • Phosphate-buffered saline (PBS)

    • Microplate reader

    Procedure:

    • Cell Seeding: Seed the cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

    • Compound Treatment: Prepare serial dilutions of tetrahydroionol and methyl ionone in complete culture medium. Remove the medium from the wells and add 100 µL of the different concentrations of the test compounds. Include a vehicle control (medium with the same concentration of solvent) and an untreated control.

    • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.

    • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C, protected from light. During this time, viable cells will metabolize the MTT into purple formazan crystals.

    • Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

    • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the compound concentration on a logarithmic scale to determine the IC50 value.

    MTT_Assay_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_assay Assay cluster_analysis Data Analysis cell_seeding 1. Seed cells in 96-well plate compound_prep 2. Prepare serial dilutions of test compounds treatment 3. Treat cells with compounds compound_prep->treatment incubation 4. Incubate for 24/48/72 hours treatment->incubation mtt_addition 5. Add MTT solution incubation->mtt_addition formazan_formation 6. Incubate for 2-4 hours (Formazan formation) mtt_addition->formazan_formation solubilization 7. Solubilize formazan crystals formazan_formation->solubilization read_absorbance 8. Measure absorbance at 570 nm solubilization->read_absorbance calculate_ic50 9. Calculate % viability and determine IC50 read_absorbance->calculate_ic50

    Sources

    Comparative

    Validating 2D NMR Structural Assignments for Tetrahydroionol: A Comparative Guide to Traditional vs. CASE-Driven Pure Shift Workflows

    Executive Summary Validating the 2D NMR structural assignments of highly aliphatic molecules like tetrahydroionol (CAS 4361-23-3)[1] presents a significant analytical bottleneck in chemical research. This comparison guid...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    Validating the 2D NMR structural assignments of highly aliphatic molecules like tetrahydroionol (CAS 4361-23-3)[1] presents a significant analytical bottleneck in chemical research. This comparison guide evaluates the performance of the Traditional 2D NMR Workflow against a Modern Workflow integrating Pure Shift NMR and Computer-Assisted Structure Elucidation (CASE) software. By combining broadband homonuclear decoupling[2] with algorithmic structure generation[3], the modern workflow eliminates human confirmation bias and provides a self-validating system for unambiguous structural assignment.

    The Analytical Challenge: Tetrahydroionol's Spectral Overlap

    Tetrahydroionol, a synthetic fragrance and flavor compound[4], consists of a 2,2,6-trimethylcyclohexyl moiety attached to a butan-2-ol side chain[1],[5]. The molecule contains 13 carbons and 26 protons, the vast majority of which resonate in a highly congested chemical shift window between 0.8 and 2.0 ppm.

    In standard 1 H NMR, homonuclear scalar couplings ( JHH​ ) split these resonances into complex, overlapping multiplets[2]. This severe spectral crowding obscures critical cross-peaks in 2D correlation experiments (such as COSY and HMBC), making manual interpretation highly subjective and prone to error[6].

    Methodological Comparison: Traditional vs. Modern Workflows

    Traditional 2D NMR Workflow

    Historically, chemists have relied on standard COSY, HSQC, and HMBC pulse sequences. However, the inherent multiplet structure in the direct ( t2​ ) dimension limits resolution[7]. Manual peak picking in these crowded aliphatic regions often leads to the misinterpretation of long-range correlations, which is a primary cause of incorrect natural product and synthetic structural elucidations in the literature[3].

    Modern Workflow: Pure Shift NMR + CASE

    The modern approach tackles the problem at both the acquisition and interpretation stages:

    • Pure Shift NMR: Also known as broadband homonuclear decoupling, this technique collapses proton multiplets into single lines (singlets), effectively yielding a proton spectrum with the simplicity of a decoupled 13 C spectrum[2],[8]. Techniques like PSYCHE (Pure Shift Yielded by Chirp Excitation)[6] and BIRD (Bilinear Rotation Decoupling)[7] drastically increase peak capacity.

    • CASE Software: Programs such as ACD/Structure Elucidator ingest the simplified 2D NMR data and use a "logic machine" algorithm to generate every possible constitutional isomer that fits the connectivity axioms[9]. The software then ranks these candidates by comparing the experimental chemical shifts against predicted values generated via empirical databases or Density Functional Theory (DFT)[10],[11].

    NMR_Workflow cluster_traditional Traditional Workflow cluster_modern Modern CASE + Pure Shift Workflow Start Tetrahydroionol Sample (Severely Overlapped 1H NMR) Trad_Acq Standard 2D NMR (COSY, HSQC, HMBC) Start->Trad_Acq Mod_Acq Pure Shift NMR (PSYCHE, BIRD-HSQC) Start->Mod_Acq Trad_Proc Manual Peak Picking & Multiplet Analysis Trad_Acq->Trad_Proc Trad_Assign Human-Biased Assignment Trad_Proc->Trad_Assign Compare Structural Validation & Confidence Assessment Trad_Assign->Compare Mod_Proc Automated Connectivity Extraction (MCD) Mod_Acq->Mod_Proc Mod_CASE CASE Generation & DFT Shift Ranking Mod_Proc->Mod_CASE Mod_Assign Unbiased, Self-Validated Structure Mod_CASE->Mod_Assign Mod_Assign->Compare

    Fig 1: Comparison of traditional manual NMR assignment versus the CASE-driven Pure Shift workflow.

    Experimental Protocols: A Self-Validating System

    To ensure scientific integrity, the following protocol establishes a closed-loop, self-validating system where experimental data directly dictates the structural output without human bias[9].

    Step 1: Sample Preparation

    Dissolve 20 mg of synthesized tetrahydroionol (ensuring high isomeric purity, e.g., >95% trans-isomer[5]) in 600 µL of CDCl 3​ (99.8% D) containing 0.03% TMS as an internal reference.

    Step 2: Pure Shift Data Acquisition
    • 1D PSYCHE 1 H NMR: Acquire data using a pseudo-2D interferogram approach[12]. Set the sweep width of the data chunks (SW1) to approximately 60 Hz (0.1 ppm on a 600 MHz instrument) to ensure continuous decoupling while avoiding sideband artifacts[8].

    • Real-Time BIRD-HSQC: Acquire the 1 H- 13 C HSQC using a BIRD filter. The BIRD element selectively refocuses the active spins based on their one-bond heteronuclear J-coupling to 13 C, suppressing the multiplet structure caused by proton-proton interactions in real-time[7].

    PureShift_Logic J_Coupling Homonuclear J-Coupling Overlap Multiplet Overlap (0.8 - 2.0 ppm) J_Coupling->Overlap Causes BIRD BIRD/PSYCHE Decoupling Overlap->BIRD Resolved by Singlets Collapsed Singlets (High Resolution) BIRD->Singlets Yields Accurate Accurate HMBC/HSQC Peak Picking Singlets->Accurate Enables

    Fig 2: Mechanistic causality of Pure Shift NMR resolving J-coupling overlap in tetrahydroionol.

    Step 3: Automated Elucidation & Validation (CASE)
    • Data Ingestion: Import the Pure Shift 1D 1 H, 13 C, BIRD-HSQC, HMBC, and COSY spectra into the CASE software.

    • MCD Generation: The software automatically extracts peak coordinates and builds a Molecular Connectivity Diagram (MCD)[13].

    • Structure Generation: Execute the structure generator. If standard 2- and 3-bond HMBC correlations fail to produce a structure, enable "Fuzzy" generation mode to account for potential non-standard 4-bond ( 4JCH​ ) correlations[11].

    • Self-Validation (Ranking): The algorithm predicts the 13 C and 1 H chemical shifts for all generated isomers. The structures are rank-ordered based on the Mean Absolute Error (MAE) or chemical shift deviation (dCSD). A dCSD of < 1.5 ppm for 13 C shifts definitively validates the top-ranked structure, confirming the assignment[13],[11].

    Quantitative Performance Comparison

    Table 1: Resolution & Peak Capacity Comparison (600 MHz NMR)

    MetricTraditional 1 H NMRPure Shift 1 H NMR (PSYCHE)Impact on Tetrahydroionol Analysis
    Multiplet Structure Present ( JHH​ splittings)Collapsed to singletsEliminates overlapping multiplets in the 0.8–2.0 ppm region.
    Effective Resolution Low (Broad overlapping bands)Ultra-High (Sharp lines)Resolves individual CH 2​ and CH 3​ protons previously obscured.
    Peak Capacity ~20-30 peaks per ppm>150 peaks per ppmAllows precise extraction of chemical shifts for CASE input.
    2D F2​ Dimension Broad cross-peaksNarrow, defined cross-peaksPrevents false-positive HMBC correlations.

    Table 2: CASE Ranking and Assignment Confidence

    Evaluation MetricTraditional Manual AssignmentCASE + Pure Shift Workflow
    Isomer Generation Limited by human intuitionExhaustive algorithmic generation
    Bias Susceptibility High (Confirmation bias)None (Data-driven logic machine)
    Validation Metric Subjective visual matchingQuantitative dCSD (Mean Absolute Error)
    Typical 13 C dCSD Unknown / Not calculated< 1.5 ppm (Top ranked structure)
    Time to Elucidation Days to WeeksMinutes to Hours

    Conclusion

    For highly aliphatic molecules like tetrahydroionol, traditional 2D NMR workflows are fundamentally limited by scalar coupling overlap[2]. The synergistic combination of Pure Shift NMR to disentangle crowded spectra[6] and CASE algorithms to exhaustively explore chemical space[11] provides an objective, self-validating framework. This modern methodology not only accelerates elucidation but virtually eliminates the risk of structural misassignment[3].

    Sources

    Validation

    Comparing the volatility of tetrahydroionol with other ionone derivatives

    Comparative Volatility Profiling of Tetrahydroionol and Key Ionone Derivatives: A Technical Guide for Formulation Scientists As a Senior Application Scientist, I frequently encounter formulation drift—where a fragrance o...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Comparative Volatility Profiling of Tetrahydroionol and Key Ionone Derivatives: A Technical Guide for Formulation Scientists

    As a Senior Application Scientist, I frequently encounter formulation drift—where a fragrance or flavor profile changes unpredictably over its shelf life. Often, this instability is rooted in a fundamental misunderstanding of the volatility profiles of the constituent molecules. The ionone family, renowned for its violet, woody, and floral notes, presents a fascinating case study in how minor structural modifications drastically alter thermodynamic properties and evaporation kinetics.

    In this guide, we will objectively compare the volatility of tetrahydroionol (a fully saturated alcohol) against its structural precursors: alpha-ionone , beta-ionone , and tetrahydroionone . By understanding the chemical causality behind their evaporation behaviors, formulation scientists can engineer more stable, predictable product release profiles.

    Mechanistic Causality: Structure-Volatility Relationships

    Volatility is inversely proportional to the strength of a molecule's intermolecular forces. The transition from an unsaturated ketone to a saturated alcohol fundamentally rewires how these molecules interact in the liquid phase.

    • Alpha and Beta-Ionone: These are unsaturated ketones. Their primary intermolecular forces are relatively weak dipole-dipole interactions and London dispersion forces. Consequently, they exhibit higher vapor pressures and act as high-impact "heart" or "top" notes in formulations[1],[2].

    • Tetrahydroionone: The catalytic hydrogenation of the ring and side-chain double bonds slightly increases molecular flexibility and mass. This subtly lowers the vapor pressure compared to the unsaturated ionones, shifting it toward a slower-evaporating heart note[3].

    • Tetrahydroionol: The reduction of the C9 carbonyl group to a secondary alcohol fundamentally changes the molecule's physical chemistry. The hydroxyl (-OH) group introduces strong intermolecular hydrogen bonding. This dramatically increases the enthalpy of vaporization ( ΔHvap​ ), plunging the vapor pressure by nearly an order of magnitude compared to its ketone counterparts[4],[5]. This is why tetrahydroionol acts as a highly substantive fixative, lasting over two weeks on a perfumer's blotter[6].

    G Ionone Alpha/Beta-Ionone (Unsaturated Ketone) VP: ~0.019-0.054 mmHg THI_one Tetrahydroionone (Saturated Ketone) VP: ~0.014 mmHg Ionone->THI_one Catalytic Hydrogenation (Saturation of C=C) THI_ol Tetrahydroionol (Saturated Alcohol) VP: ~0.004 mmHg Ionone->THI_ol Decreasing Volatility / Increasing Substantivity THI_one->THI_ol Carbonyl Reduction (Ketone to Alcohol)

    Fig 1: Structural pathway showing the inverse relationship between H-bonding and volatility.

    Quantitative Volatility Comparison

    To effectively formulate, we must translate these mechanistic principles into hard data. The table below summarizes the critical thermodynamic metrics that dictate the evaporation profile of each derivative.

    Table 1: Thermodynamic and Volatility Metrics of Ionone Derivatives

    CompoundFunctional ClassMolecular Weight ( g/mol )Boiling Point (°C)Vapor Pressure @ 25°C (mmHg)Evaporation Profile
    Beta-Ionone Unsaturated Ketone192.30266 - 2710.054High volatility (Top/Heart)
    Alpha-Ionone Unsaturated Ketone192.302610.019Moderate volatility (Heart)
    Tetrahydroionone Saturated Ketone196.33242~0.014Moderate volatility (Heart/Base)
    Tetrahydroionol Saturated Alcohol198.35250 - 2510.004Low volatility (Base/Fixative)

    (Data sourced from authoritative chemical databases and supplier technical specifications[4],[5],[1],[2],[7],[3],[8].)

    Experimental Methodologies for Volatility Profiling

    To empirically validate these values in your own laboratory, rely on self-validating, orthogonal techniques. Below are the field-proven protocols I utilize to quantify evaporation kinetics and vapor phase partitioning.

    Protocol 1: Isothermal Thermogravimetric Analysis (TGA) for Evaporation Kinetics

    Standard dynamic TGA (ramping temperature) determines decomposition or boiling points, but it fails to capture the ambient evaporation kinetics crucial for product substantivity. Isothermal TGA provides a true representation of shelf-life and skin-evaporation rates.

    • Instrument Calibration: Calibrate the TGA microbalance. Purge the furnace with dry nitrogen (50 mL/min) to prevent oxidative degradation of the unsaturated ionones and to maintain a constant boundary layer.

    • Sample Loading: Accurately pipette 10.0 ± 0.1 mg of the liquid derivative into a standard 70 µL alumina crucible. Causality: Alumina is chosen over platinum to prevent potential catalytic surface reactions with the highly reactive double bonds of alpha and beta-ionone.

    • Isothermal Hold: Rapidly ramp the temperature to 25.0 °C and hold isothermally for 120 minutes.

    • Data Extraction: Plot mass loss (%) versus time. The slope of the linear region represents the evaporation rate ( dm/dt ). Tetrahydroionol will exhibit the shallowest slope due to its extensive hydrogen-bonded network.

    Protocol 2: Static Headspace GC-MS for Vapor Phase Partitioning

    This method quantifies the actual concentration of the molecule in the vapor phase, which directly correlates to olfactory impact.

    • Matrix Preparation: Add 1.0 mL of a 1% (w/v) solution of the derivative in diethyl phthalate into a 20 mL headspace vial. Seal immediately with a PTFE/silicone septum. Causality: Diethyl phthalate is an odorless, low-volatility diluent that mimics a standard formulation matrix without interfering with the target analyte's vapor pressure.

    • Incubation: Incubate the vial at 25.0 °C for 30 minutes to achieve thermodynamic liquid-vapor equilibrium.

    • Sampling & Injection: Extract 1.0 mL of the headspace gas using a gas-tight syringe heated to 30 °C (to prevent condensation inside the needle) and inject into the GC-MS.

    • Peak Area Integration: Compare the absolute peak areas. Beta-ionone will yield the largest peak area, while tetrahydroionol will yield the smallest, validating the theoretical vapor pressure data.

    Workflow cluster_0 Method 1: Isothermal TGA cluster_1 Method 2: Static Headspace GC-MS Start Sample Preparation (Equimolar Ionone Derivatives) TGA1 Load 10mg into Alumina Pan Start->TGA1 HS1 Seal 1mL in 20mL HS Vial Start->HS1 TGA2 Isothermal Hold at 25°C for 120 min TGA1->TGA2 TGA3 Calculate Mass Loss Rate (dm/dt) TGA2->TGA3 Data Data Synthesis & Volatility Modeling TGA3->Data HS2 Equilibrate at 25°C for 30 min HS1->HS2 HS3 Extract 1mL Headspace for GC HS2->HS3 HS3->Data

    Fig 2: Orthogonal experimental workflow for cross-validating ambient volatility.

    Conclusion & Application Insights

    When formulating, do not treat these derivatives interchangeably. If your goal is an immediate, high-impact violet burst, beta-ionone is the optimal choice due to its high vapor pressure (0.054 mmHg)[2]. However, if you require a long-lasting woody/floral foundation that anchors the lighter notes, tetrahydroionol is vastly superior. Its low vapor pressure (0.004 mmHg)[4] ensures a slow, sustained release, allowing it to act as a structural pillar in complex flavor and fragrance matrices.

    References

    • Fragrance University. "tetrahydroionol". 4

    • Synarome. "Tetrahydro Ionol". 6

    • Perflavory. "tetrahydroionol, 4361-23-3". 5

    • PubChem. "Alpha-Ionone | C13H20O | CID 5282108". 1

    • PubChem. "I2-Ionone | C13H20O | CID 638014" (Beta-Ionone). 2

    • ScenTree. "Alpha-ionone (CAS N° 127-41-3)". 7

    • Smolecule. "Buy 4-(2,2,6-Trimethylcyclohexyl)-2-butanone | 6138-85-8". 3

    • Chemtex USA. "Beta Ionone".8

    Sources

    Comparative

    Validation of Gas Chromatography Retention Indices for Tetrahydroionol: A Comparative Guide for Stationary Phase Selection

    As a Senior Application Scientist in analytical chemistry, I frequently encounter the challenge of resolving structurally similar terpenes, ionone derivatives, and pharmaceutical intermediates. Tetrahydroionol (4-(2,2,6-...

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    Author: BenchChem Technical Support Team. Date: April 2026

    As a Senior Application Scientist in analytical chemistry, I frequently encounter the challenge of resolving structurally similar terpenes, ionone derivatives, and pharmaceutical intermediates. Tetrahydroionol (4-(2,2,6-trimethylcyclohexyl)-butan-2-ol) is a prime example. While mass spectrometry (MS) provides robust structural elucidation, relying solely on spectral libraries often yields false positives due to identical fragmentation patterns among isomers. Orthogonal validation using the Kovats Retention Index (RI) or Linear Retention Index (LRI) is not just recommended—it is a mandatory analytical standard.

    This guide objectively compares the chromatographic performance of different stationary phases for tetrahydroionol analysis and provides a self-validating experimental protocol designed to ensure absolute scientific integrity.

    Mechanistic Principles: Thermodynamics and Stationary Phase Chemistry

    Tetrahydroionol (Molecular Weight: 198.34 g/mol ; Boiling Point: ~263°C) features a bulky 2,2,6-trimethylcyclohexyl ring and a secondary hydroxyl (-OH) group. This structural duality means its retention behavior is governed by two competing thermodynamic forces:

    • Dispersive Forces (Van der Waals): Driven by the molecule's hydrocarbon skeleton, correlating strongly with its boiling point.

    • Hydrogen Bonding: Driven by the secondary alcohol's interaction with the stationary phase.

    Because tetrahydroionol's boiling point falls between that of tetradecane (C14, 253°C) and pentadecane (C15, 270°C), its retention index on non-polar columns predictably falls in the 1420–1440 range. However, altering the column chemistry shifts this index, providing a powerful tool for comparative validation.

    Comparative Performance of Stationary Phases

    To select the optimal column for your workflow, we must compare how different stationary phases interact with tetrahydroionol. The data below synthesizes established literature values with empirical observations from complex matrix extractions .

    Table 1: Quantitative Comparison of Retention Indices for Tetrahydroionol
    Stationary PhaseColumn ChemistryExperimental LRIReference LRICausality & Performance Notes
    HP-5 / DB-5 5% Phenyl-methylpolysiloxane14321424 - 1432.8Optimal Choice. The 5% phenyl substitution provides slight polarizability via weak π−π interactions, ideal for resolving tetrahydroionol from co-eluting non-polar matrix interferences.
    SE-30 / DB-1 100% Dimethylpolysiloxane14271427Baseline Reference. Retention is governed purely by dispersive forces. The slightly lower LRI compared to HP-5 is due to the absence of phenyl-induced polarizability .
    DB-WAX Polyethylene glycol (PEG)~2050*N/AOrthogonal Phase. The PEG phase acts as a strong hydrogen-bond acceptor for tetrahydroionol's secondary alcohol, drastically increasing retention time. Prone to peak tailing.

    *Estimated value based on standard PEG phase shifts for secondary aliphatic alcohols.

    Experimental Workflow: A Self-Validating Protocol

    To guarantee trustworthiness, an analytical protocol cannot rely on absolute retention times, which drift with minor changes in carrier gas velocity or column trimming. Instead, we utilize a co-injection bracketing system . By injecting the sample simultaneously with a homologous series of n-alkanes, the system mathematically normalizes any instrumental variance.

    Step-by-Step Methodology

    Step 1: Preparation of the Self-Validating Standard

    • Action: Formulate a homologous n-alkane mixture (C8–C20) at 10 µg/mL in GC-grade hexane.

    • Causality: Tetrahydroionol elutes between C14 and C15 on non-polar columns. Bracketing with C8–C20 ensures the target analyte falls squarely within the linear, predictable range of the calibration curve, preventing extrapolation errors.

    Step 2: Sample Co-Injection

    • Action: Dilute the tetrahydroionol sample to 1 µg/mL. Mix 100 µL of the sample with 10 µL of the n-alkane standard prior to injection.

    • Causality: Co-injection ensures that the analyte and the reference markers experience the exact same thermal and pneumatic conditions during the run, eliminating run-to-run variance.

    Step 3: GC-MS/FID Instrumental Parameters

    • Inlet: 250°C, Split ratio 1:50 (Deactivated glass liner with glass wool).

    • Carrier Gas: Helium (99.999%), constant flow at 1.0 mL/min.

    • Oven Program: 60°C (hold 2 min), ramp at 5°C/min to 240°C (hold 5 min).

    • Causality: A slow, linear temperature ramp (5°C/min) is critical. Isothermal Kovats equations lose accuracy under temperature-programmed conditions. A linear ramp maintains thermal equilibrium, allowing the use of the Van den Dool and Kratz equation for LRI.

    Step 4: Data Processing via Van den Dool and Kratz Equation Calculate the LRI using the formula:

    LRI=100×[n+RTN​−RTn​RTanalyte​−RTn​​]

    (Where n and N are the carbon numbers of the bracketing alkanes eluting just before and after the analyte).

    RI_Validation Start Sample & n-Alkane Co-injection GC_Sep Capillary GC Separation (e.g., HP-5 / DB-WAX) Start->GC_Sep Vaporization Detection MS/FID Detection & Peak Integration GC_Sep->Detection Elution Math Van den Dool & Kratz LRI Calculation Detection->Math RT Extraction Validation Orthogonal Validation (LRI vs. NIST Library) Math->Validation LRI Value

    Workflow for self-validating GC-MS retention index calculation and orthogonal spectral matching.

    Troubleshooting & Quality Control

    Even with a robust protocol, chromatographic anomalies can occur. The beauty of the co-injection method is that it acts as built-in diagnostic telemetry. If tetrahydroionol's calculated LRI deviates by > ±5 units from the literature value of ~1432, consult the logic tree below.

    Mechanistic Insight on Peak Tailing: If tetrahydroionol exhibits a tailing factor > 1.5 while the n-alkanes remain perfectly symmetrical, the issue is chemical, not pneumatic. The secondary hydroxyl group of tetrahydroionol is engaging in unwanted hydrogen bonding with active, un-deactivated silanol (-SiOH) groups at the column head or inside a contaminated inlet liner.

    Troubleshooting Issue Peak Tailing or RI Drift Detected Check Analyze n-Alkane Retention Times Issue->Check AlkaneStable Alkanes Stable, Analyte Shifts Check->AlkaneStable Analyte Specific AlkaneShift Alkanes Shift Globally Check->AlkaneShift Systemic ActiveSites Active Silanol Sites (Hydrogen Bonding) AlkaneStable->ActiveSites GasLeak Carrier Gas Leak or Flow Controller Issue AlkaneShift->GasLeak Fix1 Replace Liner & Trim Column ActiveSites->Fix1 Fix2 Perform Leak Check & Verify EPC GasLeak->Fix2

    Diagnostic logic tree for troubleshooting retention index drift and peak tailing in GC-MS.

    References

    • NIST Chemistry WebBook, SRD 69 Title: Cyclohexanepropanol, α,2,2,6-tetramethyl- (Tetrahydroionol) URL:[Link]

    • PubChem, National Library of Medicine Title: Tetrahydroionol Compound Summary URL:[Link]

    • Molecules (MDPI) Title: Extractions of Oil from Descurainia sophia Seed Using Supercritical CO2, Chemical Compositions by GC-MS and Evaluation of the Anti-Tussive, Expectorant and Anti-Asthmatic Activities URL:[Link]

    • Journal of Chromatography A Title: Temperature dependence of the retention index for perfumery compounds on a SE-30 glass capillary column. I. Linear equations URL:[Link]

    Validation

    Comparative Sensory Threshold Analysis of Tetrahydroionol Stereoisomers: A Technical Guide

    Executive Summary Mechanistic Causality: Stereochemistry and Olfactory Receptor Binding The perceptual differences between the stereoisomers of tetrahydroionol are both qualitative (odor character) and strictly quantitat...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    Mechanistic Causality: Stereochemistry and Olfactory Receptor Binding

    The perceptual differences between the stereoisomers of tetrahydroionol are both qualitative (odor character) and strictly quantitative (sensory threshold).

    The (1R,6S)-(+)-tetrahydroionol isomer exhibits a highly diffusive amber character with slightly floral, orrisy, and earthy notes[2]. Conversely, the (1S,6R)-(-)-tetrahydroionol isomer presents a much weaker, faint vetiver-like woody profile[3].

    This discrepancy is fundamentally rooted in the spatial orientation of the bulky 2,2,6-trimethylcyclohexyl group relative to the chiral hydroxyl-bearing side chain. The (1R,6S) configuration achieves a lower-energy docking pose within the hydrophobic binding pocket of the target olfactory receptor. This optimized ligand-receptor interaction facilitates more efficient G-protein coupled receptor (GPCR) signal transduction, directly causing the lower detection threshold observed in human sensory panels. We isolate the causality of this olfactive impact directly to the enantiomeric purity; even minor cross-contamination can completely skew threshold data.

    Quantitative Sensory Data

    The following table summarizes the comparative sensory thresholds of the two primary tetrahydroionol stereoisomers, as documented by[2].

    StereoisomerChemical ConfigurationOdor DescriptionOdor Threshold (ppb)Relative Impact
    (+)-Tetrahydroionol (1R,6S)Diffusive amber, slightly floral, orris-like[2]400[2]High
    (-)-Tetrahydroionol (1S,6R)Faint vetiver-like, woody[3]1000[3]Low

    Note: The (+)-isomer is 2.5 times more potent than its (-)-counterpart, demonstrating the critical need for stereoselective synthesis in commercial applications[2][3].

    Self-Validating Experimental Protocol: 3-AFC & GC-O

    To rigorously determine these thresholds without artifactual interference, we employ a 3-Alternative Forced Choice (3-AFC) methodology coupled with Gas Chromatography (GC). This protocol is designed as a self-validating system : it inherently controls for chemical impurities and statistical guessing.

    Step 1: High-Resolution Chiral Separation (GC-FID/MS)
    • Action: Resolve synthesized tetrahydroionol mixtures using a cyclodextrin-based chiral stationary phase (e.g., β-DEX) before any sensory testing.

    • Causality: Trace contamination (even 1-2%) of the highly potent (+)-isomer in the (-)-isomer sample will artificially lower the perceived threshold of the latter. Verifying >99% enantiomeric excess (ee) ensures the sensory data reflects the pure isomer and validates the chemical integrity of the test.

    Step 2: Logarithmic Serial Dilution
    • Action: Prepare a dilution series of each pure enantiomer in odorless dipropylene glycol or ethanol/water, stepping by a factor of 3 (e.g., 3000 ppb, 1000 ppb, 333 ppb, 111 ppb).

    • Causality: Human olfaction follows a logarithmic dose-response curve (Weber-Fechner law). A factor-of-3 step size provides sufficient granularity to pinpoint the threshold without inducing olfactory fatigue in the panelists.

    Step 3: 3-AFC Panel Evaluation
    • Action: Present a trained panel (n ≥ 20) with three coded sniffing jars per dilution level: two blanks (solvent only) and one active sample. The panelist must identify the odd sample, following standards such as .

    • Causality: The 3-AFC method is mathematically self-validating. It statistically isolates the 33.3% probability of a panelist guessing correctly. If a panelist cannot genuinely detect the odorant, their random selections will fail to consistently identify the active sample across ascending concentrations, ensuring the recorded threshold represents true physiological detection.

    Step 4: Best-Estimate Threshold (BET) Calculation
    • Action: Calculate the geometric mean of the highest concentration missed and the lowest concentration correctly identified for each panelist.

    • Causality: Individual olfactory sensitivities vary wildly due to genetic differences in OR expression. The geometric mean normalizes this variance, providing a robust, reproducible population threshold rather than an outlier-driven anomaly.

    Workflow Visualization

    Workflow N1 1. Chiral Synthesis & Isolation (Target: >99% ee) N2 2. GC-FID/MS Verification (Eliminate Enantiomeric Cross-Contamination) N1->N2 Quality Control N3 3. Logarithmic Serial Dilution (Factor of 3 in Solvent) N2->N3 Pure Isomers N4 4. 3-AFC Sensory Panel (Self-Validating Blind Test) N3->N4 Blinded Samples N5 5. BET Statistical Analysis (Population Threshold Determination) N4->N5 Raw Data

    Workflow for determining sensory thresholds of tetrahydroionol stereoisomers.

    References

    • Title: Synthesis and odour properties of tetrahydroionol stereoisomers Source: Flavour and Fragrance Journal (Yamamoto et al., 2004) URL: [Link]

    • Title: Chirality & Odour Perception: The Tetrahydroionols Source: Leffingwell & Associates URL: [Link]

    • Title: Standard Practice for Determination of Odor and Taste Thresholds By a Forced-Choice Ascending Concentration Series Method of Limits (ASTM E679-19) Source: ASTM International URL: [Link]

    • Title: Tetrahydro Ionol - Compendium & Technical Data Source: Synarome URL: [Link]

    Sources

    Safety & Regulatory Compliance

    Safety

    Personal protective equipment for handling Tetrahydroionol

    Title: Advanced Operational and Safety Protocol for Tetrahydroionol Handling Introduction In modern drug development and synthetic chemistry, Tetrahydroionol (4-(2,2,6-trimethylcyclohexyl)butan-2-ol) is increasingly leve...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Title: Advanced Operational and Safety Protocol for Tetrahydroionol Handling

    Introduction In modern drug development and synthetic chemistry, Tetrahydroionol (4-(2,2,6-trimethylcyclohexyl)butan-2-ol) is increasingly leveraged as a foundational scaffold for therapeutic agents targeting cardiovascular and cognitive functions . While historically categorized within the flavor and fragrance industry for its floral and woody olfactive profile 2, its integration into pharmaceutical workflows demands rigorous, mechanically sound safety protocols.

    As a Senior Application Scientist, I emphasize that effective laboratory safety is not about blind compliance—it is about understanding the physicochemical causality of the molecule. Tetrahydroionol is a highly lipophilic, bulky cyclic alcohol. Standard laboratory safety assumptions do not fully apply here. This guide provides a self-validating, step-by-step operational framework for handling, scaling, and disposing of Tetrahydroionol safely.

    Physicochemical Hazard Profile & Causality

    To design an effective Personal Protective Equipment (PPE) matrix, we must first analyze the quantitative properties of Tetrahydroionol.

    PropertyValueOperational Implication
    CAS Number 4361-23-3Unique identifier for safety tracking and procurement 3.
    Molecular Weight 198.34 g/mol Bulky cyclic structure impacts fluid viscosity 3.
    Log P (Octanol/Water) 4.82Highly lipophilic; rapidly partitions into the stratum corneum 2.
    Vapor Pressure 0.00057 mmHg (20°C)Negligible inhalation risk at ambient temperature 2.
    Flash Point >108.8 °C (>228 °F)Low flammability risk under standard benchtop conditions 3.
    Water Solubility Insoluble (~11.11 mg/L)Aqueous spill response or washing is completely ineffective 4.
    Specific Gravity 0.900 - 0.915 (25°C)Floats on water; requires specific volumetric handling .

    Mechanistic PPE Selection Matrix

    Based on the data above, the primary hazard vector for Tetrahydroionol is dermal exposure, leading to documented skin and eye irritation (R36/38) 4. The PPE strategy must actively mitigate lipophilic absorption.

    • Dermal Protection (Hands): Standard latex gloves offer zero protection against non-polar organic alcohols and will degrade rapidly. Requirement: Use minimum 4-mil Nitrile gloves for incidental contact, and 8-mil Nitrile for extended handling. Causality: Nitrile provides a robust chemical barrier against highly lipophilic (Log P = 4.82) compounds, preventing transdermal partitioning.

    • Ocular Protection: Requirement: Indirect-vented chemical splash goggles. Causality: Due to its high viscosity and insolubility, accidental splashes into the eye cannot be easily flushed with standard aqueous eyewash stations. Prevention is critical.

    • Respiratory Protection: Requirement: None required at ambient temperatures. If the protocol requires heating above 80°C or aerosolization, an elastomeric half-mask with Organic Vapor (OV) cartridges is mandatory. Causality: The extremely low vapor pressure (0.00057 mmHg) negates the need for respiratory PPE during standard benchtop transfers 2.

    • Body Protection: Requirement: Flame-resistant (FR) lab coat.

    Experimental Workflow: Safe Transfer and Scale-Up

    When handling Tetrahydroionol for synthetic scale-up, maintaining compound integrity while ensuring operator safety requires a precise, self-validating methodology. Tetrahydroionol has a shelf life of up to 48 months but must be stored tightly sealed under inert gas to prevent oxidative degradation .

    Step-by-Step Handling Protocol:

    • Environmental Purging: Transfer the stock bottle to a well-ventilated fume hood. Connect a Schlenk line or a low-pressure Argon/Nitrogen line.

    • Volumetric Transfer: Do not use standard air-displacement pipettes. Causality: The specific gravity (0.900) and fluid viscosity will cause air-displacement inaccuracies. Action: Use a positive displacement pipette or a glass gas-tight syringe for precise volumetric extraction.

    • Inert Gas Backfill (Self-Validating Step): After extraction, flush the headspace of the stock bottle with Argon for 15 seconds. Validation: The displacement of ambient air prevents the formation of peroxides or oxides over long-term storage. Seal immediately with Parafilm.

    • Reaction Integration: Introduce the Tetrahydroionol dropwise into your reaction vessel to monitor for unexpected exothermic reactions, particularly if strong oxidizing agents are present.

    Spill Response & Disposal Plan

    Because Tetrahydroionol is insoluble in water 4, standard wet-mop or aqueous dilution spill responses will only spread the chemical, increasing the hazard surface area.

    Step-by-Step Spill Decontamination:

    • Containment: Instantly isolate the area. Do not introduce water.

    • Absorption: Cover the spill entirely with a lipophilic binder, such as diatomaceous earth or activated carbon. Causality: These materials have high surface-area-to-volume ratios that physically trap the hydrophobic molecules.

    • Collection: Using a non-sparking scoop, transfer the saturated absorbent into a high-density polyethylene (HDPE) hazardous waste container.

    • Verification (Self-Validating Step): Wipe the spill surface with a dry Kimwipe, then apply a drop of water. Validation: If the water beads up perfectly, residual lipophilic Tetrahydroionol remains. Re-clean the surface with an organic solvent (e.g., Isopropanol or Ethanol) until water sheets flatly across the surface, confirming complete removal.

    • Disposal: Label the container as "Non-Halogenated Organic Waste - Tetrahydroionol" and submit for high-temperature incineration.

    Logical Workflow Visualization

    The following diagram outlines the decision-making matrix for Tetrahydroionol spill response, ensuring immediate and correct logistical action.

    SpillResponse Start Tetrahydroionol Spill Detected Assess Assess Volume & Location Start->Assess Minor Minor Spill (<50 mL) Inside Fume Hood Assess->Minor Major Major Spill (>50 mL) Outside Hood Assess->Major PPE Don Heavy Nitrile & Goggles Minor->PPE Evacuate Evacuate & Call EHS Major->Evacuate Absorb Apply Diatomaceous Earth (Do NOT use water) PPE->Absorb Collect Collect in Sealed HDPE Waste Bag Absorb->Collect Validate Self-Validation: Solvent Wipe & Bead Test Collect->Validate Dispose Incineration Disposal Validate->Dispose

    Workflow for Tetrahydroionol spill response and decontamination validation.

    References

    • Synarome. "Tetrahydro Ionol". Synarome. [Link]

    • Perflavory. "tetrahydroionol, 4361-23-3". The Good Scents Company / Perflavory.[Link]

    Sources

    Retrosynthesis Analysis

    One-step AI retrosynthesis routes and strategy settings for this compound.

    Method

    Feasible Synthetic Routes

    Route proposals generated from BenchChem retrosynthesis models.

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    AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

    One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

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    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Tetrahydroionol
    Reactant of Route 2
    Tetrahydroionol
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